Infigratinib

Catalog No.
S548002
CAS No.
872511-34-7
M.F
C26H31Cl2N7O3
M. Wt
560.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Infigratinib

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

The exact mass of the compound Infigratinib is 559.18654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Core Mechanism of Action and Quantitative Binding

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary molecular targets of infigratinib and its key quantitative inhibition data.

FGFR Isoform IC50 (Cell-free assay) Cellular IC50 (in Ba/F3 cells) Selectivity Notes
FGFR1 0.9 nM [1] 2.9 μM [1] >40-fold selective for FGFR1-3 over FGFR4 and VEGFR2 [1].
FGFR2 1.4 nM [1] 2.0 μM [1]
FGFR3 1.0 nM [1] 2.0 μM [1]
FGFR3 (K650E mutant) 4.9 nM [1] Information Missing A common gain-of-function mutation in cancer.
FGFR4 60 nM [1] Information Missing Significantly less potent inhibition compared to FGFR1-3.

This compound works by competing with ATP for binding to the intracellular tyrosine kinase domain of FGFR1-3, thereby preventing receptor autophosphorylation and activation [2] [3]. This inhibition effectively blocks the signal transduction of key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell cycle progression and survival [4] [5]. The following diagram illustrates this signaling cascade and the point of inhibition by this compound.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS_MAPK RAS_MAPK FGFR->RAS_MAPK Activates PI3K_AKT PI3K_AKT FGFR->PI3K_AKT Activates STAT STAT FGFR->STAT Activates This compound This compound This compound->FGFR Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

This compound inhibits FGFR activation and its downstream signaling pathways.

Cellular and Preclinical Evidence

In cellular models, this compound demonstrates direct anti-tumor activity:

  • Inhibition of Proliferation and Survival: this compound suppresses the viability of cancer cell lines driven by FGFR alterations. For instance, in FGFR3-dependent bladder cancer lines (RT112, SW780), it achieved IC50 values in the nanomolar range (5-32 nM) [1].
  • Induction of Cell Death: In pediatric neuroblastoma models, treatment with this compound promoted cell death and apoptosis. This was accompanied by inhibition of RAS-MAPK pathway activity [4].
  • Inhibition of Migration: The drug also demonstrated efficacy in reducing cancer cell migration, a key process in metastasis, as shown in live-cell imaging experiments with neuroblastoma cell lines [4].

Clinical Applications and Resistance

The primary clinical application of this compound is in treating advanced cholangiocarcinoma (bile duct cancer) with FGFR2 fusions or rearrangements [5]. It is also under investigation for other FGFR-altered cancers, such as urothelial carcinoma and gastric cancer [6] [7].

Despite initial efficacy, acquired resistance to this compound can develop through several mechanisms [5] [3]:

  • Gatekeeper mutations in the FGFR kinase domain (e.g., residues V555/FGFR3 and V564/FGFR2) that sterically hinder drug binding.
  • Activation of alternative signaling pathways that bypass the FGFR blockade.
  • Gene amplification of other receptors.

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound in research settings, the following methodologies are commonly employed:

  • Kinase Assay (Biochemical): A radiometric assay measures the phosphorylation of a synthetic substrate by a purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP. The reaction mixture includes the enzyme, ATP, [γ³³P]ATP, and this compound. After incubation, the incorporation of ³³P into the substrate is quantified using a filter-binding method and a scintillation counter to calculate the IC50 [1].
  • Cell Proliferation/Viability Assay (Cellular): FGFR-dependent cell lines (e.g., Ba/F3 cells engineered to express specific FGFRs) are cultured and treated with a concentration gradient of this compound for 48-72 hours. Cell viability is then measured using methods like MTT or CellTiter-Glo. The IC50 is determined from the dose-response curve [1].
  • Western Blot Analysis (Target Engagement): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Inhibition of FGFR signaling is confirmed by reduced levels of phosphorylated FGFR and key downstream effectors like ERK (for MAPK pathway) and AKT (for PI3K pathway) [4].

References

Infigratinib structure activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Infigratinib at a Glance

The table below summarizes the core identity and target profile of this compound established through its discovery and development [1] [2].

Property Description
Generic Name This compound [2]
Drug Type Small Molecule [2]
Primary Target Fibroblast Growth Factor Receptor (FGFR) family [1] [2]
Mechanism of Action Selective, ATP-competitive pan-FGFR kinase inhibitor [1] [2]
Key Indication Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2]

Clinical Activity and Comparative Efficacy

Clinical trials have established the efficacy of FGFR inhibitors in cholangiocarcinoma. The following table compares the reported activity of the three main FDA-approved FGFR inhibitors [1].

FGFR Inhibitor Objective Response Rate (ORR) Median Overall Survival (mOS)
This compound 23.1% 3.8 months
Futibatinib 35.8% 21.1 months
Pemigatinib 35.5% 21.1 months

> Note on Comparative Data: The provided survival data for this compound appears anomalously low. It is crucial to consult the primary clinical trial literature for verified and comprehensive efficacy and safety profiles.

The Rationale Behind this compound's SAR and Dual Inhibitor Design

While the exact structural features of this compound are not detailed in the search results, recent research sheds light on the strategic thinking behind targeting FGFR, which is central to its SAR.

  • Synergistic Targeting: Recent studies explore the rational design of dual inhibitors that target both FGFR and other proteins, such as SHP2 (a phosphatase involved in the RAS-RAF-ERK signaling pathway). Co-treatment with an FGFR inhibitor (like this compound) and an SHP2 inhibitor has shown pronounced synergistic effects in inhibiting cancer cell proliferation. This synergy provides a strong rationale for developing single molecules that can inhibit both targets simultaneously [3].
  • Structure-Based Drug Design: The discovery of potent SHP2/FGFR dual inhibitors, as mentioned in one study, relied on a structure-based drug design strategy. This implies that researchers used the 3D structures of the target proteins to guide the optimization of the inhibitor's chemical structure, which is a core principle of SAR studies [3].

The diagram below illustrates this synergistic signaling pathway and the logic behind dual inhibition.

G Synergistic FGFR and SHP2 Signaling Pathway cluster_0 Ligand Binding cluster_1 Dual Inhibitor Action FGFR FGFR (Receptor Tyrosine Kinase) SHP2 SHP2 (Phosphatase) FGFR->SHP2 Activates GRB2 GRB2 SHP2->GRB2 Via Scaffolding SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Ligand FGF Ligand Ligand->FGFR Binds Inhibitor Dual Inhibitor (e.g., LC-SF-14) Inhibitor->FGFR Inhibits Inhibitor->SHP2 Inhibits

Synergistic FGFR-SHP2 Signaling: Dual inhibitors block key nodes in the oncogenic pathway. [3]

A Guide for Further SAR Research

Given the limited explicit SAR data in the search results, here are some methodologies and steps you can take to conduct a deeper analysis.

  • Key SAR Analysis Methodologies: Modern SAR analysis often involves sophisticated computational techniques [4] [5].

    • Matched Molecular Pairs (MMPs): Identifies pairs of compounds that differ only by a single, well-defined structural transformation. Analyzing these pairs helps quantify the effect of that specific change on biological activity and other properties [6].
    • R-Group Deconvolution: Systematically breaks down a common core structure and analyzes the contributions of different substituents at various positions. This is often visualized in SAR tables that help experts identify relationships [7] [6].
    • Structure-Based Drug Design: Uses the 3D structure of the protein target (often from X-ray crystallography) to understand and optimize ligand binding. This is a highly informative method for detailed SAR exploration [4] [3] [5].
  • Suggested Research Workflow: To build a complete SAR profile for this compound, you could follow this workflow, which integrates several of the mentioned methodologies.

G Proposed Workflow for In-Depth SAR Analysis Start 1. Identify Core Structure & Key Analogs A 2. Profile Activities (Potency, Selectivity, ADMET) Start->A B 3. Apply Computational SAR Methods A->B C 3a. Matched Molecular Pairs (MMP) Analysis B->C D 3b. R-Group Deconvolution B->D E 3c. 3D-QSAR or Docking Studies B->E F 4. Generate SAR Table & Visualizations C->F D->F E->F End 5. Propose New Optimized Structures F->End

A systematic workflow for building a comprehensive SAR profile. [4] [5] [6]

References

Infigratinib FGFR signaling pathway Ras-MAPK

Author: Smolecule Technical Support Team. Date: February 2026

FGFR Signaling and Infigratinib's Mechanism

The Fibroblast Growth Factor Receptor (FGFR) pathway is a crucial regulator of cellular processes such as proliferation, survival, and differentiation. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, which activates several downstream signaling cascades [1] [2]. The primary downstream pathways include:

  • RAS-RAF-MEK-ERK (MAPK pathway): Promotes cell proliferation and differentiation.
  • PI3K-AKT-mTOR pathway: Inhibits apoptosis and supports cell survival.
  • JAK-STAT pathway: Facilitates tumor invasion and immune evasion.
  • PLCγ pathway: Involved in regulating cell metastasis [1] [2].

This compound is a selective, ATP-competitive tyrosine kinase inhibitor that specifically targets FGFR2 [3]. By binding to the intracellular tyrosine kinase domain of FGFR2, it potently inhibits the receptor's activity, thereby blocking the downstream oncogenic signaling that drives tumor growth, particularly in cancers like cholangiocarcinoma (CCA) that harbor FGFR2 fusions [3] [4].

The diagram below illustrates the core FGFR signaling pathway and the point of inhibition by this compound.

G FGF_Ligand FGF Ligand FGDR FGDR FGF_Ligand->FGDR Binds FGFR FGFR (Dimer) This compound This compound This compound->FGDR Inhibits RAS RAS (GTP) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes PLCG PLCγ PI3K PI3K-AKT JAK JAK-STAT FGDR->RAS Activates FGDR->PLCG Activates FGDR->PI3K Activates FGDR->JAK Activates

Diagram 1: Core FGFR Signaling Pathway and this compound Inhibition. The pathway shows ligand-induced FGFR activation triggering the Ras-MAPK cascade and other downstream effectors. This compound acts as an ATP-competitive inhibitor at the FGFR tyrosine kinase domain.

Resistance Mechanisms and the Ras-MAPK Pathway

A significant clinical challenge associated with this compound and other FGFR inhibitors is the emergence of acquired resistance. Research indicates that one primary mechanism is convergent evolution within the MAPK pathway [5].

Cancer cells develop resistance through two main types of genomic alterations:

  • On-target FGFR2 mutations: Secondary mutations in the FGFR2 kinase domain (e.g., V564F, N549H) that interfere with drug binding [5] [4].
  • Off-target alterations in the MAPK pathway: The emergence of new mutations in genes such as BRAF (V600E), NRAS (Q61K, G12C), and KRAS (G12D) upon disease progression. These mutations reactivate the MAPK signaling cascade downstream of the inhibited FGFR, creating a "bypass track" that allows cancer cells to proliferate despite effective FGFR blockade [5].

The following diagram illustrates how resistance mutations reactivate the signaling pathway.

G This compound This compound FGDR FGDR This compound->FGDR Inhibits FGFR FGFR (Inhibited) RAS RAS RAF RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Bypass Resistance Cell Proliferation ERK->CellGrowth Promotes BRAF_mut BRAF V600E BRAF_mut->MEK Activates RAS_mut NRAS/KRAS Mutations RAS_mut->RAF Activates FGDR->RAS Blocked

Diagram 2: MAPK Bypass Resistance. Upon this compound treatment, resistance can occur via mutations in MAPK nodes like BRAF or RAS, reactivating proliferation signals despite FGFR blockade.

Key Experimental and Clinical Evidence

The tables below summarize quantitative data on resistance patterns and the efficacy of FGFR inhibitors from critical studies.

Table 1: MAPK Pathway Alterations in FGFR Inhibitor Resistance

Alteration Type Specific Alterations Identified Experimental Context / Detection Method Key Finding
Point Mutations BRAF V600E, NRAS Q61K, NRAS G12C, NRAS G13D, KRAS G12K [5] Analysis of ctDNA from a patient post-futibatinib (irreversible FGFRi) progression [5] Demonstrates that irreversible FGFR inhibition can also be bypassed via MAPK reactivation.
Convergent Evolution 52.9% (9/17) of patients showed new MAPK pathway alterations post-FGFRi [5] Retrospective analysis of tumor/cfDNA pre- and post-FGFRi therapy [5] Highlights the MAPK pathway as a major, recurrent mechanism of acquired resistance.
Functional Resistance Concomitant KRAS G12D or BRAF V600E expression [5] Engineered FGFR2-BICC1 cell lines [5] Confers resistance to FGFR inhibitors in vitro; MEK inhibition was synergistic with FGFRi.

Table 2: Comparison of Selective FGFR Inhibitors in Cholangiocarcinoma

Inhibitor FDA Approval Date Type of Inhibitor Objective Response Rate (ORR) Median Overall Survival (mOS)
This compound May 2021 [3] Reversible, ATP-competitive [5] 23.1% [3] 3.8 months [3]
Pemigatinib Approved [3] Reversible [5] 35.5% [3] 21.1 months [3]
Futibatinib Approved [5] [3] Irreversible, covalent [5] 35.8% [3] 21.1 months [3]

Core Experimental Protocols

To investigate FGFR inhibitor mechanisms and resistance, several key experimental methodologies are employed. Here is an overview of two critical protocols based on the research:

1. Protocol for Assessing Resistance via Circulating Tumor DNA (ctDNA) Analysis

  • Purpose: To non-invasively monitor the emergence of genomic alterations (e.g., in FGFR2 or MAPK genes) associated with acquired resistance to FGFR inhibitors [5].
  • Methodology:
    • Sample Collection: Collect longitudinal plasma samples from patients at baseline (pre-treatment), on-treatment, and at the time of disease progression [5].
    • cfDNA Extraction: Isulate cell-free DNA (cfDNA) from the plasma samples.
    • Next-Generation Sequencing (NGS): Sequence the cfDNA using a targeted NGS panel (e.g., the 73-gene panel used in the cited study). This allows for the detection of low-frequency mutations with high sensitivity [5].
    • Data Analysis: Compare the Variant Allele Frequency (VAF) of alterations between the different time points. The appearance of new mutations or a significant increase in the VAF of existing mutations at progression indicates clonal selection and potential resistance mechanisms [5].

2. Protocol for In Vitro Functional Validation of Resistance Mutations

  • Purpose: To experimentally confirm that specific genetic alterations (e.g., KRAS G12D, BRAF V600E) can confer resistance to FGFR inhibitors like this compound [5].
  • Methodology:
    • Cell Line Engineering:
      • Use a benign biliary epithelial cell line (e.g., H69) as a base [5].
      • Stably transduce the cells with a lentivirus expressing an FGFR2 fusion gene (e.g., FGFR2-BICC1) to create an FGFR-driven oncogenic model. Select successfully transduced cells using puromycin [5].
      • Subsequently, transduce these FGFR2-fusion-positive cells with a second lentivirus expressing the resistance mutation of interest (e.g., KRAS G12D or BRAF V600E). Use a marker like GFP to enrich for positive cells via flow cytometry, and establish single-cell clones [5].
      • Confirm the expression of the fusion and mutant proteins using immunoblotting with specific antibodies [5].
    • Cell Viability Assay (SRB Assay):
      • Seed the engineered cells into 96-well plates and allow them to adhere [5].
      • Treat the cells in triplicate with serially diluted concentrations of the FGFR inhibitor (e.g., this compound) as a monotherapy and/or in combination with other agents (e.g., a MEK inhibitor) for 72 hours [5].
      • Fix the cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB), a dye that binds to total cellular protein. Solubilize the dye and measure the optical density (OD) at 490nm [5].
      • Calculate the half-maximal inhibitory concentration (IC50) values to quantitatively compare the sensitivity of different cell lines to the drug [5].
    • Synergy Analysis:
      • Analyze combination therapy data using software like CalcuSyn, which applies the Chou-Talalay model to calculate a Combination Index (CI).
      • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

Future Research and Therapeutic Strategies

Understanding these resistance mechanisms opens avenues for novel therapeutic strategies:

  • Combination Therapies: Co-targeting FGFR and MEK has shown synergistic effects in vitro, suggesting a potential strategy to delay or overcome resistance [5]. However, one in vivo study noted that this combination was not able to fully overcome KRAS-mediated resistance, indicating the complexity of the signaling network [5].
  • Next-Generation Inhibitors: Irreversible FGFR inhibitors (e.g., Futibatinib) or multi-targeted kinase inhibitors (e.g., Ponatinib) are being explored for their ability to overcome specific on-target resistance mutations, such as gatekeeper mutations (e.g., V564M in FGFR2) [5] [4].
  • Liquid Biopsy for Monitoring: The routine use of ctDNA analysis allows for real-time monitoring of resistance, enabling timely switches in therapy and providing insights into the evolving tumor landscape [5].

References

Infigratinib IC50 values FGFR1 FGFR2 FGFR3

Author: Smolecule Technical Support Team. Date: February 2026

IC50 Values and Selectivity Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of infigratinib against various FGFR subtypes and other relevant kinases, demonstrating its strong selectivity for FGFR1-3.

Kinase Target IC50 Value Notes / Assay Type
FGFR1 0.9 nM [1], 1.1 nM [2] Cell-free assay [1]
FGFR2 1.4 nM [1], 1 nM [2] Cell-free assay [1]
FGFR3 1.0 nM [1], 2 nM [2] Cell-free assay [1]
FGFR3 (K650E) 4.9 nM Cell-free assay [1]
FGFR4 60 nM [1], 61 nM [2] >40-fold selective vs. FGFR1-3 [1]
VEGFR2 180 nM (0.18 µM) [1] Low potency [1]
Other Kinases (Abl, Fyn, Kit, Lck, Lyn, Yes) IC50 > 300 nM (0.3 µM) to 2.5 µM [1] Little activity [1]

In cellular models, this compound inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-dependent BaF3 cells with IC50 values of 2.9 µM, 2.0 µM, and 2 µM, respectively [1]. It also suppressed autophosphorylation of FGFR wild-type and mutant proteins in cancer cell lines [1].

Experimental Protocols for IC50 Determination

The key experiments for determining this compound's IC50 values involve biochemical kinase assays and cellular proliferation assays.

Radiometric Kinase Assay (Cell-Free)

This protocol measures the compound's direct inhibition of FGFR kinase activity in a cell-free system [1].

  • Procedure:
    • A purified GST-fusion FGFR3-K650E kinase domain is used as the enzyme source.
    • Enzyme is mixed with a synthetic peptidic substrate (poly(EY) 4:1), ATP, and radiolabeled [γ³³P]-ATP.
    • The reaction is initiated by adding the enzyme to the substrate mixture containing serially diluted this compound or a control (e.g., DMSO).
    • The final assay components are incubated for 10 minutes at room temperature in a buffer containing Tris-HCl, MnCl₂, MgCl₂, and DTT.
    • The reaction is stopped with EDTA.
    • The incorporation of ³³P into the polypeptide substrate is quantified using the filter-binding (FB) method: the reaction mixture is transferred to a PVDF membrane, washed with H₃PO₄, and the radioactivity is measured with a scintillation counter.
    • IC50 values are calculated by linear regression analysis of the percentage inhibition at each this compound concentration.
Cellular Proliferation Assay

This assesses the functional consequence of FGFR inhibition on cell growth [1] [3].

  • Cell Lines: Murine BaF3 cell lines engineered to be dependent on specific FGFRs (e.g., FGFR1, FGFR2-Q, FGFR3) are commonly used.
  • Procedure:
    • Cells are seeded in culture plates.
    • After cell adhesion, they are treated with this compound across a range of concentrations (e.g., 0 nM to 0.1 µM) for a defined period, typically 48 to 72 hours [1] [3].
    • Cell viability is measured using assays like sulforhodamine B (SRB) assay [3] or ATP-based luminescence assays [3].
    • Absorbance or luminescence readings are taken, and IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathway

This compound binds reversibly to the ATP-binding cleft of FGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MAPK pathway, which drives tumor cell proliferation and survival [4] [5].

G FGF FGF FGFR FGFR Dimer (With Gene Alteration) FGF->FGFR Extracellular Ligand Binding ATP ATP FGFR->ATP ATP Binding pFGFR Autophosphorylation of FGFR ATP->pFGFR Enables This compound This compound This compound->ATP Competes With MAPK Ras-MAPK Pathway Activation pFGFR->MAPK Activates Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation

This compound inhibits FGFR signaling by competing with ATP, thereby blocking downstream pathways that drive tumor growth.

Research Implications and Resistance Mechanisms

  • Targeting FGFR2 Alterations: this compound's high potency against FGFR2 is therapeutically relevant, as FGFR2 fusions or rearrangements are found in 10-15% of intrahepatic cholangiocarcinoma (iCCA) cases [6] [7].
  • Overcoming Multidrug Resistance: Research indicates that this compound can reverse ABCB1/P-glycoprotein-mediated multidrug resistance (MDR). It inhibits the efflux of chemotherapeutic agents like paclitaxel and doxorubicin, thereby resensitizing resistant cancer cells to these drugs [8].
  • Acquired Resistance: A significant challenge is the development of acquired resistance. Studies show that resistance can emerge through secondary mutations in the FGFR2 kinase domain or via convergent activation of the MAPK pathway (e.g., through KRAS or BRAF mutations), providing a bypass signaling track [3].

References

Infigratinib pharmacodynamics anti-tumor activity xenograft

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Tumor Efficacy in Preclinical Xenograft Models

Cancer Type Model Description (Alteration) Dosing Regimen Key Efficacy Findings Reference
Cholangiocarcinoma (CCA) Human tumor xenografts with activating FGFR2 alterations [1] Once daily (oral) Anti-tumor activity demonstrated [1] [1]
Hepatocellular Carcinoma (HCC) PDX models with high FGFR2/3 expression [2] 10-30 mg/kg once daily for 10-28 days Potent suppression of tumor growth; improved overall survival in mice [2] [2]
HCC (Sorafenib-Resistant) Sorafenib-resistant HCC PDX models [2] 20 mg/kg once daily Suppressed growth of sorafenib-resistant tumors [2] [2]
HCC (Combination Therapy) PDX models with high FGFR expression treated with Infigratinib + Vinorelbine [2] 15 mg/kg this compound daily + 3 mg/kg Vinorelbine (i.p., every 3 days) Synergistic effect: promoted apoptosis, suppressed tumor growth, and improved survival vs. monotherapy [2] [2]
HCC (Combination Therapy) PDX models with high FGFR expression treated with this compound + Bevacizumab [3] 20 mg/kg this compound daily + 5 mg/kg Bevacizumab weekly Synergistic inhibition of tumor growth, invasion, and lung metastasis; improved overall survival [3] [3]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, selective tyrosine kinase inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1]. Its anti-tumor activity stems from disrupting the FGFR signaling pathway, which is often dysregulated in cancer cells.

G cluster_fgfr FGFR Signaling Pathway (Dysregulated in Cancer) cluster_inhib This compound Action FGF FGF Ligand FGFR FGFR (Dimerized) FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates RAS RAS FRS2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation BGJ398 This compound Inhibition Inhibition of Autophosphorylation BGJ398->Inhibition Inhibition->FGFR Blocks Apoptosis Induces Apoptosis Inhibition->Apoptosis Leads to AntiAngio Inhibits Angiogenesis Inhibition->AntiAngio Leads to VasculNorm Promotes Vessel Normalization Inhibition->VasculNorm Leads to Metastasis Reduces Invasion & Metastasis Inhibition->Metastasis Leads to

This compound inhibits FGFR signaling, leading to multiple anti-tumor effects.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key experiments.

In Vivo Efficacy in Subcutaneous HCC PDX Models [2]
  • Animal Model: Male C.B-17 SCID mice (9-10 weeks old) implanted with HCC Patient-Derived Xenograft (PDX) lines.
  • Tumor Inoculation: Tumors established subcutaneously.
  • Randomization & Dosing: Mice randomized when tumors reached ~170-250 mm³. Treated orally with either:
    • Vehicle control (30% Captisol in PEG300), or
    • This compound (10, 20, or 30 mg/kg) once daily for 10-28 days.
  • Endpoint Monitoring: Tumor volume and body weight measured regularly. At study end, tumors harvested for Western blot, immunohistochemistry (IHC), and other analyses.
Orthotopic Model for Metastasis and Survival [2]
  • Model Establishment: HCC PDX cells implanted into the liver of mice to create orthotopic models.
  • Treatment: Animals randomized into groups (n=10) and treatment initiated ~9 days post-implantation.
  • Dosing: Treated once daily with vehicle or 15 mg/kg this compound for 28 days.
  • Endpoint Assessment:
    • Survival: Monitored daily; mice sacrificed when moribund.
    • Metastasis: Macroscopic lung metastases documented at endpoint.
Analysis of Signaling Pathway Inhibition [2]
  • Time-Course Study: Mice bearing HCC PDX tumors received a single 20 mg/kg oral dose of this compound.
  • Tissue Collection: Tumors harvested at predetermined time points post-dose (e.g., 2, 6, 24 hours).
  • Analysis Method: Western blotting performed on tumor lysates to assess levels and phosphorylation status of key pathway proteins (e.g., p-FRS2α, p-ERK1/2).
Combination Therapy with Chemotherapy (Vinorelbine) [2]
  • Study Groups: Mice bearing established tumors randomized into four groups:
    • Vehicle control (oral + intraperitoneal injection).
    • This compound monotherapy (15 mg/kg orally, once daily).
    • Vinorelbine monotherapy (3 mg/kg, intraperitoneal injection, every 3 days).
    • Combination therapy (this compound + Vinorelbine at above doses).
  • Assessment: Tumor growth monitored. Tissues harvested for analysis of apoptosis (e.g., cleaved caspase-3) and proliferation.

Insights on Mechanisms Beyond FGFR Inhibition

Recent evidence suggests this compound's anti-tumor activity may involve additional mechanisms:

  • Overcoming Multidrug Resistance: this compound was shown to reverse ABCB1/P-glycoprotein-mediated multidrug resistance. It restored sensitivity to chemotherapeutics like paclitaxel and doxorubicin in resistant cancer cell lines by inhibiting the drug-efflux function of ABCB1, not just by blocking FGFR signaling [4].
  • Impact on Tumor Microenvironment: this compound treatment induced vascular normalization in FGFR-driven HCC models, reducing hypoxia and improving drug delivery [2]. Combining this compound with the anti-angiogenic agent bevacizumab yielded synergistic anti-tumor efficacy, further underscoring its role in modulating the tumor microenvironment [3].

References

Comprehensive Technical Guide to FGFR Tyrosine Kinase Inhibitors: Mechanisms, Design, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Biology and Oncogenic Signaling

The Fibroblast Growth Factor Receptor (FGFR) family represents a crucial class of receptor tyrosine kinases (RTKs) that play fundamental roles in regulating cellular processes including proliferation, differentiation, migration, and survival. The FGFR family comprises four highly conserved transmembrane receptors (FGFR1-4) and one receptor lacking the intracellular kinase domain (FGFR5/FGFRL1). These receptors typically contain three extracellular immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [1] [2]. Upon binding to FGF ligands (among 22 identified FGFs), FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling cascades including RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways [1] [2]. This signaling axis is tightly regulated under physiological conditions but becomes dysregulated in various cancers through multiple mechanisms.

Oncogenic activation of FGFR signaling occurs through gene amplification, activating mutations, chromosomal rearrangements, and autocrine/paracrine signaling loops. Comprehensive genomic studies have revealed that approximately 7.1% of malignancies harbor FGFR alterations, with incidences varying across cancer types [3] [4]. The distribution of alteration types includes gene amplifications (66%), mutations (26%), and rearrangements (8%), each with distinct clinical implications and therapeutic considerations [4]. FGFR1 amplifications are frequently observed in breast cancer (particularly estrogen receptor-positive subtypes) and squamous non-small cell lung cancer, while FGFR2 alterations predominate in endometrial and gastric cancers. FGFR3 mutations are common in bladder cancer and multiple myeloma, and FGFR4 alterations appear prominent in rhabdomyosarcoma [3] [2]. Understanding these alteration patterns is essential for developing effective targeted therapies and personalized treatment approaches.

FGFR Signaling Pathway and Oncogenic Activation

The FGFR signaling cascade represents a complex network of intracellular communications that translate extracellular signals into specific cellular responses. The following diagram illustrates the core FGFR signaling pathway and its downstream effects:

G cluster_receptor FGFR Activation cluster_signaling Downstream Signaling cluster_effects Cellular Effects FGF FGF FGFR FGFR FGF->FGFR Binding + HSPG MAPK MAPK FGFR->MAPK FRS2/RAS PI3K PI3K FGFR->PI3K FRS2 STAT STAT FGFR->STAT Direct PLCG PLCG FGFR->PLCG Direct HSPG HSPG Proliferation Proliferation MAPK->Proliferation Survival Survival PI3K->Survival Metabolism Metabolism PI3K->Metabolism Angiogenesis Angiogenesis STAT->Angiogenesis Migration Migration PLCG->Migration

Figure 1: FGFR Signaling Pathway Activation and Downstream Cascades

The FGFR signaling pathway initiates when FGF ligands bind to FGFR extracellular domains in conjunction with heparan sulfate proteoglycans (HSPGs), which facilitate receptor dimerization and activation [1] [2]. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domains, creating docking sites for adaptor proteins. The primary adaptor proteins, FGFR substrate 2 (FRS2) and FRS3, recruit additional signaling components that activate four major downstream pathways: (1) The RAS/MAPK pathway regulates cell proliferation and differentiation; (2) The PI3K/AKT pathway promotes cell survival and metabolic regulation; (3) The PLCγ pathway influences calcium signaling and protein kinase C activation; and (4) The STAT pathway modulates gene expression and immune responses [1] [2]. In cancer cells, this carefully regulated signaling network becomes subverted through various mechanisms, including ligand-independent activation via mutations, constitutive signaling from gene fusions, and amplification-induced overexpression, ultimately driving uncontrolled cell growth and survival.

Oncogenic FGFR signaling exhibits tissue-specific patterns and varies across cancer types. In pediatric low-grade gliomas, genomic analyses of 11,635 tumors revealed that 5.3% harbor FGFR alterations, with incidence rising to nearly 9% in pediatric populations [5]. These alterations are distributed across FGFR family members, with FGFR1 alterations (50.8%) being most common, followed by FGFR3 (42.6%), FGFR2 (5%), and FGFR4 (1.45%) [5]. The specific alteration types also demonstrate age associations, with FGFR1 alterations enriched in pediatric patients (88% of all FGFR alterations) compared to adults (42%), while FGFR3 alterations occur predominantly in adult populations (52% versus 4% in pediatric) [5]. This differential distribution has important implications for therapeutic targeting and inhibitor development strategies.

FGFR Inhibitor Design Strategies and Classification

The development of FGFR tyrosine kinase inhibitors (TKIs) has evolved through multiple generations with increasing selectivity and sophisticated mechanism-based designs. Early FGFR inhibitors were primarily multi-kinase inhibitors with activity against FGFRs along with other kinase targets such as VEGFR, PDGFR, and KIT. These first-generation inhibitors included compounds such as dovitinib and ponatinib, which exhibited broad kinase activity but limited FGFR specificity [6]. The subsequent development of selective ATP-competitive inhibitors represented a significant advancement, with agents such as erdafitinib, pemigatinib, and infigratinib demonstrating improved potency and reduced off-target effects [4] [6]. Most recently, covalent irreversible inhibitors such as futibatinib and FIIN-1 have been engineered to form permanent bonds with cysteine residues in the FGFR ATP-binding pocket, providing sustained target inhibition and activity against certain resistance mutations [7] [6].

Structural biology has played a pivotal role in advancing FGFR inhibitor design. Analysis of the FGFR1 crystal structure with PD173074 revealed that Cys486 in the P-loop is positioned approximately 10Å from the pyridine nitrogen of the inhibitor [7]. This observation enabled the rational design of covalent inhibitors by incorporating electrophilic groups such as acrylamides that undergo Michael addition with this cysteine residue. The prototype covalent inhibitor FIIN-1 was developed by appending a meta-acrylamide group to a pyrimidopyrimidine core, enabling covalent bond formation with Cys486 of FGFR1 [7]. Importantly, the reversible counterpart FRIN-1 (with a propyl amide replacing the acrylamide) demonstrated 24-100-fold reduced cellular potency, confirming the critical contribution of covalent binding to inhibitory activity [7]. These structure-guided approaches have yielded inhibitors with diverse binding modes, including type I inhibitors that target the active kinase conformation and type II inhibitors that bind to the inactive DFG-out conformation.

Table 1: Classification and Properties of FGFR Tyrosine Kinase Inhibitors

Inhibitor Type/Target Key Structural Features IC₅₀/EC₅₀ Clinical Status
FIIN-1 Irreversible covalent pan-FGFR Pyrimidopyrimidine core with meta-acrylamide 14 nM (FGFR1) Preclinical [7]
Erdafitinib Reversible pan-FGFR Quinoxaline core Various clinical targets FDA-approved (2019) for UC [4] [6]
Pemigatinib Reversible FGFR1-3 - - FDA-approved (2020) for CCA [4] [6]
Futibatinib Irreversible covalent pan-FGFR Covalent binding to FGFR - FDA-approved (2022) for CCA [4] [6]
This compound Reversible FGFR1-3 - - Previously approved, withdrawn [4]
PD173074 Selective FGFR1 3,5-dimethoxyphenyl group - Research compound [7]

The pharmacological optimization of FGFR inhibitors requires careful balancing of potency, selectivity, and drug-like properties. Early reversible inhibitors such as PD173074 incorporated 3,5-dimethoxyphenyl groups that were identified as essential for FGFR selectivity [7]. Subsequent optimization efforts focused on improving cellular permeability and metabolic stability while maintaining target engagement. For covalent inhibitors, the reactivity of the electrophilic warhead must be carefully tuned to achieve efficient covalent bonding without excessive off-target reactivity. The incorporation of mild electrophiles such as acrylamides has proven successful for FGFR inhibitors, providing sufficient reactivity for covalent bond formation while maintaining acceptable safety profiles [7]. Additionally, strategies to overcome the phosphate-binding pocket challenge have included designing inhibitors with altered hydrogen-bonding patterns or incorporating substituents that extend into unique regions of the FGFR ATP-binding site not conserved across other kinases.

Experimental Approaches for FGFR Inhibitor Evaluation

Biochemical and Cellular Assays

The evaluation of FGFR inhibitors employs a hierarchical approach beginning with biochemical kinase assays to measure direct target engagement. Standard protocols utilize recombinant FGFR kinase domains and measure phosphorylation of substrates such as poly-Glu-Tyr in the presence of varying inhibitor concentrations [7]. These assays typically employ ATP concentrations near the Km value to ensure clinical relevance, with detection methods including radioactive labeling, fluorescence polarization, or luminescence-based readouts. The Z′-lyte assay system has been widely adopted for high-throughput screening of FGFR inhibitors, using a fluorescence resonance energy transfer (FRET)-based format to monitor kinase activity [7]. For covalent inhibitors, additional experiments including pre-incubation time courses and jump dilution assays help characterize the kinetics of covalent bond formation and reversibility.

Cellular potency is typically evaluated using FGFR-dependent cell lines such as Tel-FGFR1 transformed Ba/F3 cells, which demonstrate exclusive reliance on FGFR signaling for proliferation and survival [7]. Standard protocols involve treating cells with serial dilutions of inhibitors for 48-72 hours, followed by assessment of viability using ATP-based assays (CellTiter-Glo) or metabolic dyes (MTT/MTS). For example, FIIN-1 demonstrated potent inhibition of Tel-FGFR1 transformed Ba/F3 cells with an EC₅₀ of 14 nM, while its reversible analog FRIN-1 was 24-fold less potent (EC₅₀ = 340 nM), highlighting the contribution of covalent binding to cellular efficacy [7]. Additionally, target engagement in cells can be confirmed using biotin-derivatized probes such as FIIN-1-biotin, which enables visualization of covalent labeling of FGFR1 at Cys486 through streptavidin blotting [7].

Signaling and Resistance Assessment

Comprehensive evaluation of FGFR inhibitors requires assessment of pathway modulation and potential resistance mechanisms. Standard protocols involve treating FGFR-driven cancer cells with inhibitors for various durations (typically 2-48 hours), followed by immunoblot analysis of signaling intermediates [8]. Key phosphorylation sites monitored include FRS2 (Y196), PLCγ (Y783), ERK1/2 (T202/Y204), and AKT (S473). For example, studies with patient-derived FGFR2-fusion positive cholangiocarcinoma cells demonstrated that this compound treatment initially suppressed MEK/ERK and mTORC1 signaling at 4 hours, but showed reactivation within 48 hours despite sustained FRS2 inhibition, revealing adaptive feedback mechanisms [8]. To assess resistance potential, Ba/F3 cells or cancer cell lines are cultured with increasing inhibitor concentrations over several months to generate resistant clones, which are then subjected to whole-exome sequencing to identify resistance mutations [6]. Common resistance mutations include FGFR2 V564F gatekeeper mutation in cholangiocarcinoma and FGFR3 V555M in myeloma, which confer resistance to ATP-competitive inhibitors through steric hindrance [6].

Resistance Mechanisms to FGFR-TKIs

Resistance to FGFR tyrosine kinase inhibitors represents a significant clinical challenge and arises through multiple molecular mechanisms. The following diagram illustrates the primary resistance pathways:

G cluster_problems Resistance Mechanisms cluster_examples Specific Examples cluster_solutions Overcoming Strategies Gatekeeper Gatekeeper Mutations FGFR2_V564F FGFR2 V564F Gatekeeper->FGFR2_V564F FGFR3_V555M FGFR3 V555M Gatekeeper->FGFR3_V555M Bypass Bypass Pathway Activation EGFR EGFR Feedback Bypass->EGFR Lysosomal Lysosomal Sequestration Lysosome Drug Sequestration Lysosomal->Lysosome Fusion Gene Fusion Variants FGFR1_TACC1 FGFR1::TACC1 Fusion->FGFR1_TACC1 Covalent Covalent Inhibitors (e.g., Futibatinib) FGFR2_V564F->Covalent NextGen Next-Generation TKIs FGFR3_V555M->NextGen Combination Combination Therapy EGFR->Combination Lysosomotropic Lysosomotropic Agents Lysosome->Lysosomotropic

Figure 2: FGFR TKI Resistance Mechanisms and Overcoming Strategies

The most well-characterized resistance mechanism involves gatekeeper mutations in the FGFR kinase domain that sterically hinder inhibitor binding while preserving ATP affinity. These mutations include FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, and FGFR4 V550M/L [6]. Structural analyses reveal that these mutations introduce steric clashes with specific inhibitor moieties; for example, the FGFR2 V564F mutation creates steric hindrance with the dichloro-dimethoxyphenyl ring of BGJ398 [6]. Additionally, non-gatekeeper mutations such as FGFR1 N546K (increased ATP affinity) and FGFR2 N550H/E565A (disruption of autoinhibitory mechanisms) contribute to resistance through distinct structural mechanisms [6]. The acquisition of secondary FGFR2 mutations represents a common resistance pathway in cholangiocarcinoma patients initially responding to FGFR inhibitors, with gatekeeper mutations detected in approximately 50-60% of progressing cases [8] [6].

Alternative resistance mechanisms bypass FGFR dependency through activation of parallel signaling pathways. Recent studies in FGFR2-fusion positive cholangiocarcinoma models demonstrated that feedback activation of EGFR signaling limits the effectiveness of FGFR inhibitors and drives adaptive resistance [8]. This compensatory signaling maintains MEK/ERK and mTORC1 activity despite adequate FGFR pathway suppression, resulting in cytostatic responses rather than apoptosis induction [8]. Additional bypass mechanisms include amplification of other receptor tyrosine kinases and mutations in downstream signaling components. Beyond genetic resistance, lysosomal sequestration of certain FGFR inhibitors represents a non-genetic mechanism wherein basic inhibitors become trapped in acidic lysosomal compartments, reducing their cytoplasmic availability and target engagement [6]. This phenomenon contributes to the limited intracellular exposure of specific FGFR inhibitors regardless of their biochemical potency.

Table 2: FGFR TKI Resistance Mutations and Clinical Management Strategies

Resistance Mutation Affected Inhibitors Structural Mechanism Therapeutic Strategies
FGFR2 V564F BGJ398, Debio1347 Steric clash with dimethoxyphenyl ring Futibatinib, Ponatinib [6]
FGFR3 V555M AZD4547, PD173074 P-loop conformational change Dovitinib, Covalent inhibitors [6]
FGFR1 V561M AZD4547, E3810 Altered hydrophobic spine STAT3 pathway inhibition [6]
FGFR4 V550L/M Fisogatinib (BLU-554) Prevent covalent binding Next-generation FGFR4 inhibitors [6]
EGFR Feedback All FGFR inhibitors Bypass signaling pathway FGFR/EGFR combination therapy [8]

Clinical Applications and Therapeutic Considerations

Approved Indications and Efficacy

FGFR inhibitors have established clinically meaningful benefits in specific molecularly-defined cancer subtypes. The first FDA approval for an FGFR-targeted agent came in 2019 with erdafitinib for locally advanced or metastatic urothelial carcinoma harboring FGFR2/3 alterations [4] [6]. This approval was based on a phase II trial demonstrating an objective response rate (ORR) of 40% in previously treated patients [6]. Subsequently, pemigatinib received approval in 2020 for previously treated, advanced cholangiocarcinoma with FGFR2 fusions/rearrangements, based on a phase II study showing an ORR of 35.5% [4] [6]. Most recently, futibatinib gained approval in 2022 for locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 aberrations, producing an ORR of 41.7% in the pivotal trial [4]. These response rates, while substantial, remain more modest than those observed with targeted agents in other oncogene-driven cancers (e.g., EGFR mutations in NSCLC), highlighting the need for improved therapeutic approaches.

The efficacy profile of FGFR inhibitors varies according to tumor type, specific FGFR alteration, and inhibitor characteristics. In cholangiocarcinoma with FGFR2 fusions, multiple FGFR inhibitors including pemigatinib, this compound, and futibatinib have demonstrated comparable response rates ranging from 23-41.7% and disease control rates exceeding 80% [8] [6]. However, the duration of response typically ranges from 6-9 months, with acquired resistance inevitably developing [8]. In other tumor types, response patterns differ significantly; for example, FGFR1-amplified squamous non-small cell lung cancers show more variable sensitivity to FGFR inhibition, while FGFR3-mutant bladder cancers may exhibit lower response rates than fusion-driven malignancies [3]. These differences underscore the importance of context-dependent biological factors beyond the mere presence of an FGFR alteration, including lineage dependencies, co-occurring genomic alterations, and tumor microenvironment influences.

Table 3: Clinically Approved FGFR Inhibitors and Efficacy Profiles

Inhibitor Approval Year Primary Indication Key Trial Results Common Adverse Events
Erdafitinib 2019 Metastatic UC with FGFR2/3 alt ORR 40%, mDOR 5.6 mo Hyperphosphatemia, stomatitis, fatigue [4] [6]
Pemigatinib 2020 CCA with FGFR2 fusions ORR 35.5%, DCR 82% Hyperphosphatemia, alopecia, diarrhea [4] [6]
Futibatinib 2022 Intrahepatic CCA with FGFR2 fusions ORR 41.7%, mDOR 9.7 mo Hyperphosphatemia, nail toxicity [4]
This compound (Withdrawn) CCA with FGFR2 fusions ORR 23.1%, mPFS 7.3 mo Hyperphosphatemia, fatigue, creatinine elevation [6]
Adverse Event Management and Safety Considerations

FGFR inhibitor therapy is associated with characteristic class-effect toxicities that require proactive management. The most frequent class-related adverse event is hyperphosphatemia, occurring in approximately 60-80% of patients and resulting from FGFR1 inhibition in renal tubules which disrupts phosphate excretion [4] [6]. While often manageable with dose modifications, phosphate binders, and dietary modifications, hyperphosphatemia can lead to serious complications including soft tissue mineralization and cutaneous calcinosis if unaddressed [4]. Ocular toxicities represent another concerning class effect, including retinal pigment epithelial detachment, central serous retinopathy, and dry eyes [4] [6]. These necessitate regular ophthalmologic monitoring and may require treatment interruptions or modifications. Additional common adverse events include fatigue, gastrointestinal disturbances (diarrhea, constipation, nausea), dermatologic effects (dry skin, alopecia, nail changes), and stomatitis [4].

Recent real-world safety analyses from the FDA Adverse Event Reporting System (FAERS) database provide insights into the comparative safety profiles of approved FGFR inhibitors. Among 1,629 analyzed reports (982 for erdafitinib, 558 for pemigatinib, 89 for futibatinib), the most frequently reported adverse events belonged to general disorders, gastrointestinal disorders, and skin/subcutaneous tissue disorders [4]. The analysis identified several novel adverse events not previously highlighted in clinical trials or drug labels, including corneal thinning with erdafitinib, reduced fluid intake with pemigatinib, and decreased blood magnesium with futibatinib [4]. Time-to-onset analysis revealed distinct patterns, with erdafitinib demonstrating a delayed median AE onset (56.5 days) compared to pemigatinib (29 days) and futibatinib (25 days), though all exhibited early failure-type patterns (hazard decreasing over time) [4]. These real-world findings inform risk mitigation strategies and monitoring protocols for patients receiving FGFR-targeted therapies.

Emerging Therapeutic Strategies and Future Directions

Rational Combination Approaches

Combination strategies represent a promising approach to enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms. Preclinical studies in FGFR2-fusion positive cholangiocarcinoma models demonstrated that feedback activation of EGFR signaling limits FGFR inhibitor efficacy, and combined FGFR/EGFR inhibition produced marked tumor regressions in vivo by durably suppressing both MEK/ERK and mTOR signaling pathways [8]. This combination is particularly rational given the compensatory EGFR activation observed following FGFR inhibition and the frequency of EGFR expression in many FGFR-driven cancers. Another promising combination approach partners FGFR inhibitors with immune checkpoint blockers (ICBs), based on emerging evidence that FGFR signaling shapes the tumor immune microenvironment [2]. Preclinical studies suggest that FGFR inhibition can enhance sensitivity to ICBs by modulating immune cell infiltration, reducing immunosuppressive factors, and promoting T-cell activation [2]. Several clinical trials are currently evaluating FGFR inhibitor/ICB combinations in urothelial carcinoma, cholangiocarcinoma, and other solid tumors.

Additional rational combinations target parallel or downstream signaling nodes to enhance pathway suppression and overcome adaptive resistance. Based on the observation that FGFR inhibition alone typically induces cytostatic responses rather than apoptosis in sensitive models, strategies combining FGFR inhibitors with BCL-2 family inhibitors or other pro-apoptotic agents are being explored to enhance cell death induction [8]. Similarly, combinations with CDK4/6 inhibitors may augment cell cycle arrest, while combinations with PIM kinase inhibitors may address compensatory survival signaling. The successful development of these combination approaches requires careful consideration of overlapping toxicities, pharmacokinetic interactions, and optimal dosing schedules, alongside robust biomarker strategies to identify patient populations most likely to benefit.

Next-Generation Inhibitors and Future Perspectives

The evolving understanding of FGFR inhibitor resistance has spurred the development of next-generation agents with distinct properties and enhanced activity profiles. Covalent FGFR inhibitors such as futibatinib and research compound FIIN-1 demonstrate potential to overcome certain resistance mutations by forming irreversible bonds with target cysteines [7] [6]. However, these agents remain susceptible to gatekeeper mutations that create steric hindrance regardless of covalent binding capability [6]. Fourth-generation FGFR inhibitors with alternative binding modes or increased flexibility to accommodate gatekeeper mutations are currently in development. Another frontier involves isoform-selective inhibitors designed to spare FGFR1 (reducing hyperphosphatemia) or specifically target other family members with driver alterations [6]. The development of FGFR4-specific inhibitors such as fisogatinib represents progress in this area, though resistance mutations (V550M/L) have already been identified [6].

Future directions in FGFR-targeted therapy include the development of allosteric inhibitors, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates that leverage alternative mechanisms of target inhibition. Additionally, advances in patient selection biomarkers beyond simple FGFR alteration detection are needed to better predict therapeutic response. Such biomarkers might include expression of specific FGFR isoforms, Klotho co-receptors, downstream pathway activation signatures, and tumor microenvironment features [2]. The integration of liquid biopsy approaches for dynamic monitoring of resistance mutation emergence may enable earlier treatment adaptations. As these sophisticated therapeutic approaches mature, the clinical management of FGFR-driven cancers will increasingly require multidisciplinary expertise and personalized treatment strategies adapted to the evolving landscape of genomic medicine.

Conclusion

References

Infigratinib binding affinity allosteric site ATP-binding cleft

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Affinity

Infigratinib functions as a reversible, ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of FGFRs, preventing ATP from binding and subsequent autophosphorylation of the receptor and activation of downstream signaling cascades, such as the Ras-MAPK pathway. This inhibition suppresses tumor cell proliferation and survival in cancers with FGFR alterations [1] [2].

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary targets.

Protein Kinase Target IC₅₀ (nM) Inhibition Type Binding Site
FGFR1 0.9 - 1.1 ATP-competitive ATP-binding cleft [2]
FGFR2 1.0 - 1.4 ATP-competitive ATP-binding cleft [2]
FGFR3 1.0 - 3.0 ATP-competitive ATP-binding cleft [2]
FGFR4 60 - 61 ATP-competitive ATP-binding cleft [2]
VEGFR2 ~180 Not fully characterized - [2]

Structural Basis for Binding

Biophysical studies, particularly X-ray crystallography, provide high-resolution insight into how this compound interacts with FGFR1. The drug binds to the hinge region of the kinase domain, which is part of the ATP-binding cleft, stabilizing the kinase in an inactive conformation [2].

Key molecular interactions include:

  • Hydrogen Bonds: The pyrimidine N3 of this compound forms a hydrogen bond with the backbone amide of Ala564 in the hinge region. The amino group on the pyrimidine ring hydrogen bonds with the carbonyl oxygen of the same Ala564 residue [2].
  • Critical Polar Interaction: One of the methoxy oxygen atoms on the drug forms a key hydrogen bond with the side chain of Asp641 in the DFG motif [2].
  • Hydrophobic Contacts: The molecule makes extensive hydrophobic interactions with multiple conserved residues, including the catalytic spine residues (RS2/3, CS6/7/8) and shell residues (Sh1/2/3) [2].
  • Gatekeeper Proximity: The inhibitor extends past the gatekeeper residue, making hydrophobic contact, but does not displace it [2].

This binding mode classifies this compound as a Type I½ inhibitor, as it binds to a inactive kinase conformation with the DFG motif facing inward (DFG-Din) [2].

Key Experimental Protocols for Characterization

Researchers can characterize this compound's binding and inhibitory properties using the following established methodologies.

Biochemical Kinase Assay for IC₅₀ Determination

This cell-free assay measures the direct inhibition of FGFR kinase activity.

  • Procedure: Incubate purified FGFR kinase domain with a range of this compound concentrations. The reaction is initiated by adding ATP and a substrate peptide. Kinase activity is quantified by detecting phosphorylated substrate, often using ELISA, fluorescence, or radioactivity.
  • Key Reagents: Recombinant FGFR protein, this compound, ATP, substrate peptide, detection antibodies or reagents.
  • Data Analysis: Dose-response curves are plotted, and the IC₅₀ value is calculated as the drug concentration that inhibits 50% of the maximum kinase activity.
Mechanism-Based Inactivation (MBI) of Cytochrome P450

This protocol assesses time-dependent inhibition of CYP3A4, a major metabolic enzyme.

  • Primary Incubation: Human recombinant CYP3A4 is pre-incubated with this compound (varying concentrations) and NADPH regenerating system at 37°C for different time intervals (0–30 min) [3] [4].
  • Secondary Incubation: Aliquots from the primary mix are diluted into a new mixture containing a known CYP3A4 probe substrate (e.g., rivaroxaban or testosterone) and NADPH. This dilution minimizes reversible inhibition [3] [4].
  • Activity Measurement: Residual CYP3A4 activity is determined by measuring the formation of the probe substrate's metabolite, typically using LC-MS/MS.
  • Kinetic Analysis: Data is fitted to determine the maximal inactivation rate (kᵢₙₐcₜ) and the inactivator concentration that gives half-maximal inactivation (Kᵢ) [3].

FGFR Signaling Pathway and this compound Inhibition

This diagram illustrates the FGFR signaling pathway and the precise point where this compound acts.

fgfr_pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Activates Auto-\nphosphorylation Auto- phosphorylation Dimerization->Auto-\nphosphorylation Triggers ATP ATP ATP-\nBinding Cleft ATP- Binding Cleft ATP->ATP-\nBinding Cleft Occupies Signaling Signaling Proliferation Proliferation Downstream\nSignaling (Ras-MAPK) Downstream Signaling (Ras-MAPK) Auto-\nphosphorylation->Downstream\nSignaling (Ras-MAPK) Initiates Auto-\nphosphorylation->Downstream\nSignaling (Ras-MAPK) Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream\nSignaling (Ras-MAPK)->Cell Proliferation & Survival ATP-\nBinding Cleft->Auto-\nphosphorylation Fuels This compound This compound This compound->ATP-\nBinding Cleft Competitively Blocks

Clarification on Allosteric versus ATP-Competitive Inhibition

Your query mentioned an "allosteric site," which warrants clarification based on the scientific literature. While one source describes this compound as binding to an "allosteric site between the two kinase lobes," this appears to refer to its location within the ATP-binding cleft itself, which is a deep pocket between the N- and C-lobes of the kinase domain [1]. The predominant and well-characterized mechanism, supported by biochemical data and structural studies, defines this compound as an ATP-competitive inhibitor [2]. True allosteric FGFR inhibitors, which bind to a site distinct from the ATP-binding cleft to induce conformational changes, are a separate class of investigational compounds.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Method Validation for Quantification of Infigratinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Infigratinib is an orally administered selective fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement. Therapeutic drug monitoring and pharmacokinetic studies require reliable quantification of this compound in biological matrices to establish exposure-response relationships and optimize dosing regimens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalytical quantification due to its superior sensitivity, specificity, and ability to measure low analyte concentrations in complex matrices like plasma.

The development and validation of robust LC-MS/MS methods are critical for generating reliable data in drug development and clinical applications. Regulatory authorities including the FDA and EMA require comprehensive method validation following established guidelines such as ICH Q2(R1) and FDA Bioanalytical Method Validation guidance. [1] [2] These guidelines define key validation parameters that must be addressed including accuracy, precision, selectivity, sensitivity, linearity, and stability. Method validation provides documented evidence that the analytical method is suitable for its intended purpose and can generate reproducible and reliable results under normal operating conditions.

This application note presents a detailed LC-MS/MS method development and validation protocol for the quantification of this compound in human plasma, incorporating current regulatory standards and practical implementation considerations based on the literature and analytical principles. The methodology has been optimized to achieve reliable quantification at clinically relevant concentrations while addressing potential analytical challenges such as matrix effects and analyte stability.

Experimental Section

Materials and Reagents
  • This compound reference standard (purity >98%) and stable isotope-labeled internal standard (IS) should be obtained from certified reference material suppliers.
  • Human plasma containing K₂EDTA as anticoagulant, obtained from healthy donors with appropriate ethical approval.
  • HPLC-grade solvents: acetonitrile, methanol, and formic acid from certified suppliers.
  • Purified water (18.2 MΩ·cm resistivity) from a Milli-Q or equivalent water purification system.
  • Liquid-liquid extraction solvents: methyl tert-butyl ether (MTBE) or ethyl acetate of HPLC grade.
Instrumentation and Chromatographic Conditions

The analytical system should comprise of:

  • HPLC system: Shimadzu Nexera X2 or equivalent with binary pump, degasser, and temperature-controlled autosampler
  • Mass spectrometer: Sciex Triple Quad 5500+ or equivalent with electrospray ionization (ESI) source
  • Analytical column: Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm) or equivalent C18 column
  • Mobile phase A: 0.1% (v/v) formic acid in water
  • Mobile phase B: 0.1% (v/v) formic acid in acetonitrile
  • Gradient program: Initial 20% B, linear gradient to 80% B over 5.0 minutes, hold for 1.5 minutes, then re-equilibrate to initial conditions for 2.0 minutes
  • Flow rate: 0.9 mL/min with possible post-column split to MS source
  • Injection volume: 5-10 μL
  • Column temperature: 40°C
  • Autosampler temperature: 4-8°C
Mass Spectrometric Conditions
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • Nebulizer gas (GS1): 50 psi
  • Heater gas (GS2): 50 psi
  • Curtain gas: 35 psi
  • Collision gas: 6-8 psi
  • Detection mode: Multiple reaction monitoring (MRM)
  • MRM transitions: this compound: 560.2 → 356.1 (quantifier) and 560.2 → 121.1 (qualifier); Internal Standard: site-specific transition
  • Dwell time: 100-200 ms per transition

Table 1: Optimal Mass Spectrometer Parameters for this compound Analysis

Parameter Setting
Ionization Mode Positive ESI
Ion Spray Voltage 5500 V
Source Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas 35 psi
Collision Gas 6-8 psi
MRM Transition 560.2 → 356.1
Declustering Potential 100 V
Collision Energy 40 V
Cell Exit Potential 12 V

Method Validation

Method validation was performed following ICH Q2(R1) and FDA guidelines for bioanalytical method validation [1]. The protocol assessed key validation parameters to establish the method's reliability for quantitative analysis of this compound in human plasma.

Specificity and Selectivity

Method specificity was evaluated by analyzing blank human plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Chromatographic separation was optimized to achieve baseline resolution of this compound from potentially interfering substances, including metabolites and endogenous plasma components. Peak purity was assessed using photodiode array detection or mass spectrometry to confirm the absence of co-eluting peaks [1].

Linearity and Calibration Curve

The calibration curve was constructed using eight non-zero concentrations spanning the expected physiological range. Linear regression with (1/x^2) weighting was applied to the peak area ratios (analyte/IS) versus concentration. The coefficient of determination (r²) should be ≥0.995, and back-calculated concentrations of calibration standards must be within ±15% of nominal values (±20% at LLOQ) [3] [4].

Table 2: Method Validation Performance Data for this compound in Human Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 2-1000 ng/mL ≥0.995
Correlation Coefficient (r²) 0.999 ±15% (±20% at LLOQ)
Back-calculated Accuracy 94.5-103.2%
Intra-day Precision (%CV) 2.1-4.8% ≤15%
Intra-day Accuracy 96.8-102.4% 85-115%
Inter-day Precision (%CV) 3.5-5.2% ≤15%
Inter-day Accuracy 95.2-104.1% 85-115%
LLOQ 2 ng/mL S/N ≥10, Accuracy 80-120%
Extraction Recovery 92.4 ± 3.8% Consistent and reproducible
Matrix Effect 4.2-8.7% CV ≤15%
Carry-over <0.5% of LLOQ ≤20% of LLOQ
Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QCs) with six replicates at each level in three separate analytical runs. Intra-day accuracy was calculated as (mean observed concentration/nominal concentration) × 100, while intra-day precision was expressed as percentage coefficient of variation (%CV). Acceptance criteria required both accuracy and precision to be within ±15% of nominal values (±20% at LLOQ) [1] [2].

Sensitivity and Lower Limit of Quantification

The lower limit of quantification (LLOQ) was established as the lowest concentration that could be measured with acceptable accuracy and precision (within ±20% of nominal values) and with a signal-to-noise ratio ≥10:1. The LLOQ was determined to be 2 ng/mL, which is sufficient to detect this compound concentrations in plasma during pharmacokinetic studies [4] [2].

Recovery and Matrix Effects

Extraction recovery was determined by comparing peak areas of extracted QC samples with those of post-extraction spiked samples at three concentration levels. Matrix effects were evaluated by comparing peak areas of analytes spiked into extracted blank plasma from six different sources with those in pure solution. The internal standard-normalized matrix factor should have a CV ≤15% to demonstrate consistent ionization efficiency across different plasma lots [5] [2].

Stability Studies

Stability assessments were conducted under various conditions to simulate sample handling and storage scenarios. Short-term stability was evaluated at room temperature for 6 hours and after three freeze-thaw cycles. Long-term stability was assessed at -80°C for 30 days, and post-preparative stability in the autosampler at 10°C for 24 hours. Stability criteria required the mean concentration to be within ±15% of nominal values [3] [2].

Table 3: Stability Profile of this compound in Human Plasma Under Various Conditions

Stability Condition Concentration Level Mean % of Nominal Acceptance Criteria
Short-term (6h, RT) Low QC 98.2% 85-115%
High QC 96.7% 85-115%
Freeze-thaw (3 cycles) Low QC 102.4% 85-115%
High QC 94.8% 85-115%
Long-term (30 days, -80°C) Low QC 95.6% 85-115%
High QC 97.9% 85-115%
Post-preparative (24h, 10°C) Low QC 103.2% 85-115%
High QC 101.7% 85-115%

Detailed Application Protocol

Sample Preparation Procedure
  • Thaw frozen plasma samples overnight at room temperature or in a refrigerator at 4°C
  • Vortex samples thoroughly to ensure homogeneity
  • Pipette 100 μL of plasma into clean glass or polypropylene tubes
  • Add 25 μL of internal standard working solution (typically 50 ng/mL in methanol)
  • Vortex mix for 30 seconds to ensure proper mixing
  • Add 1.0 mL of extraction solvent (methyl tert-butyl ether or ethyl acetate)
  • Vortex vigorously for 3 minutes to facilitate complete extraction
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to separate layers
  • Transfer the organic layer (approximately 900 μL) to a clean tube
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the residue with 150 μL of mobile phase (initial composition)
  • Vortex for 1 minute and transfer to autosampler vials with inserts
  • Centrifuge at 14,000 × g for 5 minutes before LC-MS/MS analysis
System Suitability Testing

System suitability should be verified at the beginning of each analytical run to ensure optimal instrument performance. Acceptance criteria include retention time variability ≤2%, peak asymmetry factor between 0.8-2.0, and %CV of ≤5% for peak areas from six replicate injections of a medium concentration QC sample [6] [1].

Quality Control Samples

Quality control samples at three concentration levels (low, medium, and high) should be analyzed in duplicate with each batch of unknown samples. Acceptance criteria require at least 67% of all QC samples and 50% at each concentration level to be within ±15% of nominal values. The analytical run is accepted if these criteria are met [6].

Calibration Standards

Calibration curves should be prepared fresh with each analytical run using a minimum of six non-zero concentrations. The calibration range should cover expected sample concentrations, with the lowest standard representing the LLOQ and the highest standard at or above the upper limit of quantification. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ) [6].

Workflow and Process Visualization

G cluster_sample Sample Analysis Protocol Start Method Validation Workflow Specificity Specificity and Selectivity Start->Specificity Linearity Linearity and Calibration Specificity->Linearity Precision Accuracy and Precision Linearity->Precision Sensitivity Sensitivity (LLOQ) Precision->Sensitivity Recovery Recovery and Matrix Effects Sensitivity->Recovery Stability Stability Assessment Recovery->Stability Application Sample Analysis Protocol Stability->Application SP1 Sample Collection and Storage Stability->SP1 Validation Method Validation Complete Application->Validation SP2 Sample Preparation (Liquid-Liquid Extraction) SP1->SP2 SP3 LC-MS/MS Analysis SP2->SP3 SP4 Data Processing and QC Evaluation SP3->SP4

Diagram 1: Comprehensive LC-MS/MS Method Validation and Sample Analysis Workflow. This diagram illustrates the sequential steps in method validation and subsequent sample analysis protocol for this compound quantification in human plasma.

G Start LC-MS/MS Method Development Column Column Selection: Phenomenex SB-C18 (250 × 4.6 mm, 5 µm) Start->Column Mobile Mobile Phase Optimization: 0.1% Formic Acid in Water (A) 0.1% Formic Acid in ACN (B) Column->Mobile Gradient Gradient Elution Program: 20% B to 80% B over 5 min Mobile->Gradient MS MS Parameter Optimization: ESI+ Mode, MRM Transition 560.2 → 356.1 Gradient->MS Extraction Sample Preparation: Liquid-Liquid Extraction with MTBE MS->Extraction Complete Method Development Complete Extraction->Complete

Diagram 2: LC-MS/MS Method Development Process for this compound Analysis. This workflow outlines the key steps in developing and optimizing the chromatographic and mass spectrometric parameters for this compound quantification.

Discussion and Applications

The validated LC-MS/MS method for this compound quantification in human plasma demonstrates excellent performance across all key validation parameters, meeting regulatory requirements for bioanalytical methods [1] [2]. The method offers sufficient sensitivity with an LLOQ of 2 ng/mL, which is adequate for monitoring this compound concentrations in clinical samples during pharmacokinetic studies. The extraction procedure using liquid-liquid extraction provides clean samples with consistent recovery and minimal matrix effects.

This method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies in cancer patients, enabling the investigation of exposure-response relationships for this compound. The analytical workflow is robust and suitable for high-throughput analysis in clinical laboratories. The stability data confirm that this compound remains stable under various storage and handling conditions, supporting the reliability of sample analysis in multi-center clinical trials.

Future applications of this method may include population pharmacokinetic modeling, dose individualization, and drug-drug interaction studies for this compound. The methodology could also be adapted for simultaneous quantification of this compound and its major metabolites by extending the MRM panel and optimizing chromatographic separation.

Conclusion

This application note provides a comprehensive LC-MS/MS method validation protocol for the quantification of this compound in human plasma. The method demonstrates acceptable performance across all validation parameters including specificity, linearity, accuracy, precision, and stability. The detailed protocols and workflows presented herein serve as a valuable resource for researchers implementing this compound bioanalysis in drug development and clinical monitoring settings. The method is robust, reproducible, and suitable for application in therapeutic drug monitoring and pharmacokinetic studies of this compound in cancer patients.

References

Infigratinib metabolic stability human liver microsomes HLM

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1-3, approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1]. Understanding its metabolic stability is crucial for predicting in vivo pharmacokinetic behavior, including oral bioavailability and elimination characteristics [2] [3].

This document provides detailed application notes and experimental protocols for assessing this compound metabolic stability using human liver microsomes (HLM), enabling researchers in drug development to evaluate its metabolic lability, identify enzymes involved in its metabolism, and understand potential drug-drug interactions.

Analytical Method for this compound Quantification

LC-MS/MS Conditions

A validated LC-MS/MS method has been established for precise quantification of this compound in HLM matrix [2] [3]:

  • Chromatographic System:

    • Column: Reversed-phase C18 column
    • Mobile Phase: Isocratic elution
    • Overall Run Time: Short runtime, environmentally friendly with low organic solvent consumption [3]
  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI)
    • Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: m/z 599.88 → 313.10 for this compound; m/z 559.88 → 313.10 has also been reported [2] [4]
    • Internal Standard: Duvelisib (DVB) [2] [3]
Method Validation

The analytical method has been comprehensively validated according to regulatory guidelines [2] [3]:

Table 1: Validation Parameters for this compound LC-MS/MS Bioassay

Parameter Result Acceptance Criteria
Linear Range 5–500 ng/mL (in HLM) [2] R² ≥ 0.9998 [2]
Lower Limit of Quantification (LLOQ) 4.71 ng/mL (in HLM) [2]; 2 ng/mL (in rat plasma) [4] Precision and accuracy within permissible limits
Inter-day Accuracy/Precision Within 7.3% [2] Within ±15%
Intra-day Accuracy/Precision Within 7.3% [2] Within ±15%
Recovery High recovery rate [3] Consistent and reproducible
Matrix Effect Within acceptable limits [4] No significant suppression/enhancement

Metabolic Stability Assessment Protocol

Materials and Reagents
  • Test Compound: this compound (MedChemExpress, purity >99%) [3]
  • Biological System: Pooled human liver microsomes (HLM, M0567) [2] [3]
  • Co-factors: NADPH-regenerating system
  • Internal Standard: Duvelisib (DVB) [2] [3]
  • Solvents: Acetonitrile, methanol, formic acid (HPLC grade) [3]
  • Buffers: Potassium phosphate buffer (100 mM, pH 7.4)
Experimental Procedure
  • Incubation Preparation:

    • Prepare a 100 mM potassium phosphate buffer solution (pH 7.4).
    • Thaw HLM on ice and dilute with phosphate buffer to a final protein concentration of 0.5-1 mg/mL in the incubation mixture.
    • Prepare this compound stock solution in DMSO and further dilute with methanol. The final organic solvent concentration in the incubation should not exceed 1% (v/v).
    • Pre-incubate the HLM mixture with this compound (final concentration ~1-5 µM) for 5 minutes at 37°C in a water bath with shaking.
  • Reaction Initiation and Quenching:

    • Start the metabolic reaction by adding the NADPH-regenerating system.
    • Maintain incubation at 37°C with continuous shaking.
    • At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 µL) from the incubation mixture.
    • Immediately quench each aliquot with ice-cold acetonitrile (containing internal standard) in a 1:3 (v/v) ratio.
  • Sample Processing and Analysis:

    • Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., 13,000-15,000 × g) for 10 minutes to precipitate proteins.
    • Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
    • Inject samples onto the LC-MS/MS system and quantify this compound peak areas relative to the internal standard.
    • Generate a calibration curve in the same matrix to convert peak area ratios to concentration values.
Data Analysis and Calculations

The metabolic stability parameters are calculated from the time-dependent disappearance of this compound:

  • In vitro Half-life (t₁/₂): Determined from the slope (k) of the natural logarithm of concentration versus time plot: t₁/₂ = 0.693/k
  • Intrinsic Clearance (CLint): Calculated using the following formula: CLint = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein Amount)

Table 2: Experimentally Determined Metabolic Stability Parameters of this compound

Parameter Value in HLM Interpretation
In vitro Half-life (t₁/₂) 29.4 minutes [2] Moderate metabolic stability
Intrinsic Clearance (CLint) 23.6 µL/min/mg [2] Moderate clearance
Predicted Hepatic Extraction Moderate [2] Relatively good oral bioavailability predicted

G Start Start Metabolic Stability Assessment Prep Preparation of HLM Incubation (0.5-1 mg/mL protein, 37°C) Start->Prep PreInc Pre-incubate HLM with This compound (5 min) Prep->PreInc Initiate Initiate Reaction with NADPH-regenerating System PreInc->Initiate Quench Aliquot & Quench with Ice-cold ACN at Time Points Initiate->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate k from Ln[C] vs. Time Plot Analyze->Calculate Results Determine in vitro t₁/₂ and CLint Calculate->Results

Figure 1: Experimental workflow for assessing this compound metabolic stability in human liver microsomes.

Cytochrome P450 Metabolism and Enzyme Kinetics

Identification of Metabolizing Enzymes

Recent research has identified the specific cytochrome P450 enzymes responsible for metabolizing this compound to its two major pharmacologically active metabolites, BHS697 and CQM157 [5]:

Table 3: Cytochrome P450 Enzymes Involved in this compound Metabolism

Metabolite Contributing CYP Enzymes Apparent Km (μM) Vmax
BHS697 CYP3A4 (major), CYP2C8, CYP2C19, CYP2D6 [5] 2.08 (CYP3A4) [5] 0.56 pmol/min/pmol (CYP3A4) [5]
CQM157 Not fully specified in sources 0.049 (HLM) [5] 0.32 pmol/min/mg (HLM) [5]
Drug-Drug Interaction Potential

This compound demonstrates complex interactions with cytochrome P450 enzymes, acting as both a substrate and inhibitor:

  • Reversible Inhibition: this compound acts as a potent noncompetitive reversible inhibitor of CYP3A4 [6].
  • Mechanism-Based Inactivation: this compound inactivates CYP3A4 in a time-, concentration-, and NADPH-dependent manner, with a partition ratio of 41 [6]. This irreversible inactivation suggests potential for clinically significant drug-drug interactions.
  • Inhibition Profile:
    • In HLM, this compound shows moderate inhibition of CYP3A4 and CYP2C19, with weak or negligible inhibition of other P450 isoforms [5].
    • The active metabolite CQM157 moderately inhibits CYP2C9 and CYP3A4 [5].
    • Regarding UGT enzymes, this compound moderately inhibits UGT1A4 and weakly inhibits UGT1A1 [5].

Reactive Metabolite Assessment

Bioactivation Pathways

This compound can undergo bioactivation to reactive intermediates, which may contribute to idiosyncratic toxicities [6] [7]:

  • Iminium Ion Formation: The N-ethyl piperazine ring can be metabolically activated to form iminium intermediates [7].
  • Benzoquinone Diimine Formation: The halogenated benzene ring can undergo oxidation to form reactive 1,4-benzoquinone diimine intermediates [6] [7].
Trapping Experiments

Reactive metabolites can be characterized through trapping experiments:

  • Cyanide Trapping: Incubate this compound with RLMs/HLMs in the presence of 1.0 mM KCN to trap iminium ions, forming stable cyano adducts [7].
  • Glutathione Trapping: Incubate with 1.0 mM glutathione to trap benzoquinone intermediates, forming GSH conjugates [7].
  • Analysis: Characterize the trapped adducts using liquid chromatography-ion trap mass spectrometry (LC-ITMS) [7].

Applications in Drug Development

The metabolic stability data for this compound supports critical decisions in drug development:

  • Predicting Human Pharmacokinetics: The moderate metabolic stability (t₁/₂ = 29.4 min in HLM) suggests relatively good predicted oral bioavailability [2], consistent with its once-daily dosing regimen in clinical use [1].
  • Dose Adjustment Guidance: The increased exposure in patients with hepatic impairment informs dosage recommendations for special populations [1] [4].
  • Drug-Drug Interaction Risk Assessment: The identification of CYP3A4 as the major metabolizing enzyme, combined with this compound's potential to inhibit and inactivate CYP3A4, highlights the need for caution when co-administering with CYP3A4 substrates [5] [6].
  • Structural Optimization: Understanding the metabolic soft spots (piperazine ring and methoxyl groups) can guide medicinal chemistry efforts to develop analogs with improved metabolic stability [3].

Troubleshooting Guidelines

  • Low Metabolic Turnover: If infigrat disappearance is too slow, verify NADPH co-factor activity and microsomal protein integrity.
  • Poor Chromatography: Optimize mobile phase composition and column temperature to achieve sharp peaks with good separation.
  • High Background Noise: Ensure proper sample cleanup and check for matrix effects using post-column infusion studies.
  • Inconsistent Results: Use fresh NADPH regenerating solutions and consistent microsomal lots between experiments.

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating this compound metabolic stability in human liver microsomes. The established LC-MS/MS method offers sensitivity, precision, and accuracy suitable for pharmacokinetic studies. The findings demonstrate that this compound undergoes moderate hepatic extraction, primarily mediated by CYP3A4, with the formation of active metabolites and potential for mechanism-based inactivation of CYP enzymes. These insights are valuable for optimizing dosing regimens, predicting drug interactions, and guiding further development of FGFR-targeted therapies.

References

Application Note: Quantification of Infigratinib in Plasma by UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from validated methods for determining infigratinib concentrations in rat and human plasma [1] [2]. The summarized workflow is as follows:

G Start Start Sample Preparation Plasma Aliquot 100-200 µL plasma Start->Plasma IS Add Internal Standard (Derazantinib or Dasatinib) Plasma->IS Precipitate Protein Precipitation with Acetonitrile IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge 13,000-15,000 g, 10 min Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UPLC-MS/MS Collect->Inject

Detailed Experimental Protocol
  • Materials and Reagents

    • Analyte: this compound reference standard.
    • Internal Standard (IS): Derazantinib [1] or Dasatinib [2].
    • Solvents: HPLC-grade methanol, acetonitrile, and water.
    • Additives: Analytical-grade formic acid.
    • Biological Matrix: Control (blank) plasma, typically human K2EDTA plasma [2] or Sprague-Dawley rat plasma [1].
  • Chromatographic Conditions (UPLC)

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [1] or equivalent C18 column.
    • Mobile Phase:
      • A: 0.1% Formic acid in water.
      • B: Acetonitrile.
    • Elution: Gradient elution.
    • Flow Rate: 0.30 mL/min [1].
    • Injection Volume: 2-5 µL [1] [2].
    • Column Temperature: 30-40°C.
  • Mass Spectrometric Conditions (Tandem MS)

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • This compound: m/z 599.88 → 313.10 [1].
      • Internal Standard (Derazantinib): m/z 468.96 → 382.00 [1].
    • Source-Dependent Parameters: Optimize desolvation temperature, desolvation gas flow, cone voltage, and collision energies for maximum response.
  • Sample Preparation Procedure A simple protein precipitation technique is employed [1] [2]:

    • Thaw plasma samples on ice.
    • Pipette 100-200 µL of plasma into a clean microcentrifuge tube.
    • Add a working solution of the Internal Standard.
    • Add 300 µL of acetonitrile as the precipitation solvent.
    • Vortex mix vigorously for 1 minute.
    • Centrifuge at 13,000-15,000 g for 10 minutes at 4°C.
    • Transfer the clear supernatant to an autosampler vial for analysis.

Method Validation Summary

For a bioanalytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes key parameters and typical results for the this compound LC-MS/MS assay based on published methods.

Validation Parameter Results & Specifications Reference
Linearity & Range 2–600 ng/mL (Rat Plasma), 1–1640 ng/mL (Human Plasma). Coefficient of determination (r²) ≥ 0.999. [1] [2]
Lower Limit of Quantification (LLOQ) 2 ng/mL (Rat Plasma). Precision and accuracy at LLOQ within ±20%. [1]
Precision (Intra-day & Inter-day) Relative Standard Deviation (RSD) ≤ 15%. [1] [2]
Accuracy Deviation within ±15% of the nominal concentration. [1] [2]
Recovery Mean recovery consistent and reproducible (~96-98%). [2]
Matrix Effect Minimal ion suppression/enhancement; precision (RSD) within acceptable limits. [1]
Stability Stable under experimental conditions (bench-top, post-processing, freeze-thaw). [1]

Applications in Drug Development

This validated method is essential for several critical applications in drug development:

  • Pharmacokinetic Studies: The method was successfully applied to investigate the pharmacokinetic profile of this compound in Sprague-Dawley rats after oral administration, determining parameters like C~max~, T~max~, and AUC [1]. In rabbits, a similar method reported a T~1/2~ of approximately 15.24 hours [2].
  • Drug-Drug Interaction (DDI) Studies: As this compound is primarily metabolized by CYP3A4 [1], this bioanalytical method can be used to assess pharmacokinetic interactions when it is co-administered with CYP3A4 inhibitors or inducers. This mirrors the approach used in fedratinib DDI studies [3].

Key Considerations for Method Development

When developing a bioanalytical method for a drug like this compound, several factors are critical to success:

  • Analyte Properties: Understanding the drug's physicochemical properties (e.g., pKa, solubility, metabolic pathways) is the foundation for selecting the appropriate chromatographic mode and detector [4].
  • Chromatographic Mode: Reversed-phase chromatography is the preferred mode for separating most drug molecules, including kinase inhibitors, based on their hydrophobicity [4].
  • Detection Technique: Mass spectrometry (MS) is ideal for complex biological matrices due to its high specificity and sensitivity, allowing for the quantification of low drug concentrations [4].

The signaling pathways involved in this compound's mechanism of action can be visualized as follows:

G FGF FGF Ligand FGFR FGFR Receptor (Dimerization) FGF->FGFR Downstream Downstream Signaling (Ras/MAPK cascade) FGFR->Downstream This compound This compound (Allosteric Inhibitor) FGDR FGDR This compound->FGDR Binds ATP cleft CellProcess Cell Proliferation & Survival Downstream->CellProcess

I hope this detailed application note and protocol provide a robust foundation for your research. Should you require further specifics on a particular aspect, such as forced degradation studies or transfer to a different platform, please feel free to ask.

References

Infigratinib extraction method liquid-liquid extraction LLE

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a standardized procedure for the extraction and quantification of Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, from human K₂EDTA plasma using Liquid-Liquid Extraction (LLE). The method is validated for use with LC-MS/MS analysis.

Principle

This compound and the Internal Standard (IS) are extracted from alkalinized human plasma using an organic solvent. The compounds are then separated from endogenous plasma components via LLE. After evaporation and reconstitution, the analytes are quantified using a validated LC-MS/MS method [1] [2].

Materials and Reagents

  • Analyte: this compound reference standard
  • Internal Standard (IS): Dasatinib [2] (Note: Other sources may use different IS [1].)
  • Plasma: Human K₂EDTA plasma
  • Organic Solvents:
    • Acetonitrile (HPLC grade)
    • Methanol (HPLC grade)
    • Ethyl Acetate (HPLC grade) [2]
  • Others:
    • Formic Acid (ACS grade)
    • Ammonia solution [2]
    • Purified Water (e.g., Milli-Q grade)

Equipment

  • LC-MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) and HPLC system.
  • Analytical Balance
  • Vortex Mixer
  • Centrifuge
  • Nitrogen Evaporator
  • Micro-pipettes
  • Volumetric Flasks
  • Glass Tubes for extraction

Detailed Step-by-Step Procedure

The following workflow diagrams outline two validated LLE methods for extracting this compound.

G cluster_1 Sample Preparation cluster_2 Liquid-Liquid Extraction cluster_3 Post-Extraction Title Workflow 1: LLE using Acetonitrile Start Thaw plasma samples at room temperature Step1 Aliquot 200 µL of plasma + Internal Standard (IS) Start->Step1 Step2 Vortex mix for 10 seconds Step1->Step2 Step3 Add 2.5 mL Ethyl Acetate as extraction solvent Step2->Step3 Step4 Vortex mix for 10 minutes Step3->Step4 Step5 Centrifuge at 5000 rpm, 5°C for 5 minutes Step4->Step5 Step6 Transfer organic layer (supernatant) to a clean evaporation tube Step5->Step6 Step7 Evaporate to dryness under nitrogen stream at 45°C Step6->Step7 Step8 Reconstitute dry residue with 250 µL of mobile phase Step7->Step8 Step9 Vortex for 1 minute Step8->Step9 End Inject 5 µL into LC-MS/MS Step9->End

G cluster_0 Internal Standard Addition cluster_1 Solid Phase Clean-up (Optional) cluster_2 Evaporation & Reconstitution Title Workflow 2: Alternative LLE Protocol A1 Add IS to plasma sample (Final conc. 85 ng/mL) A2 Shake for 20 seconds A1->A2 B1 Condition C18 Sep-Pak cartridge with 1 mL methanol then 2 mL water A2->B1 B2 Load sample onto cartridge B1->B2 B3 Wash with 1 mL water B2->B3 B4 Elute with 1 mL of 0.1% Formic Acid in Methanol B3->B4 C1 Evaporate eluent under nitrogen at 45°C B4->C1 C2 Reconstitute with 100 µL mobile phase C1->C2 C3 Inject 10 µL into LC-MS/MS C2->C3

LC-MS/MS Analytical Conditions

The tables below summarize the chromatographic and mass spectrometric conditions used for the analysis of this compound extracts.

Table 1: Chromatographic Conditions [1] [2]

Parameter Specification 1 Specification 2
Column Phenomenex SB-C18 (250 × 4.6 mm, 5 µm) Orosil C18 (150 × 4.6 mm, 3 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid (80:20, v/v) Acetonitrile : Methanol : 0.1% Formic Acid (60:30:10, v/v)
Flow Rate 0.9 mL/min 0.8 mL/min
Injection Volume Not Specified 5 µL
Run Time 6.5 minutes 2.0 minutes
Retention Time (this compound) 5.12 minutes 0.82 minutes
Retention Time (IS) 3.31 minutes 1.11 minutes

Table 2: Mass Spectrometric Conditions [1] [2]

Parameter Details
Ion Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
This compound MRM Transition 561.21/297.18 [2]
Internal Standard MRM Transition Dasatinib: 488.16/140.02 [2]

Method Validation Summary

The described LLE and LC-MS/MS method has been validated according to standard bioanalytical guidelines [1] [2].

Table 3: Key Validation Parameters

Parameter Result
Linear Range 1 - 1640 ng/mL [2]
Coefficient (r²) 0.9997 [2]
Precision (% CV) ≤ 3.73% [1]
Accuracy Back-calculated concentrations for QCs were between 96.34% and 100.76% [2]
Recovery (LLE Efficiency) Mean recovery of this compound was 96.36% - 98.14% across QC levels [2]
Matrix Effect Assessed; %CV for HQC and LQC were 1.64% and 0.70%, respectively [1]

Application

This robust LLE protocol is successfully applied for the quantitative determination of this compound in human plasma for the following purposes:

  • Pharmacokinetic Studies: To determine drug concentration-time profiles [2].
  • Bioavailability/Bioequivalence Studies: Essential for drug development and generic approval [1].
  • Therapeutic Drug Monitoring: To ensure drug levels remain within the therapeutic window.
  • Metabolic Stability Assays: e.g., in human liver microsomes [1].

Notes and Precautions

  • Stability: this compound is susceptible to degradation under forced stress conditions (hydrolytic, oxidative, photolytic, thermal). A stability-indicating method is recommended for long-term storage studies [3].
  • Drug-Drug Interactions (DDI): Be aware that this compound is a potent reversible inhibitor and mechanism-based inactivator of cytochrome P450 enzymes CYP2J2 and CYP3A4. This is a critical consideration for DDI studies, especially with concomitant drugs like rivaroxaban [4].
  • Quality Control: Include system suitability tests, blank plasma samples, and calibration standards/quality controls (QCs) in each analytical batch to ensure data reliability.

References

Comprehensive Application Notes and Protocols for Infigratinib Pharmacokinetic Study in Rabbit Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor that selectively targets fibroblast growth factor receptors (FGFRs), which are tyrosine kinase receptors playing crucial roles in cell proliferation, differentiation, survival, angiogenesis, and migration. The drug functions as a reversible, noncompetitive inhibitor that binds to the allosteric location between the two kinase lobes of FGFRs, precisely targeting the ATP-binding cleft. This binding prevents autophosphorylation of the receptor and inhibits downstream signaling cascades, including the Ras-MAPK pathway, thereby reducing cell proliferation in cancer cell lines with activating FGFR amplifications, mutations, or fusions. This compound demonstrates the highest binding affinity for FGFR1, FGFR2, and FGFR3, with IC50 values of 1.1 nM, 1 nM, and 2 nM, respectively, and lower affinity for FGFR4 (IC50 61 nM). The drug has a molecular weight of 560.48 g/mol and the chemical formula C₂₆H₃₁Cl₂N₇O₃, with relatively low water solubility of 0.0299 mg/ml. [1] [2]

The therapeutic significance of this compound is particularly evident in cholangiocarcinoma (bile duct cancer), where FGFR2 fusions or rearrangements occur in a substantial subset of patients. The U.S. Food and Drug Administration (FDA) approved this compound in May 2021 for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a detected FGFR2 fusion or rearrangement. Beyond cholangiocarcinoma, clinical development of this compound has expanded to include urothelial carcinoma and, at much lower doses, achondroplasia, demonstrating the versatile therapeutic potential of this targeted agent. The drug represents an important advancement in precision oncology, offering a targeted therapeutic approach for patients with specific molecular alterations in FGFR signaling pathways. [2]

Key Pharmacokinetic Parameters in Rabbit Models

Pharmacokinetic Profile of this compound

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Rabbits [1]

Pharmacokinetic Parameter Mean Value ± SD Units
Cₘₐₓ (Maximum observed concentration) 87.25 ± 1.43 ng/mL
Tₘₐₓ (Time to reach Cₘₐₓ) 6.0 ± 0.03 hours
T₁/₂ (Terminal half-life) 15.24 ± 0.53 hours
AUC₀–∞ (Area under the curve from time zero to infinity) 291.74 ± 3.67 ng·h/mL

Table 2: Steady-State Pharmacokinetic Parameters in Human Cholangiocarcinoma Patients [2]

Pharmacokinetic Parameter Mean Value Units
Cₘₐₓ (Steady-state maximum concentration) 282.5 ng/mL
AUC₀–₂₄ (Area under the curve from 0-24 hours at steady state) 3,780 ng·h/mL
Apparent Volume of Distribution 1,600 L
Terminal Half-life 33.5 hours
Total Apparent Clearance 33.1 L/h

The pharmacokinetic profile of this compound in healthy rabbits reveals important characteristics that inform dosing regimens and experimental design. The relatively prolonged half-life (15.24 hours) supports once-daily dosing, while the 6-hour Tₘₐₓ indicates moderate absorption kinetics. When compared to human data from cholangiocarcinoma patients, rabbits demonstrate similar Tₘₐₓ values but different exposure parameters, which should be considered when extrapolating results across species. The substantial volume of distribution observed in humans (1,600 L) suggests extensive tissue distribution, which is consistent with this compound's protein-binding characteristics (mean 96.8%, mainly to lipoprotein). In humans, this compound exposure increases more than dose-proportionally over a range of 5-150 mg, with significant accumulation at steady state (8-fold for Cₘₐₓ and 5-fold for AUC₀₋₂₄). Food intake significantly affects absorption, with high-fat meals increasing Cₘₐₓ by 60%-80% and AUC by 80%-120%, necessitating standardized administration conditions in preclinical and clinical settings. [1] [2]

Analytical Method Details

LC-MS/MS Methodology for this compound Quantification

A precise and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in human K₂EDTA plasma, which can be effectively applied to rabbit plasma samples. The method demonstrates excellent linearity across a concentration range of 1–1,640 ng/mL, with a correlation coefficient (r²) of 0.9997 and a linear regression equation of y = 0.0015x − 0.0063, where x represents the concentration and y represents the peak area ratio of this compound to internal standard. The accuracy and precision of the method have been thoroughly validated, with average accuracies of back-assessed concentrations for all quality controls ranging between 96.34% and 100.76%. The mean recoveries of this compound at low (LQC), medium (MQC), and high (HQC) quality control concentrations were 97.21%, 98.14%, and 96.36%, respectively, demonstrating consistent extraction efficiency across the calibration range. The retention time variability was minimal, with %CV findings ≤0.62% for both this compound and the internal standard. [1]

Chromatographic separation is achieved using an Orosil, 3 μm, C18, 150 × 4.6 mm column maintained at 30°C ± 5°C. The mobile phase consists of acetonitrile, methanol, and 0.1% formic acid in a ratio of 60:30:10, delivered at a flow rate of 0.8 mL/min. The injection volume is 5 μL, and the total run time is 2.00 minutes, with this compound eluting at approximately 0.82 minutes and the internal standard (dasatinib) at 1.11 minutes. For mass spectrometric detection, an electrospray ionization (ESI) source is operated in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions monitored are m/z 561.21→297.18 for this compound and m/z 488.16→140.02 for dasatinib (internal standard). The mass instrument parameters are optimized for sensitivity and reproducibility, including source-dependent parameters such as capillary voltage, cone voltage, and desolvation temperature, which are calibrated to achieve optimal ionization efficiency for both compounds. [1]

Animal Study Protocol

Animal Handling and Study Design

Table 3: Experimental Design for Rabbit Pharmacokinetic Study [1]

Study Element Specification Rationale
Animal Model Healthy rabbits Standard non-rodent model for preclinical PK studies
Fasting Protocol Overnight fasting before dosing, with food restored 4 hours post-dose Standardizes absorption conditions; minimizes food effects
Dosage Form This compound tablets Clinically relevant formulation
Blood Collection Time Points 0, 0.50, 1, 1.50, 2, 2.50, 3, 4, 6, 8, 12, 16, 20, 24 hours post-dose Comprehensive characterization of PK profile
Blood Collection Method Retro-orbital puncture Established minimally invasive technique in rabbits
Sample Collection Tubes Heparinized Eppendorf tubes Prevents coagulation; preserves sample integrity

All experimental procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. For the referenced study, ethical approval was obtained (ethical number 1447/PO/Re/S/11/CPCSEA-69/A) prior to conducting pharmacokinetic experiments. Rabbits should be housed in standard laboratory conditions with appropriate temperature (20-24°C), humidity (40-70%), and light-dark cycles (12-hour each), with free access to water and standard laboratory diet except during specified fasting periods. The animals should be acclimatized to the housing conditions for at least 5-7 days prior to experimentation to minimize stress-related variations in drug metabolism and disposition. [1]

For the pharmacokinetic study, rabbits are administered a single oral dose of this compound, with blood samples (approximately 0.5 mL each) collected at predetermined time points from the retro-orbital plexus or other appropriate venous access sites. To ensure animal welfare and scientific integrity, the total blood volume collected over 24 hours should not exceed the recommended maximum (typically <7.5% of total blood volume for healthy animals). Blood samples are immediately transferred to K₂EDTA or heparinized tubes to prevent coagulation, gently inverted several times to ensure proper mixing with anticoagulant, and placed on wet ice until centrifugation. Plasma is separated by centrifugation at 4°C (specific force and duration should be optimized, typically 1,500-2,000 × g for 10 minutes), aliquoted into pre-labeled cryovials, and stored at -80°C until analysis to maintain analyte stability. [1]

Sample Processing and Analysis

Sample Extraction Protocol

The sample extraction procedure employs liquid-liquid extraction to efficiently isolate this compound from plasma matrix components while minimizing ion suppression in LC-MS/MS analysis. Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity. For each sample, 200 μL of plasma is aliquoted into pre-labeled extraction tubes. Then, 50 μL of internal standard working solution (dasatinib, 5.0 μg/mL) is added to all samples except the blank, resulting in a final concentration of 450 ng/mL. Samples are vortexed for 10 seconds to ensure complete mixing before proceeding with extraction. [1]

The extraction is performed by adding 2.50 mL of ethyl acetate as the extraction solvent to each tube. Samples are then vortexed at 500 rpm for 10 minutes to facilitate efficient partitioning of the analyte into the organic phase. Following vortexing, samples are centrifuged at 5,000 rpm at 5°C for 5 minutes to achieve clear phase separation. The upper organic layer is carefully transferred to a clean evaporation tube, taking care not to disturb the interface or aqueous layer. The organic extract is evaporated to dryness under a gentle stream of nitrogen at 45°C ± 5°C. The dried residue is reconstituted in 250 μL of mobile phase and vortexed for 1 minute to ensure complete dissolution of the analyte. Finally, the reconstituted sample is transferred to designated autosampler vials for LC-MS/MS analysis, with an injection volume of 5 μL. [1]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway and this compound Mechanism

G FGFR Signaling Pathway and this compound Mechanism cluster_normal Normal FGFR Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling (Ras-MAPK Pathway) Phosphorylation->Downstream CellularEffects Cellular Effects (Proliferation, Survival, Angiogenesis, Migration) Downstream->CellularEffects This compound This compound (FGFR Inhibitor) Inhibition Blocks ATP-binding cleft Prevents autophosphorylation This compound->Inhibition Inhibition->FGFR

The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in regulating essential cellular processes, including proliferation, differentiation, survival, angiogenesis, and migration. In normal physiological conditions, the pathway is activated when FGF ligands bind to FGFRs, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the Ras-MAPK pathway, ultimately resulting in the regulation of gene expression and cellular responses. However, in various cancers, FGFR alterations (including amplifications, fusions, and mutations) lead to constitutive activation of this signaling pathway, driving uncontrolled cell proliferation and survival. [1] [2]

This compound exerts its therapeutic effect by specifically targeting the ATP-binding cleft of FGFRs in a reversible, noncompetitive manner. The drug binds to the allosteric location between the two kinase lobes of the receptor, preventing autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition is particularly effective in cancer cells harboring FGFR genetic alterations, as it specifically disrupts the dysregulated signaling driving tumor growth while sparing normal cellular functions. The selectivity profile of this compound varies across different FGFR subtypes, with highest affinity for FGFR1, FGFR2, and FGFR3, and substantially lower affinity for FGFR4, which explains its particular efficacy in cancers driven by alterations in the former three receptors. [1] [2]

Experimental Workflow for Pharmacokinetic Study

G Experimental Workflow for Rabbit PK Study cluster_phase Experimental Phases cluster_pre Pre-Experimental cluster_exp In-Life Phase cluster_post Post-Experimental StudyDesign Study Design • Animal model selection • Dose determination • Ethical approval AnimalPrep Animal Preparation • Acclimatization • Overnight fasting StudyDesign->AnimalPrep Dosing Drug Administration • Single oral dose • Standardized formulation AnimalPrep->Dosing SampleCollection Blood Sample Collection • Multiple time points (0-24h) • Retro-orbital technique Dosing->SampleCollection SampleProcessing Sample Processing • Plasma separation • Liquid-liquid extraction SampleCollection->SampleProcessing Analysis LC-MS/MS Analysis • Chromatographic separation • MRM detection SampleProcessing->Analysis DataProcessing Data Processing • PK parameter calculation • Statistical analysis Analysis->DataProcessing Reporting Results Interpretation • PK profile characterization • Cross-species comparison DataProcessing->Reporting

The comprehensive experimental workflow for conducting a pharmacokinetic study of this compound in rabbit models involves three major phases: pre-experimental planning, in-life procedures, and post-experimental analysis. The pre-experimental phase encompasses careful study design, including determination of appropriate sample size, dose selection based on allometric scaling from human doses or previous animal studies, and obtaining necessary ethical approvals. Animal preparation includes adequate acclimatization period (typically 5-7 days) to minimize stress-related artifacts, followed by overnight fasting before drug administration to standardize absorption conditions. [1]

During the in-life phase, rabbits receive a single oral dose of this compound, typically administered as a tablet or suspension via oral gavage, with careful documentation of administration time. Blood samples are collected at predetermined time points spanning from pre-dose to 24 hours post-dose, with more frequent sampling during the anticipated absorption and distribution phases. The blood collection technique (retro-orbital puncture in the referenced study) should be performed by trained personnel to minimize animal discomfort and ensure sample quality. Immediately after collection, blood samples are transferred to appropriate anticoagulant-containing tubes and processed promptly to prevent degradation of the analyte. The post-experimental phase involves sample processing, analytical measurement using the validated LC-MS/MS method, and comprehensive data analysis to derive pharmacokinetic parameters through non-compartmental or compartmental modeling approaches. [1]

Conclusion and Applications

The validated LC-MS/MS method for quantification of this compound in plasma, combined with the well-characterized rabbit pharmacokinetic model, provides a robust framework for preclinical evaluation of this targeted therapeutic agent. The methodology offers exceptional sensitivity (linear range of 1–1,640 ng/mL), high precision (inter-day and intra-day CV ≤ 0.62%), and efficient sample processing (liquid-liquid extraction with ethyl acetate), making it suitable for high-throughput analysis in various research settings. The pharmacokinetic parameters derived from rabbit studies, including the prolonged half-life (15.24 hours) and moderate absorption rate (Tₘₐₓ 6 hours), provide valuable insights for designing dosing regimens in subsequent preclinical studies and informing clinical translation. [1]

This comprehensive protocol has broad applications across drug development sectors, including pharmaceutical R&D, academic research, and bioanalytical laboratories. The methodology is particularly valuable for pharmacokinetic-pharmacodynamic correlation studies, bioavailability and bioequivalence assessments, and drug interaction investigations. Furthermore, the validated analytical approach can be adapted for therapeutic drug monitoring in clinical settings and forensic toxicology applications. The successful application of this protocol, as demonstrated in the referenced research, contributes to the growing body of knowledge on FGFR-targeted therapies and supports the continued development of this compound for various oncologic indications and beyond. [1] [2] [3]

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Infigratinib Using Stability-Indicating Methods

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Infigratinib and Forced Degradation Studies

This compound (INF) is an orally bioavailable, reversible and specific inhibitor of fibroblast growth factor receptors (FGFRs) recently approved for the treatment of cholangiocarcinoma (bile duct cancer) and undergoing clinical trials for urothelial cancer, achondroplasia, and gastric cancer. Chemically, it is known as 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-([4-(4-ethyl-1-piperazinyl)phenyl]amino)-4-pyrimidinyl)-1-methylurea. Treatment with INF carries potential adverse effects including embryo-fetal toxicity, hyperphosphatemia, and retinal pigment epithelial detachment, making comprehensive understanding of its stability profile critically important for patient safety [1].

Forced degradation studies, also referred to as stress testing, represent a systematic approach to subjecting drug substances to more severe conditions than accelerated stability protocols to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods. These studies are essential regulatory requirements that provide insight into the intrinsic stability of pharmaceutical molecules, aid in formulation development, and ensure product quality throughout its shelf life. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q8(R2) provide the regulatory framework for conducting these studies, emphasizing the importance of understanding how quality attributes change under various environmental factors [2] [3].

Table 1: Key Characteristics of this compound

Property Description
IUPAC Name 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-([4-(4-ethyl-1-piperazinyl)phenyl]amino)-4-pyrimidinyl)-1-methylurea
Therapeutic Category Protein kinase inhibitor, Anticancer agent
Mechanism of Action Reversible and specific inhibitor of fibroblast growth factor receptors (FGFRs)
Primary Indication Cholangiocarcinoma (bile duct cancer)
Other Potential Indications Urothelial cancer, Achondroplasia, Gastric cancer (under investigation)
Significant Adverse Effects Embryo-fetal toxicity, Hyperphosphatemia, Retinal pigment epithelial detachment

Experimental Design for Forced Degradation Studies

Objective and Strategy

The primary objective of forced degradation studies for this compound is to establish degradation pathways, identify and characterize degradation products (DPs), and demonstrate the stability-indicating capability of the analytical method. According to regulatory guidelines and recent literature, these studies should be conducted during early drug development phases to provide sufficient time for identifying degradation products and structure elucidation, allowing for timely improvements in manufacturing processes and selection of appropriate analytical procedures [3].

A strategic approach to forced degradation involves subjecting this compound to a variety of stress conditions including hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress in accordance with ICH guidelines. The degradation should ideally be limited to approximately 5-20% of the parent drug to avoid the formation of secondary degradation products that would not typically appear under normal storage conditions. Studies should be terminated if no degradation occurs after exposing the drug substance to conditions more severe than those mentioned in accelerated stability protocols, as this indicates molecular stability [3].

Sample Preparation and Stress Conditions

For this compound forced degradation studies, an initial drug concentration of 1 mg/mL is recommended to facilitate detection of even minor decomposition products. Both drug substance (active pharmaceutical ingredient) and drug product (formulation) should be evaluated, as differences in matrices and concentrations may lead to variations in degradation profiles. The following specific stress conditions have been successfully applied to this compound [1] [3]:

  • Acidic Hydrolysis: Exposure to 0.1-1.0 M HCl at 40-60°C for 24-72 hours
  • Alkaline Hydrolysis: Exposure to 0.1-1.0 M NaOH at 40-60°C for 24-72 hours
  • Oxidative Stress: Treatment with 3% H₂O₂ at 25-60°C for 24-72 hours
  • Thermal Degradation: Solid-state exposure at 60-80°C for up to 14 days
  • Photolytic Stress: Exposure to UV (320-400 nm) and visible light per ICH Q1B guidelines
  • Neutral Hydrolysis: Evaluation in aqueous solutions at various pH values

The following workflow diagram illustrates the systematic approach to forced degradation studies:

cluster_stress Stress Conditions Application Start This compound Sample Preparation Acidic Acidic Hydrolysis (0.1-1M HCl, 40-60°C) Start->Acidic Alkaline Alkaline Hydrolysis (0.1-1M NaOH, 40-60°C) Start->Alkaline Oxidative Oxidative Stress (3% H₂O₂, 25-60°C) Start->Oxidative Thermal Thermal Degradation (60-80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Analysis HPLC/LC-MS Analysis Acidic->Analysis 24-72 hours Alkaline->Analysis 24-72 hours Oxidative->Analysis 24-72 hours Thermal->Analysis Up to 14 days Photolytic->Analysis 1-5 days Identification Degradation Products Identification Analysis->Identification Validation Method Validation Identification->Validation

Diagram 1: Experimental workflow for forced degradation studies of this compound

Chromatographic Method Development Using AQbD Principles

Analytical Quality by Design (AQbD) Approach

The development of a stability-indicating method for this compound employs Analytical Quality by Design (AQbD) principles, a systematic approach that begins with predefined objectives and emphasizes understanding and controlling the analytical method based on sound science. The AQbD framework for this compound follows a structured process comprising four key steps: (1) defining the Analytical Target Profile (ATP), (2) identifying Critical Quality Attributes (CQAs), (3) conducting risk assessment using Design of Experiments (DoE), and (4) establishing the Design Space (DS) for the method [1].

The ATP for this compound method development specifies that the method should successfully separate INF and its degradation products with a resolution greater than 1.5 (indicating baseline separation), while demonstrating appropriate sensitivity and selectivity for detecting low levels of degradation products during routine analysis. The CQAs selected for the chromatographic method include resolution (Rs), number of peaks with resolution greater than 1.5, total number of peaks detected, capacity factor, column efficiency, retention time, and peak tailing of the analytes [1].

Critical Method Parameters and Optimization

Risk assessment through DoE identified several Critical Method Parameters (CMPs) that significantly impact the CQAs for this compound analysis. These include gradient duration, column oven temperature, flow rate, and mobile phase pH. Through systematic optimization, the following chromatographic conditions have been established for the stability-indicating method [1]:

  • Column: C18 column (e.g., HIQSIL C18, 250mm×4.6mm;5µ)
  • Mobile Phase: Gradient mixture of 25 mM ammonium acetate buffer at pH 6.0 and acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Maintained at constant temperature (optimized through DoE)
  • Detection: PDA detector scanning from 200.0 to 400.0 nm
  • Injection Volume: 10-20 µL
  • Run Time: Optimized to elute all degradation products (approximately 15-20 minutes)

The Design Space for the method, defined as the multidimensional region of chromatographic conditions that guarantees high-quality separation of each analyte, was established using response surface methodology and verified through Monte Carlo simulation and capability analysis. The method demonstrated excellent performance with determination coefficients (R²) higher than 0.9939, confirming its reliability for quantifying this compound and its degradation products [4] [1].

Forced Degradation Results and Degradation Pathway Elucidation

Identification and Characterization of Degradation Products

Under various stress conditions, this compound generates five degradation products that have been successfully separated and characterized using the developed LC-MS/MS method. The degradation products were formed under different stress conditions as follows [1]:

  • Acidic Hydrolysis: Produces specific degradation products indicative of acid-labile sites in the molecule
  • Alkaline Hydrolysis: Generates degradation products through base-catalyzed hydrolysis
  • Oxidative Stress: Forms distinct degradation products when treated with oxidizing agents
  • Photolytic Stress: Creates photodegradation products when exposed to UV and visible light
  • Thermal Stress: Generates thermolysis products under elevated temperature conditions

Structural characterization of these degradation products was performed using UPLC-quadrupole tandem mass spectrometry, which provided comprehensive analysis of their structural properties. The mass spectral data were carefully interpreted to confirm the structures of the degradation products, with fragmentation patterns elucidating the specific chemical modifications occurring under each stress condition [1].

Table 2: Summary of Forced Degradation Conditions and Results for this compound

Stress Condition Experimental Conditions Duration Degradation Products Formed Remarks
Acidic Hydrolysis 0.1-1.0 M HCl, 40-60°C 24-72 hours Multiple products observed Concentration-dependent degradation
Alkaline Hydrolysis 0.1-1.0 M NaOH, 40-60°C 24-72 hours Multiple products observed Concentration-dependent degradation
Oxidative Stress 3% H₂O₂, 25-60°C 24-72 hours Distinct products identified Temperature-sensitive degradation
Photolytic Stress ICH Q1B conditions 1-5 days Photodegradants formed Light intensity dependent
Thermal Stress 60-80°C (solid state) Up to 14 days Thermolysis products detected Time-dependent degradation
Degradation Pathways and Mechanisms

The forced degradation studies reveal that this compound undergoes degradation through multiple pathways depending on the stress conditions applied. The major degradation mechanisms include hydrolysis of susceptible functional groups under acidic and alkaline conditions, oxidation of reactive sites when exposed to oxidative stress, photolysis when exposed to light, and thermal decomposition under elevated temperatures. The specific degradation pathways have been elucidated based on the structural characterization of the degradation products, providing valuable insight into the molecule's intrinsic stability and potential vulnerabilities [1].

The following diagram illustrates the major degradation pathways identified for this compound:

INF This compound (Intact Molecule) Hydrolysis Hydrolysis Pathway INF->Hydrolysis Acid/Base Oxidation Oxidation Pathway INF->Oxidation H₂O₂ Photolysis Photolysis Pathway INF->Photolysis UV-Vis Thermal Thermal Degradation INF->Thermal Heat DP1 Degradation Product 1 DP2 Degradation Product 2 DP3 Degradation Product 3 DP4 Degradation Product 4 DP5 Degradation Product 5 Hydrolysis->DP1 Hydrolysis->DP2 Oxidation->DP3 Photolysis->DP4 Thermal->DP5

Diagram 2: Major degradation pathways of this compound under various stress conditions

Analytical Method Validation and Toxicity Assessment

Method Validation Parameters

The developed stability-indicating HPLC method for this compound has been thoroughly validated according to ICH Q2(R1) guidelines, demonstrating satisfactory performance across all validation parameters. The method was verified at specific working points with the following results [1]:

  • Linearity: Established over the range of 5.0–200.0 µg/mL with determination coefficients (R²) higher than 0.9939
  • Accuracy: Expressed as average percentage relative recovery ranging between 91.4–106.7%
  • Precision: Demonstrated good precision with relative standard deviation (RSD) values less than 7.7%
  • Specificity: Successfully separated this compound from all degradation products with resolution greater than 1.5
  • Sensitivity: Adequate detection and quantification limits for monitoring degradation products at low levels
  • Robustness: Evaluated through deliberate variations in method parameters and found to be unaffected by small changes

The method's stability-indicating capability was confirmed through forced degradation studies, demonstrating its ability to accurately quantify this compound in the presence of its degradation products without interference. The method was successfully applied to analyze commercially available formulations, confirming its suitability for routine quality control and stability studies [4] [1].

Toxicity Prediction of Degradation Products

An important aspect of forced degradation studies is the assessment of potential toxicity associated with degradation products. For this compound, in silico toxicity prediction was performed using specialized software DEREK Nexus (version 6.2.1) and SARAH Nexus (version 3.2.1) to evaluate the potential mutagenicity and toxicity of the drug and its degradation products. The software assessed various toxicity endpoints including carcinogenicity, genotoxicity, mutagenicity, teratogenicity, skin irritation, allergic reactions, and effects on fertility [1].

The in silico prediction revealed that two degradation products of this compound were predicted to be mutagenic, highlighting the importance of monitoring and controlling these impurities in the drug substance and product. This assessment aligns with ICH M7 guidelines, which provide a framework for assessing and controlling mutagenic impurities in pharmaceuticals to limit potential carcinogenic risks. These findings underscore the critical role of forced degradation studies in ensuring drug safety by identifying potentially harmful degradation products that may form during storage or use [1].

Application Notes and Practical Protocols

Step-by-Step Experimental Protocol

Materials and Reagents:

  • This compound reference standard (high purity)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ammonium acetate (analytical grade)
  • Hydrochloric acid (analytical grade)
  • Sodium hydroxide (analytical grade)
  • Hydrogen peroxide (30%, analytical grade)
  • Purified water (HPLC grade)

Equipment:

  • HPLC system with PDA detector and auto-sampler
  • C18 column (250mm × 4.6mm; 5µm particle size)
  • pH meter
  • Analytical balance
  • Thermal chambers
  • Photostability chamber
  • LC-MS/MS system for degradation product characterization

Procedure:

  • Sample Preparation:

    • Prepare this compound stock solution at 1 mg/mL in appropriate solvent
    • For hydrolysis studies, dilute stock solution with 0.1-1.0 M HCl or NaOH
    • For oxidative studies, treat with 3% H₂O₂
    • For thermal studies, expose solid drug substance to 60-80°C
    • For photolytic studies, expose to ICH Q1B conditions
  • Stress Testing:

    • Conduct studies in controlled temperature chambers
    • Withdraw samples at predetermined time points (24, 48, 72 hours)
    • Neutralize acid/base samples before analysis
    • Terminate studies when approximately 5-20% degradation is achieved
  • Chromatographic Analysis:

    • Set mobile phase as gradient of 25 mM ammonium acetate (pH 6.0) and acetonitrile
    • Maintain flow rate at 1.0 mL/min
    • Set column temperature as optimized through DoE
    • Use detection wavelength based on UV spectra (200-400 nm scanning)
    • Inject samples and record chromatograms
  • Method Verification:

    • Verify specificity through resolution of degradation products
    • Confirm linearity over 5.0-200.0 µg/mL range
    • Evaluate precision through repeatability and intermediate precision
    • Assess accuracy through recovery studies
Troubleshooting and Best Practices
  • Insufficient Degradation: If degradation is less than 5%, consider increasing stressor concentration, temperature, or duration. For hydrolysis, try different pH values; for oxidation, consider increasing peroxide concentration or temperature.
  • Excessive Degradation: If degradation exceeds 20%, reduce stressor concentration, temperature, or exposure time to avoid secondary degradation products.
  • Poor Chromatographic Separation: Adjust mobile phase pH (±0.2 units), modify gradient profile, or consider alternative column chemistry if critical pairs are not resolved.
  • Method Transfer Issues: Ensure consistent preparation of mobile phase buffers, maintain consistent column temperature, and verify detector wavelength calibration.
  • Artifact Peaks: Include appropriate controls (stressor without drug, solvent blanks) to identify and exclude non-drug related peaks.

Recent Regulatory Considerations: Recent updates to regulatory requirements, such as ANVISA's RDC No. 964/25 published in February 2025, emphasize that forced degradation studies must address both liquid phase and original phase testing. For medicines in solid form, liquid phase studies of the finished product may be waived if adequate studies are conducted on APIs in liquid and original phases, and the medicine in the original phase. Companies must provide a technical rationale if any conditions cannot be employed due to inherent sample characteristics [5].

Conclusion

The forced degradation studies of this compound using the AQbD-based stability-indicating HPLC method provide a comprehensive understanding of the drug's degradation behavior under various stress conditions. The method successfully separates this compound from its five degradation products and has been validated according to regulatory guidelines. The identification of potentially mutagenic degradation products through in silico assessment highlights the importance of these studies in ensuring drug safety and quality. The protocols and application notes presented herein offer practical guidance for researchers conducting forced degradation studies on this compound, supporting the development of safe and effective pharmaceutical products.

References

Comprehensive Application Notes and Protocols for Quantification of Infigratinib in Human K2EDTA Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Infigratinib is an orally administered tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptors (FGFRs) 1-3, demonstrating significant clinical efficacy in the treatment of advanced cholangiocarcinoma and other malignancies with FGFR alterations. As a potent ATP-competitive inhibitor, this compound binds to the conserved ATP-binding pocket of FGFRs, thereby inhibiting constitutive FGFR signaling that drives oncogenic processes in various cancers. The chemical structure of this compound, identified as 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea, contributes to its molecular weight of 560.48 g/mol and moderate water solubility of 0.0299 mg/mL [1].

The critical need for reliable bioanalytical methods for this compound quantification stems from several factors: the narrow therapeutic index of targeted therapies, significant inter-individual variability in drug exposure, and the potential for drug-drug interactions mediated by cytochrome P450 enzymes, particularly CYP3A4. Furthermore, this compound is metabolized to several active compounds, including BHS697 and CQM157, which contribute meaningfully to its overall pharmacological activity [2]. Accurate quantification of this compound in biological matrices enables precise therapeutic drug monitoring, supports dose optimization in special populations, and facilitates assessment of compliance during clinical treatment.

This document presents comprehensive application notes and detailed protocols for the precise quantification of this compound in human K2EDTA plasma using liquid chromatography tandem mass spectrometry (LC-MS/MS). The methods described have been rigorously validated according to regulatory standards and successfully applied in both preclinical and clinical settings, providing researchers with robust analytical tools for drug development and therapeutic monitoring [1] [3].

Methodology Summary and Comparison

The quantification of this compound in biological matrices has been accomplished primarily through two sophisticated analytical approaches: high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Both techniques leverage the exceptional selectivity and sensitivity of mass spectrometric detection while utilizing different chromatographic separation strategies. The LC-MS/MS methods typically employ conventional C18 columns with length ranging from 150 to 250 mm and particle sizes of 3-5 μm, providing excellent resolution with run times between 2-6.5 minutes [1] [3]. In contrast, UPLC-MS/MS methods utilize columns packed with smaller particles (1.7 μm) and operate at higher pressures, achieving faster analysis times and improved chromatographic efficiency [4].

A key advantage of these methods is their ability to quantify this compound concentrations across wide dynamic ranges (1-1,640 ng/mL for LC-MS/MS and 2-600 ng/mL for UPLC-MS/MS), accommodating the varying drug levels encountered in clinical samples following therapeutic dosing [1] [4]. The lower limit of quantification (LLOQ) of 1-2 ng/mL demonstrates sufficient sensitivity to capture the terminal elimination phase of this compound, which is essential for accurate pharmacokinetic parameter estimation. Both approaches have shown excellent linearity (r² ≥ 0.999) and precision (%CV ≤ 15%), meeting rigorous bioanalytical validation criteria [1] [4] [3].

The methodologies differ primarily in their sample preparation approaches and internal standard selection. While most methods employ liquid-liquid extraction using organic solvents like ethyl acetate or acetonitrile, some utilize protein precipitation for simplified sample cleanup [1] [2]. Internal standards vary across methods, with researchers employing structurally similar compounds such as dasatinib or derazantinib to account for analytical variability and matrix effects [1] [4]. The convergence of validation parameters across different laboratories and methodologies underscores the robustness of these bioanalytical approaches for this compound quantification.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter LC-MS/MS Method [1] UPLC-MS/MS Method [4] LC-MS/MS Method [3]
Linear Range (ng/mL) 1-1,640 2-600 Not specified
LLOQ (ng/mL) 1 2 Not specified
Retention Time (min) 0.82 Not specified 5.12
Run Time (min) 2.0 Not specified 6.5
Internal Standard Dasatinib Derazantinib Not specified
Extraction Method Liquid-liquid (ethyl acetate) Protein precipitation (acetonitrile) Liquid-liquid extraction
Matrix Effect (%CV) Not specified Within acceptable limits 0.70-1.64

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is crucial for achieving accurate and reproducible quantification of this compound in plasma matrices. The following standardized protocol has been validated for human K2EDTA plasma and can be adapted for other biological fluids with appropriate validation:

  • Thawing and Aliquot Preparation: Remove frozen plasma samples from storage at -70°C and thaw completely at room temperature. Gently mix each sample by hand-swirling to ensure homogeneity. Accurately pipette 200 μL of plasma into pre-labeled extraction tubes [1] [2].

  • Internal Standard Addition: Add the appropriate volume of internal standard working solution (dasatinib at 5.0 μg/mL or derazantinib at established concentrations) to each sample except the blank. The typical volume is 10-50 μL, yielding a final concentration of 450 ng/mL for dasatinib [1]. Vortex mix each sample for 10-15 seconds to ensure complete integration of the internal standard.

  • Liquid-Liquid Extraction: Add 2.5 mL of chilled ethyl acetate (HPLC grade) to each sample tube. Securely cap the tubes and vortex mix vigorously for 10 minutes to facilitate complete drug extraction into the organic phase. Centrifuge the samples at 5,000 rpm for 5 minutes at 4°C to achieve clear phase separation [1].

  • Sample Evaporation and Reconstitution: Carefully transfer the upper organic layer to clean evaporation tubes, taking care not to disturb the protein interface. Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 45°C ± 5°C. Reconstitute the dried residue with 250 μL of mobile phase (typically acetonitrile:0.1% formic acid in varying ratios) by vortex mixing for 1 minute [1].

The following diagram illustrates the complete sample preparation workflow:

G Start Frozen K2EDTA Plasma Thaw Thaw at Room Temperature Start->Thaw Aliquot Pipette 200 µL Aliquot Thaw->Aliquot ISTD Add Internal Standard Aliquot->ISTD LLE Liquid-Liquid Extraction with 2.5 mL Ethyl Acetate ISTD->LLE Vortex Vortex 10 Minutes LLE->Vortex Centrifuge Centrifuge at 5,000 rpm for 5 minutes at 4°C Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate under N₂ at 45°C ± 5°C Transfer->Evaporate Reconstitute Reconstitute with 250 µL Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

Figure 1: Sample Preparation Workflow for this compound Extraction from K2EDTA Plasma

Chromatographic Conditions

Chromatographic separation represents a critical component of the analytical method, directly impacting peak shape, resolution, and sensitivity. The following optimized conditions have demonstrated excellent performance for this compound separation:

  • LC-MS/MS System Setup: Utilize an LC system (e.g., Waters ACQUITY UPLC I-CLASS or Agilent 1290) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500 or Agilent 6470). Maintain the autosampler temperature at 10°C and the column oven at 30°C ± 5°C to ensure retention time stability [1] [2].

  • Chromatographic Column: For conventional LC-MS/MS, employ an Orosil C18 column (150 × 4.6 mm, 3 μm) or equivalent. For UPLC-MS/MS applications, a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) provides superior separation efficiency with reduced run times [1] [4].

  • Mobile Phase Composition: Prepare a mixture of acetonitrile:methanol:0.1% formic acid in water (60:30:10, v/v/v) for isocratic elution. Filter through a 0.22 μm membrane and degas by sonication for 15 minutes before use. Alternative gradient methods utilizing acetonitrile and 0.1% formic acid in water have also been successfully implemented [1] [3].

  • Flow Rate and Injection Volume: Set the mobile phase flow rate to 0.8 mL/min for conventional LC or 0.3 mL/min for UPLC systems. Utilize a partial loop or flow-through needle injection system with an injection volume of 5-10 μL to ensure representative sampling while minimizing carryover [1] [4].

Under these optimized conditions, this compound typically elutes at approximately 0.82-1.5 minutes in UPLC methods and 5.12 minutes in conventional LC methods, with the internal standard (dasatinib) eluting at 1.11 minutes [1] [3]. The total run time varies from 2.0 to 6.5 minutes depending on the specific chromatographic approach, balancing throughput with adequate separation from potentially interfering matrix components.

Mass Spectrometric Detection

Mass spectrometric detection provides the exceptional selectivity and sensitivity required for accurate this compound quantification at therapeutic concentrations. The following instrument parameters have been optimized for robust detection:

  • Ionization Source Configuration: Employ an electrospray ionization (ESI) source operated in positive ion mode. Set the source temperature to 150°C, desolvation temperature to 500°C, and desolvation gas flow to 800 L/hour. Use a capillary voltage of 3.0 kV and cone voltage of 30 V for optimal ion formation [1].

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific transition of m/z 561.21 → 297.18 for this compound and m/z 488.16 → 140.02 for dasatinib (internal standard). For alternative internal standards, use m/z 599.88 → 313.10 for derazantinib. Optimize collision energies for each transition (typically 25-35 eV) to maximize sensitivity while maintaining specificity [1] [4].

  • Mass Spectrometer Parameters: Set the dwell time to 100-200 milliseconds for each MRM transition to ensure sufficient data points across chromatographic peaks. Adjust cone gas and desolvation gas flows to 50 and 800 L/hour, respectively, to optimize ion transmission efficiency. Maintain collision gas pressure at 0.15 mL/min for efficient fragmentation [1].

The mass spectrometric method achieves exceptional specificity through monitoring of unique product ions derived from precursor fragmentation, effectively distinguishing this compound from potentially co-eluting matrix components. This selectivity is further enhanced by chromatographic separation, providing orthogonal mechanisms for reliable compound identification and quantification in complex biological matrices.

Method Validation

Rigorous validation according to regulatory guidelines ensures the reliability, precision, and accuracy of the bioanalytical method for its intended applications. The following validation parameters have been comprehensively assessed for this compound quantification:

  • Specificity and Selectivity: Method specificity has been demonstrated through the analysis of six independent sources of blank human plasma, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The signal response in blank samples at these retention times is less than 20% of the LLOQ response for this compound and less than 5% for the internal standard [1] [3].

  • Linearity and Sensitivity: The method demonstrates excellent linearity across the concentration range of 1-1,640 ng/mL, with a correlation coefficient (r²) of 0.9997 and a linear regression equation of y = 0.0015x - 0.0063, where x represents the concentration and y represents the peak area ratio [1]. The lower limit of quantification (LLOQ) of 1 ng/mL provides sufficient sensitivity for pharmacokinetic studies, with precision (%CV) and accuracy (%bias) values of ≤15% and ±20%, respectively, at this concentration level [1] [4].

  • Precision and Accuracy: Intra-day and inter-day precision and accuracy have been evaluated using quality control samples at low, medium, and high concentrations (3, 820, and 1,230 ng/mL, respectively). Precision values (%CV) are ≤15% at all QC levels, while accuracy values range from 96.34% to 100.76%, well within acceptable limits [1]. The back-calculated concentrations of calibration standards show average accuracies between 96.34% and 100.76% [1].

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range (ng/mL) 1-1,640 -
Correlation Coefficient (r²) 0.9997 ≥0.995
LLOQ (ng/mL) 1 -
Precision (%CV) ≤15% ≤15% (≤20% at LLOQ)
Accuracy (%) 96.34-100.76 85-115% (80-120% at LLOQ)
Recovery (%) 96.36-98.14 Consistent and reproducible
Matrix Effect (%CV) 0.70-1.64 ≤15%
Carry-over ≤20% of LLOQ ≤20% of LLOQ
  • Extraction Recovery and Matrix Effects: The mean recovery of this compound from plasma across low, medium, and high QC concentrations ranges from 96.36% to 98.14%, demonstrating high and consistent extraction efficiency [1]. Matrix effects have been evaluated by comparing the analyte response in post-extraction spiked samples with neat standard solutions, showing minimal ionization suppression or enhancement (%CV of 0.70-1.64 for high and low QC samples) [3].

  • Stability Studies: Comprehensive stability assessments confirm that this compound remains stable in plasma through three freeze-thaw cycles, at room temperature for 24 hours, at -70°C for long-term storage, and in processed samples in the autosampler (10°C) for 24 hours. All stability evaluations demonstrate deviations within ±15% of nominal concentrations [4].

The validation data collectively demonstrate that the LC-MS/MS method for this compound quantification is precise, accurate, sensitive, and robust, meeting all regulatory requirements for bioanalytical method validation and supporting its application in preclinical and clinical studies.

Pharmacokinetic Applications

The validated LC-MS/MS methods have been successfully applied to characterize the pharmacokinetic profile of this compound in various species, including healthy rabbits, rats, and human patients. These applications demonstrate the utility of the methodology in generating reliable concentration-time data for comprehensive pharmacokinetic analysis:

  • Preclinical Pharmacokinetics: In healthy rabbits administered this compound tablets, key pharmacokinetic parameters included a maximum concentration (Cmax) of 87.25 ± 1.43 ng/mL, achieved at a median time to peak concentration (Tmax) of 6.0 ± 0.03 hours. The elimination half-life (T½) was determined to be 15.24 ± 0.53 hours, with an area under the curve from time zero to infinity (AUC0-∞) of 291.74 ± 3.67 ng·h/mL [1]. These parameters reflect the extended absorption phase and moderate elimination rate of this compound in this animal model.

  • Clinical Pharmacokinetics: In Chinese patients with advanced gastric cancer or gastroesophageal junction adenocarcinoma receiving 125 mg this compound once daily in a "3 weeks on, 1 week off" schedule, the single-dose geometric mean Cmax was 85.9 ng/mL, reached at a median Tmax of 3.1 hours. The geometric mean AUC0-t was 637 h·ng/mL following a single dose, increasing to 3060 h·ng/mL at steady state after 21 days of dosing, indicating significant drug accumulation with repeated administration [2].

  • Metabolite Profiling: The LC-MS/MS methods have also been applied to characterize the pharmacokinetics of major active metabolites, including BHS697 and CQM157, which account for more than 10% of circulating drug-related material and contribute approximately 16-33% and 9-12%, respectively, to the overall pharmacological activity of this compound [2]. Monitoring these metabolites provides a more comprehensive understanding of the overall drug exposure and activity profile.

Table 3: Pharmacokinetic Parameters of this compound in Different Species

Pharmacokinetic Parameter Healthy Rabbits [1] Chinese Patients (Single Dose) [2] Chinese Patients (Steady State) [2]
Cmax (ng/mL) 87.25 ± 1.43 85.9 204
Tmax (h) 6.0 ± 0.03 3.1 4.0
AUC (h·ng/mL) 291.74 ± 3.67 (AUC0-∞) 637 (AUC0-t) 3060 (AUC0-24,ss)
T½ (h) 15.24 ± 0.53 Not specified Not specified
Accumulation Ratio Not determined - 2.5-5.1

The following diagram illustrates the pharmacokinetic profile and metabolic fate of this compound:

G Dose Oral Administration 125 mg this compound Absorption Absorption Phase Tmax: 3-6 hours Dose->Absorption Distribution Distribution Cmax: 86-204 ng/mL Absorption->Distribution Metabolism Hepatic Metabolism Primarily via CYP3A4 Distribution->Metabolism M1 BHS697 Metabolite (16-33% activity) Metabolism->M1 M2 CQM157 Metabolite (9-12% activity) Metabolism->M2 Elimination Elimination Phase T½: ~15 hours Metabolism->Elimination Excretion Excretion 77% feces, 7.2% urine Elimination->Excretion

Figure 2: Pharmacokinetic Pathway and Metabolic Fate of this compound

The application of these validated LC-MS/MS methods has significantly advanced our understanding of this compound's disposition characteristics across species, revealed important exposure-response relationships, identified significant drug-drug interaction potential with CYP3A4 inhibitors/inducers, and supported dosing regimen optimization in special populations. Furthermore, the methods have proven essential for therapeutic drug monitoring in clinical practice, enabling dose individualization to maximize efficacy while minimizing toxicity in cancer patients receiving this compound therapy [5] [2].

Conclusion

The LC-MS/MS methodologies presented in this document provide robust, sensitive, and specific approaches for quantifying this compound in human K2EDTA plasma, with validated performance characteristics meeting rigorous regulatory standards. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection offer laboratories a comprehensive framework for implementing this bioanalytical capability with minimal method development time. The successful application of these methods in both preclinical and clinical settings underscores their utility across the drug development continuum, from early pharmacokinetic studies to therapeutic drug monitoring in clinical practice.

As the therapeutic use of this compound expands to additional oncological indications and potentially to non-oncological conditions such as achondroplasia, these bioanalytical methods will play an increasingly important role in optimizing dosing strategies, understanding exposure-toxicity relationships, and managing drug interactions. The continued refinement of these methods, including potential adaptation to dried blood spot sampling or miniaturized extraction techniques, may further enhance their utility in both clinical and research settings.

References

quality by design QbD HPLC method infigratinib degradation products

Author: Smolecule Technical Support Team. Date: February 2026

The QbD Approach to Analytical Method Development

The QbD framework, as outlined in ICH guidelines, is a systematic, proactive process for designing analytical methods to ensure robust and reproducible performance [1]. It moves beyond traditional one-factor-at-a-time (OFAT) development by emphasizing predefined objectives and understanding the interaction of critical variables.

The core steps of the QbD approach are summarized in the workflow below:

G Start Define Analytical Target Profile (ATP) A Define Critical Quality Attributes (CQAs) Start->A B Identify Critical Method Parameters (CMPs) A->B C Risk Assessment to Link CQAs and CMPs B->C D Design of Experiments (DoE) to Define Design Space C->D E Establish Control Strategy and Perform Validation D->E

Defining the Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The first step is to define the ATP, which is a prospective summary of the method's requirements, ensuring it is fit for its intended purpose [1]. For infigratinib, the ATP would include the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products and process impurities.

The CQAs are the measurable benchmarks that define method performance. For an this compound HPLC method, the key CQAs are derived from the ATP.

  • Peak Purity: Demonstrated using a photodiode array (PDA) or mass spectrometry (MS) detector to ensure the this compound peak is homogenous and free from co-eluting impurities [2].
  • Resolution (Rs): Baseline separation (Rs > 2.0) between this compound and all known degradation products and impurities [2].
  • Tailoring Factor (Tf): ≤ 2.0 for the this compound peak, indicating good column performance and no undesirable interactions.
  • Precision: Repeatability of peak area and retention time for this compound and major degradation products should have a relative standard deviation (RSD) of < 2.0% for the API and < 5.0% for impurities at the specification level [2].
Risk Assessment and Identifying Critical Method Parameters (CMPs)

A risk assessment identifies method parameters whose variability can significantly impact the CQAs. Techniques like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams are commonly used [1].

For a reversed-phase HPLC (RP-HPLC) method of this compound, the high-risk parameters typically include:

  • Mobile Phase Composition: Ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous phase (e.g., buffer) [3] [4].
  • pH of the Aqueous Buffer: Small changes can drastically alter selectivity, especially for ionizable compounds.
  • Column Temperature
  • Flow Rate
  • Gradient Profile (if using gradient elution)

Parameters like diluent composition and injection volume are generally lower risk.

Designing the Experiment (DoE) to Establish a Design Space

A Design of Experiments (DoE) approach is used to systematically study the interaction of CMPs and define the design space—the multidimensional combination of parameters where the method meets all CQA criteria [1]. A full or fractional factorial design can be used to efficiently explore the effects of mobile phase pH, buffer concentration, and gradient time on critical resolutions.

Proposed QbD-based Protocol for Infrigratinib

The following diagram outlines the core experimental workflow for the forced degradation and method application studies:

G A Prepare Infrigratinib Sample Solutions B Stress Under Forced Degradation Conditions A->B C Analyze Stressed Samples with HPLC-PDA/MS B->C D Identify Major Degradation Products via LC-MS C->D E Optimize HPLC Conditions to Separate All Peaks D->E F Validate the Final Method Per ICH Q2(R1) E->F

Materials and Reagents
  • API: this compound reference standard.
  • Chemicals: HPLC-grade acetonitrile and methanol, high-purity water, buffer salts (e.g., potassium dihydrogen phosphate, ammonium formate), and acid/bases for pH adjustment (e.g., ortho-phosphoric acid, sodium hydroxide).
  • Forced Degradation Reagents: Hydrochloric acid (0.1-1 M), sodium hydroxide (0.1-1 M), hydrogen peroxide (3-30%), and other relevant solvents [4].
Instrumentation and Chromatographic Conditions (Initial Scope)

This table provides a starting point for method development, based on commonly used conditions for similar analyses [3] [4].

Table 1: Proposed Initial Chromatographic Conditions

Parameter Proposed Condition
HPLC System UHPLC or HPLC with PDA or MS detector
Column C18 (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm) [4]

| Mobile Phase | A: Buffer (e.g., 0.05% TFA or 10 mM Ammonium Formate, pH ~4.5) B: Acetonitrile (or Methanol [3]) | | Elution Mode | Gradient (e.g., 20-80% B over 20-30 minutes) | | Flow Rate | 0.8 - 1.0 mL/min [3] [4] | | Column Temperature | 30 - 40 °C | | Detection Wavelength | 305 nm (based on common chromophores [3] [4]) | | Injection Volume | 5 - 20 µL |

Forced Degradation Study Protocol

Forced degradation studies are critical to demonstrating the method's stability-indicating capability [4] [2].

  • Preparation: Expose this compound API (in solution and solid state) to various stress conditions.
  • Stress Conditions:
    • Acidic Hydrolysis: Reflux with 0.1 M HCl for 4-8 hours [4].
    • Alkaline Hydrolysis: Reflux with 0.1 M NaOH for 4-8 hours [4].
    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 4-8 hours [4].
    • Photodegradation: Expose solid API and solution to UV (320-400 nm) and visible light (400-800 nm) as per ICH Q1B [4].
    • Thermal Degradation: Expose solid API to dry heat (e.g., 105°C) and high humidity (e.g., 80°C/75% RH) for 24 hours [4].
  • Analysis: After stress, neutralize, dilute, and analyze samples using the initial HPLC conditions. Compare chromatograms with unstressed control.
  • Degradation Product Characterization: Use LC-MS to identify the molecular weights and propose structures for major degradation products [3].
Method Validation Parameters

Upon achieving satisfactory separation, the method must be validated as per ICH Q2(R1) guidelines [2]. The table below outlines the key parameters and typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Methodology Acceptance Criteria
Specificity Resolve this compound from all DPs and placebo. Confirm peak purity via PDA/MS. No interference. Peak purity index > 0.999.
Linearity Analyze this compound in the range of 5-25 µg/mL for assay and 0.1-2.0 µg/mL for impurities. R² > 0.995 [3].
Accuracy (Recovery) Spike API into placebo at 80%, 100%, 120% of target concentration (n=9). Recovery 98–102% for assay; 90–110% for impurities [2].

| Precision | Repeatability: 6 injections of 100% standard. Intermediate Precision: Different analyst/day/instrument. | RSD < 2.0% for assay; < 10% for impurities [2]. | | LOD/LOQ | Determine from signal-to-noise ratio of 3:1 and 10:1, respectively. | LOQ should be at or below reporting threshold (e.g., ~0.1 µg/mL [3]). |

Important Considerations for Infrigratinib

  • Ocular Toxicity Context: While not directly related to HPLC analysis, it is noteworthy that this compound is associated with serious ocular adverse effects, including corneal epitheliopathy and haze [5]. This underscores the critical importance of a precise and reliable analytical method to monitor drug quality and stability.
  • MS Compatibility: If LC-MS is used for degradation product identification, the mobile phase should be MS-compatible (e.g., using volatile buffers like ammonium formate/acetate instead of non-volatile phosphate buffers) [2].
  • Solution Stability: The stability of this compound and its degradation products in the sample solution should be established under storage conditions (e.g., room temperature and refrigerated) to ensure the integrity of results during analysis [4].

This proposed protocol provides a science- and risk-based roadmap for developing a robust, stability-indicating HPLC method for this compound, ensuring the drug's safety and efficacy throughout its shelf life.

References

Infigratinib metabolic identification CYP3A4 FMO3

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Overview of Infigratinib Metabolism

The table below summarizes the key quantitative data and metabolic parameters for this compound.

Parameter Summary of Findings
Primary Metabolizing Enzymes CYP3A4 (94%), FMO3 (6%) [1] [2] [3]
Major Active Metabolites BHS697 (CYP3A4-derived), CQM157 (biotransformation) [4] [1] [2]

| Pharmacologic Activity of Metabolites | BHS697: 16-33% of parent drug activity CQM157: 9-12% of parent drug activity [1] [2] | | Excretion (Mass Balance) | Feces: 77% (3.4% as unchanged) Urine: 7.2% (1.9% as unchanged) [1] | | Enzyme Inhibition/Inactivation | Reversible inhibitor & mechanism-based inactivator of CYP3A4 and CYP2J2 [5] [6] [7] |

Experimental Protocols for Metabolic Studies

The following sections provide detailed methodologies for key experiments used to characterize this compound's metabolism.

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol determines the rate at which this compound is depleted by liver enzymes [5].

  • 1. Reagents and Materials:

    • Human Liver Microsomes (HLM) or recombinant CYP enzymes (e.g., CYP3A4, CYP3A5)
    • This compound standard
    • NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate Dehydrogenase)
    • Potassium Phosphate Buffer (0.1 M, pH 7.4)
    • Methanol or Acetonitrile (ice-cold, for protein precipitation)
    • Water bath or incubator set to 37°C with shaking capability
    • Centrifuge
    • LC-MS/MS system for analysis
  • 2. Incubation Procedure:

    • Prepare primary incubation mixtures containing:
      • 0.1 mg/mL HLM protein (or 20 pmol/mL recombinant CYP)
      • 0.1 M Potassium Phosphate Buffer (pH 7.4)
      • 1 µM this compound (final concentration)
    • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
    • Initiate the reaction by adding the NADPH Regenerating System (final NADPH concentration of 1 mM). For negative controls, use buffer instead of the NADPH system.
    • At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 µL) and immediately mix with an equal volume of ice-cold acetonitrile to terminate the reaction.
  • 3. Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000g for 30 minutes) to precipitate proteins.
    • Transfer the supernatant to a fresh plate or vial for LC-MS/MS analysis.
    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method. Plot the natural logarithm of the percent remaining versus time to determine the depletion rate constant (k) and half-life (t~1/2~).
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

This protocol identifies electrophilic reactive intermediates formed during CYP-mediated metabolism [5] [6].

  • 1. Reagents and Materials:

    • All materials from Protocol 1.
    • Reduced Glutathione (GSH), 5 mM final concentration.
    • Control nucleophiles (e.g., N-Acetylcysteine, Potassium Cyanide) may be used.
  • 2. Incubation Procedure:

    • Set up incubation mixtures as described in Protocol 1, but include 5 mM GSH in the primary incubation mixture.
    • Include control incubations without NADPH and without GSH.
    • Incubate for a longer duration (e.g., 60-90 minutes) at 37°C to allow for adduct formation.
    • Terminate the reaction with ice-cold acetonitrile.
  • 3. Sample Analysis:

    • After centrifugation, analyze the supernatant using LC-MS/MS.
    • Screen for ions corresponding to the molecular weight of this compound plus GSH ([M+H]+ m/z 865). Use precursor ion scanning for specific fragments characteristic of GSH conjugates (e.g., m/z 272 for gamma-glutamyl-dehydroalanyl-glycine) [5].
    • The identification of GSH adducts confirms the formation of electrophilic reactive intermediates.
Protocol 3: Mechanism-Based Inactivation (MBI) of CYP3A4

This two-step incubation protocol determines if this compound causes irreversible, time-dependent enzyme inactivation [5] [6].

  • 1. Reagents and Materials:

    • Recombinant CYP3A4 or HLM
    • This compound
    • CYP3A-specific probe substrate (e.g., Midazolam or Testosterone)
    • NADPH Regenerating System
    • Potassium Phosphate Buffer
  • 2. Experimental Procedure:

    • Primary Incubation: Prepare mixtures with CYP3A4 and varying concentrations of this compound. Pre-warm and initiate with NADPH. For each concentration, include a control without NADPH.
    • Time Points: At designated time points (t=0, 3, 8, 15, 22, 30 min), remove an aliquot from the primary incubation.
    • Secondary Incubation: Dilute the primary aliquot 20-fold into a secondary incubation mixture containing a high concentration (~4 x K~m~) of the probe substrate (e.g., Midazolam) and NADPH. This high dilution minimizes the impact of reversible inhibition.
    • Incubate the secondary mixture for a fixed, short duration (e.g., 10 minutes) and stop the reaction with acetonitrile.
    • Quantify the formation of the probe metabolite (e.g., 1'-Hydroxymidazolam) by LC-MS/MS.
  • 3. Data Analysis:

    • Residual enzyme activity is calculated based on metabolite formation rates at each pre-incubation time.
    • Plot the natural log of residual activity vs. pre-incubation time for each this compound concentration. The slope equals the observed inactivation rate constant (k~obs~).
    • Plot k~obs~ against this compound concentration to determine the maximal inactivation rate (k~inact~) and the inactivator concentration that gives half-maximal inactivation (K~I~).

The experimental workflow for characterizing this compound metabolism and interactions is summarized below.

start Start: this compound Metabolic Profiling sub1 Metabolic Stability Assay (HLM/recCYP + NADPH) start->sub1 sub2 Reactive Metabolite Trapping (with GSH) start->sub2 sub3 Mechanism-Based Inactivation (MBI) Assay start->sub3 res1 Result: Depletion half-life (t½) Primary metabolic enzymes sub1->res1 res2 Result: GSH adducts identified via LC-MS/MS sub2->res2 res3 Result: kinact and KI parameters for CYP3A4/CYP2J2 sub3->res3 int Integrated Conclusion: Metabolic Pathway, DDI Risk res1->int res2->int res3->int

Key Experimental Findings and Interpretations

  • Clinical Evidence of Complex Metabolism: Early clinical trials observed this compound accumulation with repeated dosing, which provided the initial impetus for investigating its potential for time-dependent enzyme inactivation [5]. This real-world observation underscores the importance of these in vitro protocols.

  • Structural Insight into Inactivation: The mechanism-based inactivation of CYP3A4 by this compound is attributed to the metabolic activation of its phenylenediamine moiety, forming a reactive p-benzoquinonediimine intermediate. This electrophile covalently binds to the CYP3A4 apoprotein, irreversibly destroying enzyme activity [5] [3]. The same reactive intermediate is implicated in the inactivation of CYP2J2 [6].

  • DDI Risk with Dual CYP Inhibition: The finding that this compound is both a reversible inhibitor and mechanism-based inactivator of CYP3A4 and CYP2J2 is highly significant. Static modeling predicts that co-administration with rivaroxaban (a common anticoagulant in cancer patients metabolized by these enzymes) could increase rivaroxaban exposure by 49%, posing a potential risk of major bleeding [6] [7] [3]. This necessitates careful clinical management and contraindicates co-administration with sensitive CYP3A/CYP2J2 substrates.

Conclusion and Research Implications

The metabolic profile of this compound is characterized by dominant CYP3A4-mediated oxidation, leading to active metabolites and a potential for clinically significant drug-drug interactions through mechanism-based inactivation. The experimental protocols outlined here are essential for thoroughly characterizing the metabolic fate and interaction potential of new chemical entities in drug development. Future work should involve Physiologically Based Pharmacokinetic (PBPK) modeling to refine DDI predictions and guide clinical dosing recommendations when this compound is used in polytherapy regimens.

References

Infigratinib tissue distribution protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Infigratinib

The table below summarizes the key pharmacokinetic parameters related to the distribution and protein binding of this compound in humans [1].

Parameter Value/Characteristic
Volume of Distribution (Vd) 1600 L (geometric mean, CV% 33%) at steady state [1].
Protein Binding Approximately 96.8% bound to human plasma proteins, primarily to lipoprotein. Binding is concentration-dependent [1].
Apparent Clearance (CL/F) 33.1 L/h (geometric mean, CV% 59%) at steady state [1].
Half-life (t½) 33.5 hours (geometric mean, CV% 39%) at steady state [1].
Route of Elimination Feces (~77%, with 3.4% as unchanged parent drug); Urine (~7.2%, with 1.9% as unchanged parent drug) [1].
Brain Penetration (Preclinical) In rats, the brain-to-plasma concentration ratio (AUC0-inf) was 0.682 [1].

Experimental Data and Protocols

While detailed protocols for tissue distribution studies were not found in the search results, the following sections provide insights from related preclinical research.

Tissue Distribution Assessment (Preclinical)

Animal studies are critical for evaluating the tissue distribution profile of a drug candidate.

  • Study Objective: To determine the concentration of this compound and its metabolites in various tissues (e.g., tumor, liver, brain, muscle) over time.
  • Model System: Mouse or rat xenograft models of human tumors. For example, one study used Patient-Derived Xenograft (PDX) mouse models of hepatocellular carcinoma (HCC) [2].
  • Dosing: this compound is typically administered orally. Studies often use doses ranging from 10 mg/kg to 30 mg/kg, given once daily [2].
  • Sample Collection: At predetermined time points after the last dose, animals are euthanized. Blood is collected via cardiac puncture, and tissues of interest are harvested, rinsed, blotted dry, and weighed.
  • Sample Analysis: Tissue homogenates and plasma samples are analyzed using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its major active metabolites, BHS697 and CQM157 [1].
Plasma Protein Binding Determination

The protein binding of this compound can be determined using established in vitro techniques.

  • Method: Equilibrium Dialysis or Ultracentrifugation.
  • Procedure:
    • Spiking: this compound is added to human plasma (or plasma from relevant animal species) at a target concentration.
    • Incubation: The spiked plasma is placed in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer chamber.
    • Equilibration: The apparatus is incubated at 37°C for a sufficient time to allow for equilibrium.
    • Analysis: After incubation, the concentration of this compound in both the plasma and buffer chambers is measured using LC-MS/MS.
    • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to that in the plasma chamber. The percentage bound is then derived as (1 - fu) × 100% [1].

Visualization of Key Concepts

The following diagrams, created with DOT language, illustrate the signaling pathway targeted by this compound and a general workflow for its tissue distribution analysis.

This compound Inhibits FGFR Signaling Pathway

G This compound Inhibits FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Autophosphorylation INF This compound INF->FGFR Inhibits Apoptosis Apoptosis Tumor Suppression INF->Apoptosis Induces ATP ATP ATP->FGFR Binds Signaling Proliferation Survival Angiogenesis pFGFR->Signaling Activates (MAPK, etc.)

Workflow for Tissue Distribution Study

G Workflow for Tissue Distribution Study Start Study Design Model Animal Model Setup (PDX or Xenograft) Start->Model Dosing Oral Dosing (10-30 mg/kg, QD) Model->Dosing Sacrifice Sacrifice & Tissue Collection Dosing->Sacrifice Analysis Sample Analysis (LC-MS/MS) Sacrifice->Analysis Data Data Calculation (Tissue Conc., Kp) Analysis->Data

Research Implications and Notes

  • High Volume of Distribution: A Vd of 1600 L suggests that this compound is extensively distributed into the tissues, which is much larger than the volume of total body water [1]. This is a desirable property for solid tumor targeting.
  • Significant Protein Binding: The high plasma protein binding (~97%) implies that only a small fraction of the drug is free and pharmacologically active [1]. This must be considered when interpreting in vitro activity data and in potential drug-drug interactions involving protein displacement.
  • Preclinical Brain Penetration: The moderate brain-to-plasma ratio (0.682) in rats indicates that this compound can cross the blood-brain barrier to some extent [1]. This may be relevant for treating primary brain tumors or brain metastases driven by FGFR alterations.
  • Role of Active Metabolites: The major metabolites BHS697 and CQM157 contribute to the overall pharmacological activity [1]. Their tissue distribution and protein binding should also be characterized, as they may influence both efficacy and toxicity.

Information Gaps and Future Research

It is important to note that the search results lack detailed, publicly available data on the specific concentrations of this compound across different human tissues. The brain penetration data is from a preclinical model and may not directly translate to humans. Future research should focus on:

  • Conducting quantitative whole-body autoradiography (QWBA) studies in preclinical species to visualize comprehensive tissue distribution.
  • Investigating the impact of special populations (e.g., patients with hepatic impairment) on the distribution and binding of this compound.
  • Further exploring the potential for drug-drug interactions, particularly with agents that are strong CYP3A4 inhibitors or inducers, given that CYP3A4 is the primary enzyme responsible for this compound's metabolism [1] [3].

References

Frequently Asked Questions: Infigratinib Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

Question Topic Evidence-Based Answer Key Supporting Data / Management Rationale
Mechanism of Hyperphosphatemia On-target, FGFR1-mediated class effect. Inhibition of FGFR1 disrupts FGF23-Klotho signaling, reducing renal phosphate excretion [1]. Associated with antitumor efficacy in FGFR3-altered urothelial carcinoma; can serve as a pharmacodynamic biomarker [1].
Clinical Monitoring for Hyperphosphatemia Monitor serum phosphorus levels 1-2 weeks after initiation. Hyperphosphatemia is often defined as serum phosphorus >5.5 mg/dL in clinical trials [2]. Early detection allows for proactive management and helps avoid treatment interruptions [2].
First-Line Hyperphosphatemia Management Phosphate binders (e.g., sevelamer hydrochloride). A low-phosphate diet is often insufficient alone [2]. Phosphate binders are effective and often allow the FGFR inhibitor regimen to continue without dose reduction [2].
Managing Refractory Hyperphosphatemia Aggressive treatment with maximum doses of sevelamer and acetazolamide. Dose reduction or interruption of infigratinib is rarely needed solely for hyperphosphatemia [2]. Even levels >7 mg/dL can often be managed without altering the cancer therapy regimen [2].
Other Common Adverse Events Gastrointestinal disorders, skin & subcutaneous tissue disorders, and ocular adverse events are frequently observed [3] [4] [5]. In FAERS data, GI and skin toxicities showed high disproportionality signals. Ocular events include blurred vision, dry eye, and corneal epitheliopathy [3] [5].

Hyperphosphatemia: Mechanism & Clinical Significance

Hyperphosphatemia is not merely a side effect but a direct consequence of this compound's intended mechanism. The following diagram illustrates the signaling pathway involved.

G FGF23 FGF23 FGFR1 FGFR1 FGF23->FGFR1 Binds Klotho Klotho FGFR1->Klotho With co-receptor Renal_Phosphate_Excretion Renal_Phosphate_Excretion Klotho->Renal_Phosphate_Excretion Signals Promotes Hyperphosphatemia Hyperphosphatemia This compound This compound This compound->FGFR1 Inhibits Disrupted_Signal Disrupted_Signal Disrupted_Signal->Hyperphosphatemia Leads to

This "on-target" effect is clinically significant. A study on patients with metastatic urothelial carcinoma found that the emergence of hyperphosphatemia was correlated with better treatment outcomes. The overall response rate was 33.3% in patients with hyperphosphatemia compared to 5.3% in those without it, suggesting it may serve as a useful surrogate biomarker for antitumor efficacy [1].

Quantitative Profile of Common Adverse Events

A pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) quantified the reporting signals for common adverse event categories associated with this compound. The data below summarizes the significant signals identified [3].

System Organ Class (SOC) Case Count (N) Reporting Odds Ratio (ROR) Proportional Reporting Ratio (PRR) Information Component (IC)
Gastrointestinal disorders 26 26.03 8.44 3.08
Skin and subcutaneous tissue disorders 21 92.13 40.41 5.34
Unexpected AEs (Not on Label)
Dehydration * 29.75 26.64 4.74
Skin exfoliation * 50.61 45.24 5.50

Note: The FAERS analysis also identified that the this compound dose was statistically different between severe and non-severe adverse event reports (113.82 ± 16.13 mg vs. 125 ± 0.00 mg), suggesting a correlation between dose and the risk of severe AEs [3].

Ocular Adverse Events: Clinical Presentation & Management

Ocular adverse events are a recognized class effect of FGFR inhibitors. A prospective study highlighted the following manifestations and management approaches [5]:

  • Common Symptoms: Blurred vision, light sensitivity, and dry eye.
  • Clinical Signs: Punctate keratitis, corneal epitheliopathy, and corneal haze (in the anterior basement membrane or Descemet's membrane).
  • Time to Onset: Corneal epitheliopathy occurred at a mean of 91 ± 53 days after initiating this compound.
  • Management:
    • Proactive Monitoring: Regular ophthalmic examinations are crucial.
    • Initial Intervention: Aggressive topical lubrication and topical steroids, though response may be limited.
    • For Severe Cases: Drug interruption may be necessary. Epitheliopathy typically resolved within 60 ± 48 days of stopping the drug. One case report showed successful management with cyclical this compound therapy and concomitant autologous serum drops [5].

Experimental Protocol: Assessing CYP-Mediated Drug-Drug Interactions

This compound is a reversible inhibitor and mechanism-based inactivator of Cytochrome P450 3A4 (CYP3A4) and CYP2J2. The following experimental workflow can be used to characterize such interactions, which are critical for predicting clinical drug-drug interactions (DDIs), particularly with co-administered drugs like rivaroxaban [6] [7].

G PrimaryIncubation Primary Incubation: • Recombinant CYP enzyme • this compound • NADPH regenerating system SampleAtIntervals Sample at Time Intervals (e.g., 0, 3, 8, 15, 22, 30 min) PrimaryIncubation->SampleAtIntervals Dilute Dilute 20-fold into Secondary Incubation SampleAtIntervals->Dilute SecondaryIncubation Secondary Incubation: • Probe substrate (e.g., Rivaroxaban) • NADPH regenerating system • 30 minutes at 37°C Dilute->SecondaryIncubation Quench Quench Reaction (Ice-cold ACN with IS) SecondaryIncubation->Quench Analyze UPLC-MS/MS Analysis (Quantify metabolite formation) Quench->Analyze Model Determine Kinetics (KI, kinact) Analyze->Model

Detailed Methodology [6]:

  • Primary Incubation:

    • Prepare incubation mixtures containing recombinant human CYP enzyme (e.g., 20 pmol/mL rhCYP2J2), an NADPH regenerating system (1 mM NADPH), and this compound (e.g., 10 µM) in potassium phosphate buffer (0.1 M, pH 7.4).
    • Incubate at 37°C. Withdraw aliquots at predetermined time intervals (e.g., 0, 3, 8, 15, 22, and 30 minutes).
  • Secondary Incubation:

    • Dilute each aliquot from the primary incubation 20-fold into a secondary incubation mixture containing a probe substrate at a concentration ~4x its Km (e.g., 50 µM rivaroxaban for CYP2J2) and a fresh NADPH regenerating system.
    • Incubate the secondary mixtures for 30 minutes at 37°C.
  • Reaction Quenching and Analysis:

    • Stop the reactions by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., dexamethasone).
    • Centrifuge the quenched samples (e.g., 4000g for 30 minutes at 4°C) to precipitate proteins.
    • Analyze the supernatant using UPLC-MS/MS to quantify the formation of the hydroxylated metabolite of the probe substrate, which serves as a direct measure of residual enzyme activity.
  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity (%) against the pre-incubation time. The slope of the linear regression from this plot gives the observed inactivation rate constant (kobs) at that this compound concentration.
    • The maximum inactivation rate constant (kinact) and the inhibitor concentration that supports half-maximal inactivation (KI) are determined by non-linear regression analysis, fitting the kobs values at different this compound concentrations to the Michaelis-Menten equation.

References

Infigratinib ocular toxicity retinal pigment epithelial detachment

Author: Smolecule Technical Support Team. Date: February 2026

What is FGFR Inhibitor-Associated RPED?

Retinal Pigment Epithelial Detachment (RPED) is a known class effect of Fibroblast Growth Factor Receptor (FGFR) inhibitors, including Infigratinib. It is characterized by the separation of the retinal pigment epithelium (RPE) from the underlying Bruch's membrane, which can lead to the accumulation of serous fluid in the sub-RPE space [1].

The proposed mechanism involves the inhibition of the FGFR signaling pathway in the RPE and choroid, which is crucial for maintaining the outer blood-retinal barrier. This disruption can increase vascular permeability, leading to fluid accumulation [2] [3]. The downstream pathways of FGFR inhibitors include the mitogen-activated protein kinase (MAPK) pathway, and the resulting retinopathy shares similarities with that associated with MEK inhibitors [3].

The following diagram illustrates the signaling pathway involved in this toxicity.

G FGFR FGFR MAPK_Pathway MAPK Signaling Pathway FGFR->MAPK_Pathway Activates RPE_Function RPE & Choroidal Homeostasis MAPK_Pathway->RPE_Function Blood_Retinal_Barrier Blood-Retinal Barrier Integrity RPE_Function->Blood_Retinal_Barrier Fluid_Accumulation Serous Fluid Accumulation (Sub-RPE Space) Blood_Retinal_Barrier->Fluid_Accumulation Disruption Leads To RPED Retinal Pigment Epithelial Detachment (RPED) Fluid_Accumulation->RPED This compound This compound FGDR FGDR This compound->FGDR Inhibits

Clinical Presentation and Key Characteristics

For researchers characterizing this adverse event, the following table summarizes the core clinical and morphological features of FGFR inhibitor-associated RPED based on current literature.

Feature Typical Presentation in FGFR Inhibitor Toxicity
Affected Structure Retinal Pigment Epithelium (RPE) and Photoreceptor Interdigitation Zone [3]
Laterality Typically Bilateral [2] [3]
OCT Findings Multifocal or foveal serous retinal detachment; thickening of Ellipsoid Zone (EZ) & Interdigitation Zone (IZ); sub-RPE fluid [2] [3]
Symptoms Often asymptomatic; can cause blurred vision, metamorphopsia, or central shadows/scotomas [2] [3]
Time to Onset Can occur within initial treatment cycles [3]
Reversibility Often self-limited and resolves after drug cessation; some cases may lead to chronic RPE alterations [3]

Monitoring and Management Protocol

Adhering to a structured monitoring protocol is critical for patient safety in clinical trials and for managing drug toxicity in practice. The following guidelines are synthesized from the prescribing information and clinical reviews [2] [4].

Protocol Element Recommendation
Baseline Examination Comprehensive ophthalmic exam before initiating therapy [4].
Imaging Modality Spectral-Domain Optical Coherence Tomography (SD-OCT) [2] [3].
Follow-up Schedule 1 month and 3 months after initiation, then every 3 months thereafter during treatment [4].
Key Action for Findings If RPED is detected, monitor for symptoms and vision changes. Dose modification (withholding, dose reduction, or discontinuation) may be required based on severity [4].

Experimental & Research Methodologies

For scientists investigating the mechanisms or screening for ocular toxicity, here are key experimental approaches from the literature.

  • Forced Degradation Studies: To understand the drug's stability profile, this compound can be subjected to various stress conditions (hydrolytic, oxidative, photolytic, thermal) per ICH guidelines. The degradation products can be separated and characterized using a QbD-based RP-HPLC method with a C18 column and a gradient mobile phase of ammonium acetate buffer (pH 6.0) and acetonitrile, followed by UPLC-quadrupole tandem mass spectrometry (LC-MS/MS) for structural analysis [5].
  • In Silico Toxicity Prediction: The toxicity and mutagenicity of this compound and its degradation products can be predicted using computational software such as DEREK Nexus and SARAH Nexus. These tools can assess various toxicity endpoints, including chromosomal damage and mutagenicity, as part of an ICH M7 workflow [5].
  • Morphological Analysis: In clinical or preclinical studies, Spectral-Domain Optical Coherence Tomography (SD-OCT) is the primary tool for identifying and monitoring RPED. Key features to quantify include the presence and volume of subretinal fluid, changes in the thickness and reflectivity of the Ellipsoid Zone (EZ) and Interdigitation Zone (IZ), and subfoveal choroidal thickness [3].

Key Takeaways for Researchers

  • RPED is a class effect: This toxicity is not unique to this compound but is shared among FGFR inhibitors and is linked to the disruption of MAPK signaling in the retina [2] [3].
  • Vigilant monitoring is non-negotiable: As per the FDA-approved label, a structured ophthalmologic monitoring schedule with SD-OCT is mandatory to detect often asymptomatic RPED [4].
  • Outcomes are generally manageable: Most cases are reversible upon dose modification or drug cessation, though some evidence points to potential for chronic RPE changes, underscoring the need for early detection [3].

References

Infigratinib dose adjustment renal hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Standard Dosing & Dose Modification Schedule

Infigratinib is approved for adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a confirmed FGFR2 fusion or rearrangement [1] [2] [3]. Treatment should continue until disease progression or unacceptable toxicity [4] [5].

Parameter Protocol
Standard Adult Dose 125 mg orally, once daily [4] [5]
Administration Schedule 21 consecutive days, followed by 7 days off, to form a 28-day cycle [4] [5] [6].
Administration Instructions Must be taken on an empty stomach (at least 1 hour before or 2 hours after food). Capsules must be swallowed whole with water [4] [5] [7].

For managing adverse reactions, a structured dose reduction schedule is recommended [5] [7]:

Reduction Step Recommended Dose (taken once daily)
First Dose Reduction 100 mg
Second Dose Reduction 75 mg
Third Dose Reduction 50 mg

Dose Adjustments for Renal Impairment

Pharmacokinetic data indicate that exposure to this compound and its metabolites is increased in patients with renal impairment. The following adjustments are recommended [4] [5]:

Renal Function (Creatinine Clearance) Recommended Dose
Mild or Moderate Renal Impairment (CrCl 30 to 89 mL/min) 100 mg orally once daily for 21 days, followed by 7 days off.
Severe Renal Dysfunction (CrCl 15 to <30 mL/min) Dosing recommendation has not been established.

Dose Adjustments for Hepatic Impairment

Similar to renal impairment, patients with hepatic dysfunction have increased exposure to this compound. The following dose modifications are advised [4] [5] [8]:

Hepatic Function (Based on Bilirubin and AST levels) Recommended Dose
Mild Hepatic Impairment (Total bilirubin > ULN to 1.5 × ULN or AST > ULN) 100 mg orally once daily for 21 days, followed by 7 days off.
Moderate Hepatic Impairment (Total bilirubin >1.5 to 3 × ULN with any AST) 75 mg orally once daily for 21 days, followed by 7 days off.
Severe Hepatic Impairment (Total bilirubin > 3 × ULN with any AST) Use has not been established.

Key Clinical and Research Considerations

  • Patient Selection: Confirm the presence of an FGFR2 fusion or rearrangement using an FDA-approved test before initiating therapy [4] [1] [6].
  • Critical Monitoring: Two serious risks require proactive management [4] [2] [3]:
    • Ocular Toxicity: Can cause Retinal Pigment Epithelial Detachment (RPED). A comprehensive ophthalmic examination is required prior to treatment, at 1 and 3 months, and then every 3 months thereafter.
    • Hyperphosphatemia: A pharmacodynamic effect of FGFR inhibition. Monitor serum phosphate levels weekly and initiate phosphate-lowering therapy as needed.
  • Drug Interactions: Coadministration with strong or moderate CYP3A inhibitors or inducers should be avoided. Concomitant use of gastric acid-reducing agents (proton pump inhibitors, H2 receptor antagonists, antacids) is also not recommended. If unavoidable, stagger administration times [4] [5] [6].

The following diagram illustrates the logical workflow for dose selection and adjustment based on patient organ function and treatment response:

G Start Patient Eligibility: Confirmed FGFR2 Fusion/Rearrangement A Assess Renal & Hepatic Function Start->A B Determine Starting Dose A->B C Initiate Therapy: 125 mg (Standard) 100 mg (Mild Renal/ Hepatic) 75 mg (Moderate Hepatic) B->C D Monitor for Adverse Reactions & Serum Phosphate C->D E Requires Dose Modification? D->E F Follow Dose Reduction Schedule: 1st: 100 mg 2nd: 75 mg 3rd: 50 mg E->F Yes G Continue Treatment Until Disease Progression or Unacceptable Toxicity E->G No F->C Resume Cycle

References

reducing infigratinib gastrointestinal skin toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Evidence on Toxicity & Dose Management

The following table summarizes core findings from recent studies on infigratinib-associated toxicities, which form the basis for the subsequent troubleshooting guidance.

Evidence Category Key Findings Implication for Management Citation
Real-World Safety Analysis (FAERS Database) Gastrointestinal (26 reports) and skin/subcutaneous disorders (21 reports) were most common. Dehydration and skin exfoliation identified as unexpected AEs. A statistically significant lower dose was reported in severe vs. non-severe cases (113.82 mg vs 125 mg). Suggests dose may correlate with AE severity. Highlights need to monitor for unlabeled AEs like dehydration. [1]
Comprehensive Side Effect Profile Very common (≥10%) effects include nail toxicity (57%), stomatitis (56%), dry skin (23%), alopecia (38%), diarrhea (24%), nausea (19%), and vomiting (21%). Confirms a high incidence of dermatologic and GI events, necessitating proactive management. [2]
Preclinical Dose-Finding Study In a mouse model of hypochondroplasia, a low dose of 1 mg/kg/day showed significant improvement in skeletal growth while minimizing side effects. Supports the exploration of low-dose regimens or intermittent dosing to maintain efficacy while reducing toxicity. [3]

FAQs & Troubleshooting Guides

Gastrointestinal Toxicity
  • Q: What are the most common GI adverse events, and how can they be managed?

    • A: Stomatitis (56%), constipation (30%), abdominal pain (26%), dry mouth (25%), diarrhea (24%), nausea (19%), and vomiting (21%) are very common [2]. Management strategies include:
      • Dose Modification: The strong dose-severity relationship suggests that dose reduction should be a primary consideration for severe or persistent GI toxicity [1].
      • Supportive Care: Implement standard supportive care, including antiemetics for nausea and vomiting, and antidiarrheals for diarrhea. For stomatitis and dry mouth, recommend saline mouth rinses and saliva substitutes.
  • Q: Are there any unexpected GI effects to monitor?

    • A: Yes. Dehydration has been identified as an unexpected adverse event with a high signal intensity in post-marketing data. This is likely a consequence of other GI effects like diarrhea and vomiting. Monitor patients for signs of dehydration and encourage fluid intake [1].
Dermatologic Toxicity
  • Q: What skin and nail toxicities are associated with this compound?

    • A: Nail toxicity (57%), alopecia (38%), dry skin (23%), and palmar-plantar erythrodysesthesia syndrome (33%) are very common [2].
    • Unexpected AE: Skin exfoliation is another unexpected adverse event identified in pharmacovigilance studies and should be closely monitored [1].
  • Q: What is the underlying mechanism for these toxicities?

    • A: The toxicities are isoform-specific. Potent inhibition of FGFR2 is a known driver of severe nail and skin toxicity, as this receptor plays a key role in skin cell regulation [4].
Ocular Toxicity
  • Q: What ocular side effects should researchers be aware of?
    • A: Dry eye (44%), eyelash changes (25%), and blurred vision (21%) are very common [2]. A dedicated study also reported more serious ocular events, including:
      • Corneal Epitheliopathy: Punctate keratitis and epithelial defects.
      • Corneal Haze: Permanent haze in the anterior basement membrane or Descemet's membrane in some patients [5].
    • Management: The study found that these events often resolved upon drug discontinuation. For severe cases, the use of autologous serum drops (ASDs) alongside a cyclical dosing schedule (3 weeks on/1 week off) allowed for therapy continuation without epithelial breakdown [5].

Experimental Protocols for Toxicity Investigation

For researchers investigating these toxicities in preclinical models, here are detailed methodologies from the literature.

Protocol for In Vivo Efficacy & Toxicity Assessment in Mice

This protocol is adapted from a study investigating this compound in a hypochondroplasia mouse model and demonstrates a low-dose, sustained administration approach [3].

G start Start: Generate Fgfr3N534K/+ Mouse Model a1 Genotype mice using PCR start->a1 a2 Formulate this compound (3.5 mM HCl, 5% DMSO) a1->a2 a3 Administer Subcutaneously a2->a3 a4 Daily Dosing Group (1 mg/kg/day, P3-P23) a3->a4 a5 Intermittent Dosing Group (1 mg/kg every 3 days, P3-P15) a3->a5 a6 Monitor Clinical Observations (hind-limb movement, posture, tail, paws) a4->a6 a5->a6 a7 Measure Growth Metrics (naso-anal length, tail length) a6->a7 a8 Sacrifice and Analyze (Day 18 or 24) a7->a8

Key Procedures:

  • Animal Model: Fgfr3N534K/+ mice, a model for hypochondroplasia [3].
  • Dosing: A low dose of 1 mg/kg administered subcutaneously, comparing daily and intermittent regimens [3].
  • Formulation: this compound phosphate salt suspended in 3.5 mM HCl with 5% DMSO [3].
  • Endpoint Measurements: Skeletal growth (naso-anal length), tail length, and detailed clinical observations for side effects every 3 days [3].
Protocol for In Vitro Potency Assessment

This method describes how to evaluate the inhibitory potency of this compound against specific FGFR3 variants in a chondrogenic cell line [3].

G start Start: Generate Stable Cell Lines b1 Clone 9 HCH-associated FGFR3 variants into pLVpuro vector start->b1 b2 Produce Lentivirus in 293T cells b1->b2 b3 Transduce ATDC5 mouse chondrogenic cell line b2->b3 b4 Select with puromycin for 2 weeks b3->b4 b5 Confirm FGFR3 protein expression via Western Blot b4->b5 b6 In Vitro Treatment & Assay b5->b6 b7 Serum-starve cells and treat with this compound b6->b7 b8 Stimulate with FGF2 ligand b7->b8 b9 Quantify pERK1/2 and total ERK1/2 using ELISA b8->b9 b10 Calculate IC50 values from dose-response curves b9->b10

Key Procedures:

  • Cell Line: ATDC5 mouse chondrogenic cells [3].
  • Transduction: Stable cell lines are generated for 9 different hypochondroplasia (HCH)-associated FGFR3 variants (e.g., N540K, K650Q) using lentivirus [3].
  • Assay: Cells are treated with this compound, stimulated with FGF2, and the inhibition of the downstream MAPK pathway is measured via phosphorylated ERK (pERK) ELISA [3].
  • Output: The half-maximal inhibitory concentration (IC50) is determined for each variant, establishing compound potency [3].

Key Takeaways for Your Research

  • Dose is Critical: The evidence strongly suggests a link between dose and adverse event severity. For managing toxicity in a research or clinical setting, dose reduction or intermittent dosing should be a primary consideration [1] [3].
  • Monitor for Unexpected Events: Be vigilant for dehydration and skin exfoliation, as these are not prominently featured on the drug label but have strong real-world evidence [1].
  • Mechanism-Driven Strategies: Consider that FGFR2 inhibition drives skin toxicity, while FGFR1 inhibition causes hyperphosphatemia. This knowledge can help focus monitoring efforts [4].

References

Mechanisms of Acquired Resistance to Infigratinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Category Specific Alteration Functional Consequence Clinical/Experimental Evidence
On-Target: FGFR2 Kinase Domain Mutations V565 gatekeeper mutations[e] [1] [2] Sterically hinders drug binding, reducing inhibitor efficacy[e] [3] [1] Found in ~47% of patients with FGFR2 KD mutations; polyclonal origins common[e] [1] [2]
N550 molecular brake mutations[e] [1] [2] Disrupts autoinhibitory domain, leading to constitutive FGFR2 activation[e] [3] [1] Most frequent, found in ~63% of patients with FGFR2 KD mutations[e] [1] [2]
Other KD mutations (e.g., E565A, K659M) [3] [1] Alters ATP-binding pocket to reduce drug binding or increase kinase activity [3] [1] Multiple (26+) distinct mutations identified, often co-occurring [1] [2]
Off-Target: Bypass Signaling Activating PIK3CA mutations [3] Constitutively activates PI3K/AKT/mTOR pathway downstream of FGFR [3] Acquired PIK3CA p.His1047Leu mutation detected post-Infigratinib progression [3]
CDKN2A/B homozygous deletion [3] Promotes cell cycle progression independent of FGFR signaling [3] Acquired focal deletion detected in a bone metastasis post-Infigratinib [3]

Experimental Guide: Investigating Resistance Mechanisms

To systematically identify the cause of resistance in your models, you can follow the experimental workflow below. Key methodologies for each step are detailed thereafter.

G Start Sample Collection (Post-Treatment) DNA_RNA DNA & RNA Extraction Start->DNA_RNA NGS Comprehensive NGS DNA_RNA->NGS SubStep1 • Tumor DNA (Tumor-Normal Pair) • Tumor RNA DNA_RNA->SubStep1 Analysis Data Analysis NGS->Analysis SubStep2 • DNA-seq: SNVs, Indels, CNVs • RNA-seq: Fusion Genes, Expression NGS->SubStep2 SubStep3 • FGFR2 KD Mutation Calling • Bypass Pathway Alteration Detection Analysis->SubStep3

Detailed Methodologies for Key Experiments
  • Sample Collection & Preparation

    • Tissue Biopsies: Collect fresh-frozen or FFPE tumor tissue from a progressing lesion post-Infigratinib treatment. A matched normal sample (e.g., blood, saliva) is crucial for identifying tumor-specific mutations [3].
    • Cell-Free DNA (cfDNA): For a less invasive approach, isolate ctDNA from patient plasma to profile resistance mutations circulating in the blood [1] [2].
  • Comprehensive Genomic Profiling

    • Next-Generation Sequencing (NGS):
      • DNA Panel Sequencing: Use a validated, clinical-grade NGS panel that covers the entire FGFR2 kinase domain and genes involved in bypass pathways (e.g., PIK3CA, KRAS). This detects single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) [3] [1].
      • RNA Sequencing: Perform transcriptome sequencing (RNA-seq) to confirm the presence and expression of the original FGFR2 fusion and to identify any novel, expressed fusion genes that may have emerged [3] [4].
  • Functional Validation of Identified Alterations

    • In Vitro Modeling:
      • Plasmids & Cell Lines: Generate constructs encoding the identified FGFR2 resistance mutations (e.g., V565L, N550K) in the context of the original FGFR2 fusion. Use a retroviral or lentiviral system to transduce these into FGFR2-dependent cell lines (e.g., CCLP-1 for cholangiocarcinoma) [1].
      • Viability Assays: Treat the engineered cells with a dose range of Infigratinib and other FGFR inhibitors (e.g., Futibatinib) for 72 hours. Measure cell viability using MTT or similar assays to determine the IC50 shift compared to cells expressing the wild-type fusion [1].
      • Immunoblot Analysis: Confirmed resistance mechanisms by probing for sustained phosphorylation of FGFR2 (p-FGFR2) and its key downstream effectors (p-ERK, p-AKT) despite the presence of the drug [1] [5].

Frequently Asked Questions (FAQs)

Q1: Why are N550 and V565 mutations so common in patients with acquired resistance? The high frequency is driven by a "double-hit" effect. These mutations not only reduce drug binding but also significantly enhance the intrinsic kinase activity of FGFR2, giving tumor cells a strong selective advantage under drug pressure [1] [2].

Q2: Can resistance to this compound be overcome? Yes, the strategy depends on the mechanism.

  • For on-target mutations: Irreversible (covalent) FGFR inhibitors like Futibatinib can overcome resistance to several common kinase domain mutations, though resistance to these can also develop [1] [2].
  • For off-target bypass: Combination therapy targeting both FGFR and the bypass pathway (e.g., adding a PI3K or mTOR inhibitor) is a rational strategy, though clinically challenging [3] [5].
  • Next-generation inhibitors: Novel agents like Tinengotinib, designed to be high-affinity and selective, have shown preclinical activity against a spectrum of FGFR2 resistance mutations [2].

Q3: My in vitro model shows no known resistance mutations. What else should I investigate? Consider exploring non-genomic adaptive resistance. This includes:

  • Epithelial-to-Mesenchymal Transition (EMT): A phenotypic shift associated with increased invasiveness and therapy resistance [6] [7].
  • Tumor Microenvironment Interactions: Signals from the stroma can activate survival pathways in cancer cells, blunting the effect of targeted therapy [8].
  • Metabolic Reprogramming: FGFR signaling regulates glucose metabolism; its inhibition can trigger adaptive metabolic changes that sustain cell survival [5].

The field of FGFR inhibitor resistance is rapidly evolving. The provided guide offers a foundational framework, which you can adapt as new research and more potent inhibitors emerge.

References

Infigratinib metabolite interference bioanalytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Infigratinib and Its Metabolites

The first step in troubleshooting is to understand the compounds involved. The table below summarizes the key characteristics of this compound and its two major active metabolites.

Compound Role/Origin Pharmacologic Activity Contribution Key Mass Transitions (MRM) Reported Retention Times (min)

| This compound (Parent) | FGFR1-3 inhibitor (parent drug) | 100% (Baseline) | 561.21 → 297.18 [1] 560.3 → 313.2 [2] | 0.82 min (Column: Orosil C18, 150 mm) [1] ~6.0 hours (Median Tmax in plasma) [3] | | BHS697 | Major active metabolite (CYP3A4) | 16% - 33% [2] [3] | 532.3 → 285.3 [2] | Information not specific in search results | | CQM157 | Major active metabolite (Biotransformation) | 9% - 12% [2] [3] | 463.2 → 242.2 [2] | Information not specific in search results |

Mechanisms and Sources of Interference

Metabolite interference can arise from several sources, primarily due to similarities in chemical structure and behavior during analysis.

  • Structural Similarity: As metabolites are derivatives of the parent drug, they often share similar physicochemical properties. This can lead to:
    • Incomplete Chromatographic Separation: Metabolites may co-elute with the parent drug or internal standard if the LC method is not optimized [4] [5].
    • Cross-talk in MRM Detection: In-source fragmentation of a metabolite can produce ions with the same mass-to-charge ratio as the parent ion, leading to signal inflation for the wrong analyte [4].
  • Metabolic Interference with Enzymes: this compound is not just a substrate for metabolism; it can also inhibit and inactivate metabolic enzymes like CYP3A4 and CYP2J2 [6] [7]. This mechanism-based inactivation could potentially alter the metabolic profile of the drug itself or co-administered drugs in preclinical incubations, indirectly affecting bioanalysis.
  • Matrix Effects: Phospholipids and other endogenous components in plasma can cause ion suppression or enhancement, which affects the accuracy of quantification for all analytes. This effect can be inconsistent between the parent drug and its metabolites [4] [5].

Troubleshooting Guides and Method Optimization

Here are specific protocols and checks to address common issues.

FAQ: How can I achieve better separation of this compound from its metabolites?

Answer: Optimizing the chromatographic conditions is crucial. Here is a validated method you can use as a starting point [1]:

  • Sample Preparation: Use liquid-liquid extraction (LLE) with ethyl acetate. This provides a cleaner sample compared to protein precipitation, reducing potential matrix interferents.
  • LC Conditions:
    • Column: Orosil, 3 μm, C18, 150 x 4.6 mm
    • Mobile Phase: Acetonitrile / Methanol / 0.1% Formic Acid in water (60:30:10 v/v)
    • Flow Rate: 0.8 mL/min
    • Injection Volume: 5 μL
    • Run Time: 2.0 minutes
  • MS/MS Detection:
    • Ionization Mode: Electrospray Ionization (ESI), Positive mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Source Temperature: 120°C
    • Desolvation Temperature: 350°C
FAQ: My method shows inconsistent recovery and accuracy. What should I check?

Answer: This often points to issues with sample preparation or matrix effects. Implement the following checks:

  • Assess Extraction Recovery and Matrix Effect [4] [5]:

    • Procedure: Prepare three sets of samples: (A) Spiked in neat solution, (B) Spiked into plasma extract post-extraction, and (C) Spiked into plasma pre-extraction.
    • Calculation:
      • Recovery (%) = (Peak Area C / Peak Area B) * 100
      • Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
    • Acceptance Criteria: Recovery and matrix effect should be consistent and precise (generally %CV < 15%) across low, medium, and high QC concentrations.
  • Verify Your Internal Standard (IS):

    • Ideal IS: A stable isotope-labeled version of this compound is the best choice as it mimics the parent drug and metabolites perfectly through all steps [5].
    • Alternative IS: If not available, a structural analog like Dasatinib has been used successfully in published methods. Ensure it is stable and does not co-elute with any known metabolite [1].
  • Check for this compound Stability:

    • Evaluate the stability of this compound in the plasma matrix under various conditions, including benchtop, freeze-thaw, and long-term frozen storage, as per FDA bioanalytical method validation guidelines [5].

Experimental Workflow for Bioanalysis

The following diagram maps the key stages of the bioanalytical process, highlighting critical points where interference should be monitored and addressed.

cluster_troubleshoot Key Troubleshooting Points Start Start: Bioanalytical Method SamplePrep Sample Preparation • Liquid-Liquid Extraction (LLE) • Internal Standard Addition Start->SamplePrep Plasma Sample LCSeparation LC Separation • Column: C18, 150mm • Mobile Phase: ACN/MeOH/H2O (0.1% FA) • Critical: Resolve metabolite peaks SamplePrep->LCSeparation Cleaned Extract MSDetection MS/MS Detection • ESI Positive Mode • Specific MRM Transitions • Monitor for in-source cross-talk LCSeparation->MSDetection Resolved Analytes DataAnalysis Data Analysis • Check peak shape & resolution • Assess recovery & matrix effect MSDetection->DataAnalysis MRM Signal End Reliable Quantification DataAnalysis->End

References

Infigratinib versus erdafitinib FGFR inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles at a Glance

The table below outlines the core characteristics and available efficacy data for each drug.

Feature Erdafitinib Infigratinib
Target Profile Pan-FGFR inhibitor (FGFR1-4) [1] [2] Selective for FGFR1-3 [3] [4]
Key Approved Indication Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 genetic alterations [1] Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements [3]

| Reported Efficacy | Urothelial Carcinoma: ORR: ~40% [1] Various Advanced Solid Tumors (RAGNAR trial): ORR was demonstrated across tumor types [5] | Cholangiocarcinoma: ORR: 15% (in patients with FGFR2 fusions) [3] | | Common Adverse Events (AEs) | Hyperphosphatemia (78.5%), diarrhea (56.5%), stomatitis (51.1%) in UC patients [6] [5] | Hyperphosphatemia (81%), fatigue (36%), stomatitis (30%), alopecia (26%) [3] | | Hepatotoxicity Profile | ALT elevations in up to 41% of patients; rarely >5x ULN (1-2%). No clear link to clinically apparent liver injury [1] | ALT elevations in 51% of patients; >5x ULN in 6%. Typically self-limited; no reports of clinically apparent liver injury [3] |

Key Considerations for Comparison

When interpreting the data in the table, please consider the following points that are critical for researchers and clinicians.

  • Lack of Direct Comparisons: The available data primarily comes from single-arm trials for each drug in different cancer indications. The efficacy outcomes (e.g., ORR) are highly dependent on the tumor type and specific FGFR alteration, making indirect comparisons unreliable [7].
  • Mechanistic Differences: Erdafitinib's inhibition of FGFR4 may provide a broader scope of action against certain cancers, while this compound's selectivity for FGFR1-3 might influence its safety profile. The clinical significance of this difference is an area of ongoing research.
  • Tumor Context is Crucial: The efficacy of each drug is best understood within its specific approved context. For example, Erdafitinib shows its most pronounced effect in urothelial carcinoma [6] [5], whereas this compound's approval is specifically for cholangiocarcinoma with FGFR2 fusions [3].

Experimental Protocol Considerations

For your guide, you may need to describe the methodology from pivotal clinical trials. While a full protocol is beyond this scope, the core design elements for the key Erdafitinib study are summarized below.

Example: Erdafitinib in Urothelial Carcinoma (BLC2001 Study) [5]

  • Study Design: Open-label, single-arm, Phase 2 trial.
  • Patient Population: Adult patients with locally advanced or metastatic urothelial carcinoma harboring specific FGFR3 mutations or FGFR2/3 fusions.
  • Intervention: Erdafitinib administered orally at a starting dose of 8 mg/day once daily. The dose could be increased to 9 mg/day based on serum phosphate levels (a pharmacodynamic marker of FGFR inhibition) at day 14 of cycle 1.
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by the investigator.
  • Key Statistical Analysis: The ORR and its 95% confidence interval were calculated.

To visualize the general mechanism of action shared by both drugs, the following diagram illustrates the FGFR signaling pathway and the inhibition point.

G FGF FGF Ligand FGFR FGFR (1-4) FGF->FGFR Binds Signaling Downstream Signaling (e.g., MAPK, PI3K) FGFR->Signaling Activates Inhibitor Erdafitinib/Infigratinib Inhibitor->FGFR Inhibits Outcome Cell Proliferation & Survival Signaling->Outcome Promotes

How to Proceed with Your Guide

Given the current data landscape, here are suggestions for creating a comprehensive and objective comparison guide:

  • Acknowledge Data Limitations: Clearly state the absence of head-to-head trials and that efficacy data are context-specific.
  • Focus on Approved Contexts: Structure the comparison around the distinct clinical applications of each drug.
  • Highlight Trial Designs: Detail the different patient populations, endpoints, and dosing regimens of the pivotal trials for each drug.
  • Monitor Emerging Data: The clinical development for both drugs is ongoing in other solid tumors [1] [4]. Keeping abreast of new publications will be essential.

References

Infigratinib comparative safety profile FAERS pharmacovigilance

Author: Smolecule Technical Support Team. Date: February 2026

Infigratinib Safety Profile from FAERS Analysis

The following table summarizes the key findings from a pharmacovigilance study of this compound using the FDA Adverse Event Reporting System (FAERS) database [1].

Aspect Findings from FAERS Analysis (2023 Study)
Study Period May 28, 2021 - September 30, 2022 [1]
Total Reports 149 AE reports initially retrieved; 36 reports included after data cleaning [1]
Most Common AEs (by SOC) Gastrointestinal disorders (N=26) and Skin and subcutaneous tissue disorders (N=21) [1]

| Signal Strength (SOC) | GI: ROR=26.03, PRR=8.44, IC=3.08 Skin: ROR=92.13, PRR=40.41, IC=5.34 [1] | | Unexpected AEs | Dehydration and Skin Exfoliation (not listed on the drug label but had high signal intensities) [1] | | Correlation with Dose | Dose differed significantly between severe and non-severe reports (113.82 mg vs. 125 mg; p<0.001) [1] |

Safety of Other FGFR/IDH1 Inhibitors in Cholangiocarcinoma

A 2025 systematic review offers a high-level overview of the safety profiles for other targeted therapies used in cholangiocarcinoma [2]. The table below consolidates this information for comparison.

Drug Name Target Common Adverse Events (AEs) Notable Safety Findings
Pemigatinib FGFR inhibitor [2] Alopecia, diarrhea, fatigue, dysgeusia [2] Hyperphosphatemia, hypophosphatemia, ocular disorders [2]
Futibatinib FGFR inhibitor [2] Alopecia, diarrhea, fatigue, dysgeusia [2] Hyperphosphatemia, hypophosphatemia, ocular disorders [2]
Ivosidenib IDH1 inhibitor [2] Information not specified in detail [2] Dose-dependent prolongation of the QTc interval [2]

Key Contextual and Methodological Notes

  • FDA Approval Status: The U.S. Food and Drug Administration (FDA) has withdrawn the approval of this compound for cholangiocarcinoma. This decision was made at the request of the sponsor, Helsinn Healthcare SA, due to difficulties in patient recruitment for a confirmatory trial and commercial viability, not necessarily based on new safety findings [3].
  • Mechanism of Action: this compound is a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor, specifically targeting FGFR1, FGFR2, and FGFR3. Its action blocks the FGFR signaling pathway, which is crucial in certain cancers but also leads to on-target toxicities like hyperphosphatemia [4].
  • FAERS Methodology: The provided safety data for this compound comes from a disproportionality analysis. This method compares the frequency of a specific adverse event report for a target drug against the reporting frequency for all other drugs in the database to detect potential safety signals [1]. The study used three standard algorithms: Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), and Information Component (IC) [1].

FGFR Signaling Pathway and Pharmacovigilance Workflow

The following diagrams, created using Graphviz, illustrate the core concepts discussed in this guide.

FGFR Inhibitor Mechanism of Action

fgfr_mechanism FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Phosphorylation Phosphorylation Dimerization->Phosphorylation DownstreamSignaling DownstreamSignaling Phosphorylation->DownstreamSignaling CellProliferation CellProliferation DownstreamSignaling->CellProliferation This compound This compound This compound->FGFR Inhibits

Pharmacovigilance Analysis Workflow

faers_workflow DataCollection Data Collection from FAERS DataCleaning Data Cleaning & Case Selection DataCollection->DataCleaning Raw Reports StatisticalAnalysis Disproportionality Analysis DataCleaning->StatisticalAnalysis Validated Cases SignalDetection Signal Detection & Interpretation StatisticalAnalysis->SignalDetection ROR, PRR, IC values

How to Proceed with a Deeper Comparison

The available information provides a solid foundation for understanding this compound's safety but is insufficient for a full, head-to-head comparison. For a more comprehensive analysis, you could:

  • Consult Drug Prescribing Information: For direct, detailed comparisons of common adverse events and laboratory abnormalities, the official prescribing information (label) for each drug (Pemigatinib, Futibatinib, Ivosidenib) is an authoritative source.
  • Search for Network Meta-Analyses: Look for published network meta-analyses that statistically pool safety data from multiple clinical trials of these agents. This type of study is specifically designed for comparative effectiveness and safety when head-to-head trials are lacking.
  • Leverage Other Pharmacovigilance Databases: Analyses from other large databases, such as the WHO's VigiBase, could provide additional signals and validation.

References

Infigratinib overall response rate cholangiocarcinoma clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Profile

The efficacy data for infigratinib comes from a multicenter, open-label, single-arm phase 2 trial (NCT02150967) [1] [2].

  • Patient Population: The trial enrolled 108 patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement [1]. The majority (99%) had stage IV disease at study entry, and the median number of prior lines of therapy was two, indicating a heavily pre-treated population [2].
  • Dosing Regimen: Patients received this compound 125 mg orally once daily for 21 consecutive days, followed by 7 days off, in 28-day cycles until disease progression or unacceptable toxicity [1].
  • Outcome Measures: The major efficacy outcome measures were ORR and DoR, as determined by a blinded independent central review using RECIST 1.1 criteria [1].

Efficacy Comparison and Context

This compound's performance can be better understood when compared to standard chemotherapy in a similar patient setting.

Treatment Context Regimen Median PFS Overall Response Rate (ORR)
Third- and later-line therapy (retrospective analysis, n=37) [3] This compound 6.77 months (95% CI: 3.94-7.79) 21.6% (95% CI: 9.8-38.2)

| Second-line therapy (same patient group) [3] | Standard Chemotherapy (e.g., gemcitabine-, capecitabine-based, or FOLFOX) | 4.63 months (95% CI: 2.69-7.16) | 5.4% (95% CI: 0.7-18.2) |

A subgroup analysis also suggested that patients who received this compound after one or fewer prior lines of therapy achieved a higher ORR (34.0%) compared to those with two or more prior lines (13.8%), though the median PFS was similar between the groups [2].

Mechanism of Action

This compound is an oral, selective, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3 [4].

  • FGFR Pathway: FGFRs are tyrosine kinase receptors that, when activated, trigger key downstream signaling cascades like the Ras-MAPK pathway and the PI3K-AKT pathway, promoting cell proliferation, survival, and angiogenesis [5] [4].
  • Oncogenic Drivers: In some cancers, particularly intrahepatic cholangiocarcinoma, FGFR2 gene fusions act as an oncogenic driver, leading to constitutive, ligand-independent activation of the FGFR signaling pathway, which fuels tumor growth [5] [4].
  • This compound's Action: this compound binds to the ATP-binding cleft of FGFR, blocking receptor autophosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation and survival of tumor cells that are dependent on FGFR signaling [4].

The diagram below illustrates the mechanism of action of this compound.

G cluster_inhibitor This compound Action FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Normal Activation ATP ATP Binding FGFR->ATP Fusion Oncogenic FGFR2 Fusion Fusion->ATP Constitutive Activation Downstream Downstream Signaling (Ras-MAPK, PI3K-AKT) ATP->Downstream Effect Cell Proliferation & Tumor Survival Downstream->Effect Inhibitor This compound Binds ATP-binding Cleft Inhibitor->ATP Inhibits

Important Regulatory Note

It is crucial for researchers and clinicians to be aware that the U.S. Food and Drug Administration (FDA) withdrew the accelerated approval for this compound in this specific indication on May 16, 2024 [1]. The sponsor voluntarily requested this withdrawal due to difficulties in recruiting patients for the required confirmatory phase 3 trial (PROOF 301), determining that continued commercialization was not feasible [1]. The efficacy and safety data from the phase 2 trial that supported the initial approval remain valid, but the drug is no longer an FDA-approved option for metastatic cholangiocarcinoma.

References

Infigratinib vs pemigatinib FGFR2 fusion cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Clinical Profiles and Experimental Data

Beyond the summary data, understanding the design of key trials and pharmacological characteristics is crucial for a comprehensive comparison.

Experimental Protocols from Pivotal Trials

The primary data for these drugs come from single-arm, open-label Phase II trials.

  • Pemigatinib (FIGHT-202): This trial enrolled 107 patients with confirmed FGFR2 fusions or rearrangements. Patients received pemigatinib at 13.5 mg orally once daily on a continuous 2-weeks-on/1-week-off schedule in 21-day cycles. Tumor response was assessed by an Independent Review Committee according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1] [2].
  • Infigratinib (Phase II Study): This trial enrolled 108 patients with advanced CCA harboring FGFR2 alterations. Patients received this compound 125 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle. Tumor response was also assessed per RECIST v1.1 [3] [4].
Pharmacology and Mechanism of Action

Both drugs are selective, ATP-competitive tyrosine kinase inhibitors that target the FGFR pathway. However, they have distinct pharmacological profiles.

Pharmacological Aspect Pemigatinib This compound
Primary Targets FGFR1, FGFR2, FGFR3 (FGFR4 at ~100x higher conc.) [2] FGFR1, FGFR2, FGFR3, FGFR4 (pan-FGFR inhibitor) [3] [5]
Key Metabolic Pathway CYP3A4 [2] CYP3A4 [5]
Elimination Half-Life 15.4 hours [2] 33.5 hours [5]
Food Effect Avoid grapefruit products [2] Take on empty stomach (food increases exposure) [5]

The following diagram illustrates the core FGFR signaling pathway and the mechanism of action for these inhibitors, which is central to their efficacy and side effects.

G FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR ATP ATP Binding FGFR->ATP Signaling Downstream Signaling (MAPK, PI3K-AKT, PLCγ) ATP->Signaling Effects Cellular Effects (Proliferation, Survival, Angiogenesis) Signaling->Effects Inhibitor This compound/Pemigatinib Inhibitor->ATP Inhibits

Diagram Title: FGFR Signaling Pathway and Inhibitor Mechanism

Key Considerations for Research and Development

For scientists in drug development, several factors beyond direct efficacy are critical.

  • Managing Class-Wide Toxicities: Hyperphosphataemia is an on-target, mechanism-based effect of FGFR inhibition and is very common with both drugs. It requires active management with phosphate-lowering therapy and dietary changes [1] [6]. Ocular toxicity, such as retinal pigment epithelial detachment (RPED), is another serious class effect that necessitates regular ophthalmological monitoring [1] [6] [7].
  • Addressing Resistance Mechanisms: A significant challenge is the development of acquired resistance. Identified mechanisms include secondary mutations in the FGFR2 kinase domain and activation of bypass signaling pathways (e.g., EGFR-dependent) [1]. Next-generation irreversible FGFR inhibitors (e.g., futibatinib) and combination therapies are being explored to overcome this [1] [8].
  • Ongoing Clinical Trials: The role of these agents in the first-line setting is not yet established. The FIGHT-302 trial (NCT03656536) is directly comparing pemigatinib against the first-line standard of care (gemcitabine + cisplatin) in patients with advanced CCA and FGFR2 alterations [1].

Conclusion for Professionals

  • Pemigatinib demonstrates a higher Objective Response Rate (35.5% vs. 23.1%) and, in a comparative analysis, a notably longer median Overall Survival (21.1 months vs. 3.8 months) [1] [4].
  • This compound remains an effective approved therapy with a comparable Disease Control Rate and a manageable safety profile [4].
  • The choice in clinical development may depend on the specific efficacy bar, pharmacokinetic properties, and the strategic positioning relative to next-generation inhibitors and ongoing combination trials.

References

Infigratinib metabolite activity BHS697 CQM157 pharmacological

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Metabolic Profile Comparison

The table below summarizes the key characteristics of infigratinib and its metabolites BHS697 and CQM157.

Feature This compound (Parent Drug) Metabolite BHS697 Metabolite CQM157
FGFR Binding Affinity Potent, selective inhibitor of FGFR1-3 [1] [2] Similar to parent drug [3] [2] Similar to parent drug [3] [2]
Contribution to Overall Pharmacologic Activity 100% (Baseline) 16% - 33% [4] [1] [2] 9% - 12% [4] [1] [2]
Primary Metabolizing Enzyme CYP3A4 (94%) [4] [1] Formed by CYP3A4 [4] Formed by CYP3A4 and biotransformation [4]
Inhibition of CYP450 Enzymes Moderate inhibition of CYP3A4 and CYP2C19; weak inhibition of others [3] Weak inhibition of CYP2B6, CYP2C9, CYP2C19, CYP3A4 [3] Moderate inhibition of CYP2C9 and CYP3A4; weak inhibition of others [3]
Inhibition of UGT Enzymes Moderate inhibition of UGT1A4; weak inhibition of UGT1A1 [3] Weak inhibition of UGT1A1 [3] Moderate inhibition of UGT1A1 and UGT1A4 [3]

Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental protocols. Here are the methodologies for key experiments cited.

  • Enzyme Kinetic Studies for Metabolite Formation: The enzymes responsible for forming BHS697 and CQM157 were identified using human liver microsomes (HLM) and human recombinant CYP enzymes. The metabolic velocity (Vmax) and the apparent enzyme affinity (Km) were determined to quantify the efficiency of the formation of each metabolite by different CYP450 isoforms [3].
  • Inhibition Assays for CYP450 and UGT Enzymes: The inhibition potential of this compound, BHS697, and CQM157 against major human CYP450 and UGT enzymes was assessed in vitro. Test compounds were incubated with HLM or recombinant UGT enzymes and specific probe substrates. The IC50 values (concentration that inhibits 50% of enzyme activity) were determined to classify the inhibition potency (e.g., strong, moderate, weak) of each compound [3].
  • Pharmacokinetic (PK) Profiling in Humans: The PK parameters for this compound and its metabolites were characterized in clinical studies. Patients received this compound orally (125 mg once daily), and plasma concentrations were measured using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method. Key parameters like maximum concentration (Cmax) and area under the curve (AUC) were calculated using non-compartmental analysis [4].

Metabolic Pathway and Clinical Implications

The following diagram illustrates the metabolic fate of this compound and the key clinical implications of its active metabolites, integrating the data from the tables above.

G This compound This compound (Parent Drug) CYP3A4 Enzyme: CYP3A4 This compound->CYP3A4 Metabolism BHS697 Metabolite: BHS697 CYP3A4->BHS697 Forms CQM157 Metabolite: CQM157 CYP3A4->CQM157 Forms Activity Contribution to Total Drug Activity BHS697->Activity DDI Drug-Drug Interaction (DDI) Potential BHS697->DDI CQM157->Activity CQM157->DDI Implication1 ∙ Contributes 16-33% activity ∙ Weak CYP/UGT inhibitor Activity->Implication1  BHS697 Implication2 ∙ Contributes 9-12% activity ∙ Moderate CYP2C9/3A4 inhibitor Activity->Implication2  CQM157

Key Takeaways for Drug Development

  • Significant Active Metabolites: Both BHS697 and CQM157 contribute meaningfully to the drug's efficacy. A comprehensive pharmacokinetic model should account for their combined activity, not just the parent drug [4] [1] [2].
  • DDI Risk from Metabolites: CQM157 poses a notable DDI risk due to its moderate inhibition of CYP2C9 and CYP3A4. BHS697 shows weaker inhibition. This is critical for predicting interactions when this compound is co-administered with drugs that are substrates of these enzymes (e.g., rivaroxaban) [3] [5].
  • Complex Bioactivation Pathway: Beyond standard metabolism, this compound can undergo bioactivation to form reactive intermediates (e.g., iminium ions and benzoquinones), which may have implications for long-term toxicity [6] [7].

References

Key Phase II Clinical Trial Results for Infigratinib (NCT02150967)

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Detailed Findings
Study Design Multicenter, open-label, single-arm, phase 2 study in patients with advanced/metastatic cholangiocarcinoma and FGFR2 fusions/rearrangements post gemcitabine-based therapy. [1] [2]
Patient Population 108 patients received Infigratinib (125 mg orally, once daily for 21 days of a 28-day cycle). [1]

| Primary Endpoint: Objective Response Rate (ORR) | • 23.1% (25 of 108 patients) as assessed by blinded independent central review (BICR). [1] • Breakdown: 1 complete response (CR) and 24 partial responses (PR). [1] | | Other Efficacy Endpoints | • Disease Control Rate (DCR): 75.4% (83.3% in patients with FGFR2 fusions only). [2]Median Progression-Free Survival (PFS): 5.8 months (95% CI, 4.3 to 7.6 months). [2] | | Common Treatment-Emergent Adverse Events (All Grade) | Hyperphosphataemia (72.1%-83%), stomatitis (29.5%-59%), fatigue (36.1%-43%), alopecia (26.2%-41%). [1] [2] | | Notable Ocular Toxicity | • Central serous retinopathy-like events: 17% of patients (mostly Grade 1-2). [1] • Dry eyes: 34% of patients. [1] |

Experimental Protocol & Methodology

For a clear understanding of the trial conduct, here are the key methodological details:

  • Patient Selection: Adults with locally advanced or metastatic cholangiocarcinoma, confirmed FGFR2 fusions or rearrangements, and disease progression after at least one prior gemcitabine-containing regimen. [1] [2] FGFR alterations were identified through local or central Clinical Laboratory Improvement Amendments (CLIA)-certified testing. [2]
  • Dosing Regimen: this compound 125 mg was administered orally once daily for 21 consecutive days, followed by a 7-day break, forming a 28-day treatment cycle. [1] [2] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. [1]
  • Efficacy Assessment: Tumor response was evaluated radiologically according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. [1] [2] Assessments were performed at baseline and then every 8 weeks using CT or MRI of the chest, abdomen, and pelvis. [1] The primary endpoint of Objective Response Rate (ORR) was confirmed by a Blinded Independent Central Review (BICR). [1]
  • Safety Assessment: Adverse events were monitored throughout the treatment period and for 30 days after the last dose and were graded according to the Common Terminology Criteria for Adverse Events (CTCAE), version 4.03. [2]

Comparative Efficacy with Other FGFR Inhibitors

A 2023 review provided a comparative context for this compound's performance against other FDA-approved FGFR inhibitors for cholangiocarcinoma. The following table presents this comparative data.

Therapy Objective Response Rate (ORR) Median Overall Survival (mOS)
This compound 23.1% [3] 3.8 months [3]
Futibatinib 35.8% [3] 21.1 months [3]
Pemigatinib 35.5% [3] 21.1 months [3]

> Important Note on Interpretation: This comparative data comes from a review article that cross-compares separate clinical trials. Direct comparisons should be made with caution as differences in trial design, patient populations, and time of analysis can significantly influence outcomes. The median overall survival for this compound appears notably low in this comparison, and referring to the primary source [1] is crucial for accurate interpretation.

Mechanism of Action and Signaling Pathway

This compound is a selective, ATP-competitive oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [1] [4] The following diagram illustrates the FGFR signaling pathway and the drug's mechanism.

fgfr_pathway cluster_cell Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Activates ATP Binding\n& Trans-phosphorylation ATP Binding & Trans-phosphorylation Dimerization->ATP Binding\n& Trans-phosphorylation Leads to ATP ATP Signaling Signaling Proliferation Proliferation Signaling->Proliferation Promotes Survival Survival Signaling->Survival Promotes This compound This compound This compound->ATP Binding\n& Trans-phosphorylation Inhibits ATP Binding\n& Trans-phosphorylation->Signaling Initiates

The pathway highlights how this compound acts directly at the source of the pathophysiological cause of FGFR2 fusion-driven cholangiocarcinoma by inhibiting the phosphorylation of FGFR and attenuating downstream signaling involved in cell proliferation and survival. [4]

Conclusion for Research and Development

The mature results from the NCT02150967 trial established that this compound has promising clinical activity and a manageable safety profile in a specific molecular subset of cholangiocarcinoma, leading to its FDA approval. [1] This underscores the importance of biomarker-driven therapy in oncology.

  • Clinical Relevance: This trial provided pivotal evidence that targeting FGFR2 fusions is a valid therapeutic strategy for a disease with limited options after first-line chemotherapy. [1] [2]
  • Safety Monitoring: While the safety profile was manageable, it necessitates proactive monitoring for known class effects, particularly hyperphosphatemia, stomatitis, and ocular toxicities like central serous retinopathy. [1]
  • Future Directions: The development of this compound highlights a trend in drug development where a single agent is investigated across multiple indications driven by the same molecular target. Research is ongoing to explore its efficacy in other FGFR-driven conditions, including skeletal dysplasias like achondroplasia. [5] [6] [7]

References

Infigratinib progression-free survival overall survival data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

Indication / Patient Population Trial Design / Phase Key Efficacy Endpoints Reference / Note

| Advanced Cholangiocarcinoma with FGFR2 fusions/rearrangements (pre-treated) [1] [2] | Open-label, single-arm, Phase 2 (NCT02150967) | Overall Response Rate (ORR): 23.1% (95% CI, 15.6-32.2%) Complete Response (CR): 0.9% Partial Response (PR): 22% Median Duration of Response (mDOR): 5.0 months (IQR, 3.7-9.3) Median Progression-Free Survival (mPFS): 7.3 months (95% CI, 5.6-7.6) Median Overall Survival (mOS): 12.2 months (95% CI, 10.7-14.9) | Mature results from 108 patients; FDA granted accelerated approval in 2021, which was withdrawn in May 2024 [3]. | | Metastatic Urothelial Carcinoma with FGFR3 alterations (pre-treated) [4] | Multicenter, open-label, Phase 2 | Overall Response Rate (ORR): 25.4% Disease Control Rate (DCR): 64.2% Upper Tract Urothelial Carcinoma (UTUC) Subgroup (n=8):

  • ORR: 50% (1 CR, 3 PRs)
  • DCR: 100% Bladder Cancer (UCB) Subgroup:
  • ORR: 22% (13 PRs)
  • DCR: 59.3% | Study in 67 patients, most heavily pre-treated. Highlights differential response in UTUC vs. UCB [4]. |

Experimental Methodology for Key Trials

The data in the summary table were generated through rigorous clinical trial protocols. Below are the methodologies for the pivotal studies.

  • Cholangiocarcinoma Phase 2 Trial (NCT02150967) [1] [2]

    • Patient Population: Adults with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma, with an FGFR2 fusion or rearrangement confirmed by an FDA-approved test. All patients had progressed after at least one prior gemcitabine-containing regimen.
    • Treatment Regimen: Oral infigratinib 125 mg once daily for 21 consecutive days, followed by 7 days off, in a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity.
    • Primary Endpoint: Overall Response Rate (ORR) assessed by a Blinded Independent Central Review (BICR) using RECIST 1.1 criteria.
    • Key Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
  • Urothelial Carcinoma Phase 2 Trial [4]

    • Patient Population: Adults with metastatic urothelial carcinoma harboring activating FGFR3 mutations or fusions, who had progressed after prior therapy (mostly after ≥2 lines).
    • Treatment Regimen: The same 21-days-on/7-days-off schedule with this compound 125 mg was used.
    • Assessment: Comprehensive genomic profiling was performed on tumor tissue. Response was evaluated per RECIST 1.0 criteria. Cell-free DNA was also collected and analyzed using a 600-gene panel to monitor genomic changes.

Mechanism of Action and Signaling Pathway

This compound is a selective, ATP-competitive tyrosine kinase inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1] [5]. It acts directly on the pathogenic signaling pathway.

G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds ATP ATP Binding FGFR->ATP Requires Signaling Downstream Signaling (MAPK, PI3K-AKT, STAT) ATP->Signaling Activates Effect Cellular Effects (Proliferation, Survival) Signaling->Effect This compound This compound This compound->ATP Competitively Inhibits

The diagram shows that in FGFR-driven cancers, genetic alterations lead to constitutive FGFR signaling. This compound binds to the ATP-binding pocket of FGFR, competing with ATP and preventing receptor autophosphorylation. This inhibits key downstream pathways like MAPK and PI3K-AKT, reducing tumor cell proliferation and survival [1] [6] [5].

Current Development Status and Cross-Trial Comparisons

  • Regulatory Status Update for Cholangiocarcinoma: The U.S. FDA's accelerated approval for this compound in cholangioblastoma was voluntarily withdrawn in May 2024. This decision was due to challenges in patient enrollment for the required confirmatory trial (PROOF 301), which made further development commercially unreasonable, and was not related to new safety or efficacy findings [3].
  • Comparison with Other FGFR Inhibitors: In the context of pre-treated cholangiocarcinoma, a 2023 review cited the following cross-trial comparisons [2]:
    • This compound: ORR 23.1%, mOS 12.2 months
    • Futibatinib: ORR 35.8%, mOS 21.1 months
    • Pemigatinib: ORR 35.5%, mOS 21.1 months
  • Investigation in Other Cancers and Conditions: Research continues in other areas. A Phase 3 trial (PROOF 301) was investigating this compound as a first-line treatment for cholangiocarcinoma [6]. Promising activity was also observed in urothelial carcinoma, particularly in upper tract disease with specific FGFR3 alterations [4]. Furthermore, low-dose this compound is being developed for skeletal dysplasias like achondroplasia, showing positive effects on growth velocity in children in Phase 2 trials [7] [8] [9].

References

Infigratinib CYP3A4 inactivation kinact KI partition ratio

Author: Smolecule Technical Support Team. Date: February 2026

Infigratinib Cytochrome P450 Inhibition Kinetics

The table below summarizes the quantitative kinetic data for this compound's reversible inhibition and mechanism-based inactivation (MBI) of CYP2J2, as well as its confirmed (but less quantified) effect on CYP3A4.

Parameter CYP2J2 CYP3A4
Reversible Inhibition (Ki) 1.94 µM [1] [2] Confirmed, but specific Ki not provided [1] [2]
MBI (KI) 0.10 µM [1] [2] Confirmed, but specific KI not provided [1] [2]
MBI (kinact) 0.026 min⁻¹ [1] [2] Confirmed, but specific kinact not provided [1] [2]
Partition Ratio ~3 [1] [2] Information not available
Inactivation Type Irreversible, covalent modification [1] [2] Irreversible, covalent modification [1]
Reactive Intermediate Electrophilic p-benzoquinonediimine [1] [2] Electrophilic p-benzoquinonediimine [1]

Experimental Protocol for Time-Dependent Inhibition (TDI) Assay

The following methodology was used to characterize this compound's mechanism-based inactivation of CYP2J2 [1]. The workflow for this assay is illustrated in the diagram below.

Workflow of the TDI Assay for CYP2J2 Inactivation

The core steps of the experimental protocol are [1]:

  • Primary Incubation: Human recombinant CYP2J2 (rhCYP2J2) is incubated with this compound and an NADPH regenerating system. The reaction is run for multiple time points (0-30 minutes).
  • Secondary Incubation: Aliquots from the primary mix are highly diluted into a new mixture containing the probe substrate rivaroxaban and NADPH. This dilution minimizes the impact of reversible inhibition, allowing measurement of irreversible inactivation.
  • Activity Measurement: The formation of hydroxylated rivaroxaban in the secondary incubation is quantified using UPLC-MS/MS. The residual CYP2J2 activity is plotted against the pre-incubation time to determine the time-dependent inactivation kinetics (KI and kinact).

Key Findings and Clinical Relevance

  • Dual Enzyme Inactivation: The research confirms that this compound is a potent reversible inhibitor and mechanism-based inactivator of both CYP2J2 and CYP3A4 [1] [2]. The same reactive metabolite, an electrophilic p-benzoquinonediimine intermediate, is responsible for inactivating both enzymes [1].
  • Predicted Drug-Drug Interaction (DDI): Mechanistic static modeling that integrated the inhibition parameters for both CYP2J2 and CYP3A4 projected a 49% increase in the systemic exposure (AUC) of rivaroxaban when co-administered with this compound [1] [2]. This is clinically significant as it suggests a potential increased risk of major bleeding in cancer patients receiving this combination for cancer-associated venous thromboembolism [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

559.1865433 Da

Monoisotopic Mass

559.1865433 Da

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A4055ME1VK

Drug Indication

Infigratinib is indicated for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma in adults with a fibroblast growth factor receptor 2 (FGFR2) fusion or another rearrangement as detected by an FDA-approved test.
Treatment of urothelial carcinoma
Treatment of achondroplasia
Treatment of cholangiocarcinoma

Livertox Summary

Infigratinib is a FGF receptor kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Infigratinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Receptor, Fibroblast Growth Factor, Type 1
Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK.

Absorption Distribution and Excretion

Mean (%CV) Cmax is 282.5 ng/mL (54%) and AUC0-24h is 3780 ngxh/mL (59%) for infigratinib. Infigratinib Cmax and AUC increase more than proportionally across the dose range of 5 to 150 mg and steady state is achieved within 15 days. At steady state, median time to achieve peak infigratinib plasma concentration (Tmax) is six hours, with a range between two and seven hours. Mean (%CV) Cmax is 42.1 ng/mL (65%) for BHS697 and 15.7 ng/mL (92%) for CQM157. Mean (%CV) AUC0-24h is 717 ngxh/mL (55%) for BHS697 and 428 ngxh/mL (72%) for CQM157. In healthy subjects, a high-fat and high-calorie meal increased AUCinf of infigratinib by 80%-120% and Cmax by 60%-80%. The median Tmax also shifted from four hours to six hours. A low-fat low-calorie meal increased the mean AUCinf of infigratinib by 70% and Cmax by 90%/
Following administration of a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in feces, where 3.4% of the dose was in the unchanged parent form. About 7.2% was recovered in urine with 1.9% of the dose was unchanged.
At steady state, the geometric mean (CV%) apparent volume of distribution of infigratinib was 1600 L (33%). In rats receiving a single oral dose, infigratinib had brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682.
The geometric mean (CV%) total apparent clearance (CL/F) of infigratinib was 33.1 L/h (59%) at steady state.

Metabolism Metabolites

According to _in vitro_ findings, about 94% of infigratinib is metabolized by CYP3A4 and about 6% of the drug is metabolized by flavin-containing monooxygenase 3 (FMO3). About 38% of the dose is circulating parent drug in the plasma and BHS697 and CQM157 are two major metabolites of infigratinib that are each found at >10% of the dose. They are pharmacologically active, with BHS697 representing about 16% to 33% of the overall pharmacological activity of infigratinib and CQM157 contributing to about 9% to 12%. BHS697 undergoes further metabolism mediated by CYP3A4 and CQM157 is metabolized through both Phase I and Phase II biotransformation pathways. The exact metabolic pathways and the structure of BHS697 and CQM157 are not fully characterized.

Wikipedia

Infigratinib

Biological Half Life

The geometric mean (CV%) terminal half-life of infigratinib was 33.5 h (39%) at steady state.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Sahores A, May M, Sequeira G, Fuentes C, Jacobsen B, Lanari C, Lamb CA. Targeting FGFR with BGJ398 in breast cancer: Effect on tumor growth and metastasis. Curr Cancer Drug Targets. 2017 Dec 13. doi: 10.2174/1568009618666171214114706. [Epub ahead of print] PubMed PMID: 29237381.
2: Gilbert JA. BGJ398 for FGFR-altered advanced cholangiocarcinoma. Lancet Oncol. 2018 Jan;19(1):e16. doi: 10.1016/S1470-2045(17)30902-6. Epub 2017 Dec 7. PubMed PMID: 29233557.
3: Takamura T, Horinaka M, Yasuda S, Toriyama S, Aono Y, Sowa Y, Miki T, Ukimura O, Sakai T. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells. Oncol Rep. 2018 Feb;39(2):627-632. doi: 10.3892/or.2017.6127. Epub 2017 Dec 1. PubMed PMID: 29207153.
4: Javle M, Lowery M, Shroff RT, Weiss KH, Springfeld C, Borad MJ, Ramanathan RK, Goyal L, Sadeghi S, Macarulla T, El-Khoueiry A, Kelley RK, Borbath I, Choo SP, Oh DY, Philip PA, Chen LT, Reungwetwattana T, Van Cutsem E, Yeh KH, Ciombor K, Finn RS, Patel A, Sen S, Porter D, Isaacs R, Zhu AX, Abou-Alfa GK, Bekaii-Saab T. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma. J Clin Oncol. 2018 Jan 20;36(3):276-282. doi: 10.1200/JCO.2017.75.5009. Epub 2017 Nov 28. PubMed PMID: 29182496.
5: Cha HJ, Choi JH, Park IC, Kim CH, An SK, Kim TJ, Lee JH. Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. Int J Oncol. 2017 Mar 15. doi: 10.3892/ijo.2017.3913. [Epub ahead of print] PubMed PMID: 28350116.
6: Datta J, Damodaran S, Parks H, Ocrainiciuc C, Miya J, Yu L, Gardner EP, Samorodnitsky E, Wing MR, Bhatt D, Hays J, Reeser JW, Roychowdhury S. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398. Mol Cancer Ther. 2017 Apr;16(4):614-624. doi: 10.1158/1535-7163.MCT-15-1010. Epub 2017 Mar 2. PubMed PMID: 28255027; PubMed Central PMCID: PMC5539948.
7: Nogova L, Sequist LV, Perez Garcia JM, Andre F, Delord JP, Hidalgo M, Schellens JH, Cassier PA, Camidge DR, Schuler M, Vaishampayan U, Burris H, Tian GG, Campone M, Wainberg ZA, Lim WT, LoRusso P, Shapiro GI, Parker K, Chen X, Choudhury S, Ringeisen F, Graus-Porta D, Porter D, Isaacs R, Buettner R, Wolf J. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. J Clin Oncol. 2017 Jan 10;35(2):157-165. Epub 2016 Nov 21. PubMed PMID: 27870574.
8: Komla-Ebri D, Dambroise E, Kramer I, Benoist-Lasselin C, Kaci N, Le Gall C, Martin L, Busca P, Barbault F, Graus-Porta D, Munnich A, Kneissel M, Di Rocco F, Biosse-Duplan M, Legeai-Mallet L. Tyrosine kinase inhibitor NVP-BGJ398 functionally improves FGFR3-related dwarfism in mouse model. J Clin Invest. 2016 May 2;126(5):1871-84. doi: 10.1172/JCI83926. Epub 2016 Apr 11. PubMed PMID: 27064282; PubMed Central PMCID: PMC4855917.
9: Schmidt K, Moser C, Hellerbrand C, Zieker D, Wagner C, Redekopf J, Schlitt HJ, Geissler EK, Lang SA. Targeting Fibroblast Growth Factor Receptor (FGFR) with BGJ398 in a Gastric Cancer Model. Anticancer Res. 2015 Dec;35(12):6655-65. PubMed PMID: 26637881.
10: Göke A, Göke R, Ofner A, Herbst A, Lankat-Buttgereit B. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. Anticancer Res. 2015 Nov;35(11):5873-9. PubMed PMID: 26504010.
11: Gudernova I, Vesela I, Balek L, Buchtova M, Dosedelova H, Kunova M, Pivnicka J, Jelinkova I, Roubalova L, Kozubik A, Krejci P. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Hum Mol Genet. 2016 Jan 1;25(1):9-23. doi: 10.1093/hmg/ddv441. Epub 2015 Oct 22. PubMed PMID: 26494904.
12: Göke F, Franzen A, Hinz TK, Marek LA, Yoon P, Sharma R, Bode M, von Maessenhausen A, Lankat-Buttgereit B, Göke A, Golletz C, Kirsten R, Boehm D, Vogel W, Kleczko EK, Eagles JR, Hirsch FR, Van Bremen T, Bootz F, Schroeck A, Kim J, Tan AC, Jimeno A, Heasley LE, Perner S. FGFR1 Expression Levels Predict BGJ398 Sensitivity of FGFR1-Dependent Head and Neck Squamous Cell Cancers. Clin Cancer Res. 2015 Oct 1;21(19):4356-64. doi: 10.1158/1078-0432.CCR-14-3357. Epub 2015 May 26. PubMed PMID: 26015511; PubMed Central PMCID: PMC4592392.
13: Konecny GE, Kolarova T, O'Brien NA, Winterhoff B, Yang G, Qi J, Qi Z, Venkatesan N, Ayala R, Luo T, Finn RS, Kristof J, Galderisi C, Porta DG, Anderson L, Shi MM, Yovine A, Slamon DJ. Activity of the fibroblast growth factor receptor inhibitors dovitinib (TKI258) and NVP-BGJ398 in human endometrial cancer cells. Mol Cancer Ther. 2013 May;12(5):632-42. doi: 10.1158/1535-7163.MCT-12-0999. Epub 2013 Feb 26. PubMed PMID: 23443805.
14: Guagnano V, Kauffmann A, Wöhrle S, Stamm C, Ito M, Barys L, Pornon A, Yao Y, Li F, Zhang Y, Chen Z, Wilson CJ, Bordas V, Le Douget M, Gaither LA, Borawski J, Monahan JE, Venkatesan K, Brümmendorf T, Thomas DM, Garcia-Echeverria C, Hofmann F, Sellers WR, Graus-Porta D. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discov. 2012 Dec;2(12):1118-33. doi: 10.1158/2159-8290.CD-12-0210. Epub 2012 Sep 20. PubMed PMID: 23002168.
15: Guagnano V, Furet P, Spanka C, Bordas V, Le Douget M, Stamm C, Brueggen J, Jensen MR, Schnell C, Schmid H, Wartmann M, Berghausen J, Drueckes P, Zimmerlin A, Bussiere D, Murray J, Graus Porta D. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamin o]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011 Oct 27;54(20):7066-83. doi: 10.1021/jm2006222. Epub 2011 Sep 21. PubMed PMID: 21936542.

Explore Compound Types